GSK1482160
説明
特性
CAS番号 |
1695551-19-9 |
|---|---|
分子式 |
C14H14ClF3N2O2 |
分子量 |
334.7232 |
IUPAC名 |
(S)-N-(2-chloro-3-(trifluoromethyl)benzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H14ClF3N2O2/c1-20(13(22)10-5-6-11(21)19-10)7-8-3-2-4-9(12(8)15)14(16,17)18/h2-4,10H,5-7H2,1H3,(H,19,21)/t10-/m0/s1 |
InChIキー |
IHRKNQDNYKZPNL-JTQLQIEISA-N |
SMILES |
ClC1=C(C=CC=C1CN(C([C@@H]2CCC(N2)=O)=O)C)C(F)(F)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GSK1482160; GSK-1482160; GSK 1482160. |
製品の起源 |
United States |
Foundational & Exploratory
GSK1482160: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1482160 is an orally bioavailable, negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] The P2X7R is an ATP-gated ion channel expressed on immune cells, such as macrophages, monocytes, and microglia, and is implicated in inflammatory processes.[1][3][4] Its activation triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Consequently, the P2X7R is a promising therapeutic target for inflammatory conditions, including inflammatory and neuropathic pain, and neurodegenerative diseases.[1][5] this compound was developed to investigate the therapeutic potential of P2X7R modulation. This guide provides a comprehensive overview of the target validation studies for this compound, including its mechanism of action, preclinical efficacy, and clinical pharmacokinetic and pharmacodynamic data.
Mechanism of Action
This compound acts as a negative allosteric modulator of the P2X7R.[1][2] This means it binds to a site on the receptor that is distinct from the ATP binding site.[1] By doing so, it reduces the efficacy of ATP at the P2X7R without altering its affinity, ultimately inhibiting the downstream signaling cascade that leads to the release of IL-1β.[1][2]
Below is a diagram illustrating the proposed signaling pathway of P2X7R and the inhibitory action of this compound.
Caption: P2X7R signaling pathway and inhibition by this compound.
Preclinical Target Validation
In Vitro Potency
This compound demonstrated potent inhibition of P2X7R in vitro across multiple species.
| Species | Assay Type | Potency (pIC50) |
| Human | Functional Assay | 8.5[2] |
| Rat | Functional Assay | 6.5[2] |
In Vivo Efficacy in Pain Models
This compound showed efficacy in rat models of inflammatory and neuropathic pain, comparable to standard-of-care treatments.[1]
| Pain Model | Treatment | Dosage | Efficacy |
| Freund's Complete Adjuvant (FCA) Induced Chronic Joint Pain (Inflammatory) | This compound | 5-50 mg/kg, p.o., twice daily for 5 days | Effective alleviation of chronic inflammatory pain, comparable to celecoxib (B62257) (50 mg/kg)[2] |
| Chronic Constriction Injury (CCI) (Neuropathic) | This compound | 20 mg/kg, p.o., twice daily for 8 days | Significant reversal of mechanical allodynia, comparable to gabapentin[1][2] |
Clinical Studies: First-in-Human Trial
A single-ascending dose study was conducted in healthy human subjects to assess the pharmacokinetics (PK), pharmacodynamics (PD), safety, and tolerability of this compound.[1][6]
Pharmacokinetics
Following oral administration, this compound exhibited the following pharmacokinetic properties:
| Parameter | Value |
| Time to Peak Concentration (Tmax) | < 3.5 hours (fasting)[1][6] |
| Half-life (t1/2) | < 4.5 hours[1][6] |
| Dose Proportionality | Exposure was proportional to the dose[1][6] |
Pharmacodynamics
The pharmacodynamic effect of this compound was assessed by measuring its ability to inhibit ATP-induced IL-1β release in an ex vivo whole blood assay.[1] A pharmacokinetic/pharmacodynamic (PK/PD) model was developed to quantify the relationship between drug exposure and IL-1β inhibition.[1][6] The model supported the hypothesis that this compound reduces the efficacy of ATP at the P2X7R without affecting its affinity.[1][6]
Safety and Tolerability
This compound was generally well-tolerated in single doses up to 1g.[1] No major safety or tolerability concerns were identified, with the exception of one case of asymptomatic accelerated idioventricular rhythm at the highest dose.[1][6]
Discontinuation of Development
Despite the promising preclinical data and acceptable safety profile in the first-in-human study, the development of this compound was discontinued.[1][6] PK/PD modeling simulations indicated that the compound could not achieve the required level of pharmacological inhibition for a full P2X7R mechanism of action (greater than 90% inhibition of IL-1β release) while maintaining a safe therapeutic margin relative to the no-observed-adverse-effect level (NOAEL) at steady-state.[5]
[11C]this compound for PET Imaging of Neuroinflammation
Despite its discontinuation as a therapeutic agent, this compound has been successfully radiolabeled with carbon-11 (B1219553) ([11C]this compound) and utilized as a positron emission tomography (PET) tracer for imaging P2X7R expression, a biomarker for neuroinflammation.[3][7][8]
Binding Affinity
[11C]this compound exhibits high affinity for the human P2X7R.
| Parameter | Value | Cell Line |
| Kd | 1.15 ± 0.12 nM[7][9] | HEK293-hP2X7R membranes[7][10] |
| Bmax | 3.03 ± 0.10 pmol/mg | HEK293-hP2X7R membranes[7][10] |
| kon | 0.2312 ± 0.01542 min-1·nM-1 | HEK293-hP2X7R cells[7][10] |
| koff | 0.2547 ± 0.0155 min-1 | HEK293-hP2X7R cells[7][10] |
| Ki | 2.63 ± 0.6 nM | HEK293-hP2X7R living cells[4][11][12] |
| Kd | 5.09 ± 0.98 nM | HEK293-hP2X7R living cells[4][11][12] |
Preclinical PET Imaging Studies
In vivo studies in animal models of neuroinflammation have demonstrated the utility of [11C]this compound for detecting increased P2X7R expression.
-
LPS-Induced Neuroinflammation in Mice: Following lipopolysaccharide (LPS) administration, a 3.2-fold increase in [11C]this compound uptake was observed in the brain, which was blocked by an excess of unlabeled this compound.[3][7]
-
Experimental Autoimmune Encephalomyelitis (EAE) Rat Model: Tracer uptake in the lumbar spinal cord correlated with disease severity, P2X7R positive cell counts, and activated microglia numbers.[4][11]
The following diagram illustrates a typical experimental workflow for preclinical PET imaging with [11C]this compound.
References
- 1. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
- 6. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Distribution of the P2X7-receptor-targeted [11C]this compound radiopharmaceutical in normal human subjects | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
GSK1482160: A Technical Guide for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as multiple sclerosis. The purinergic P2X7 receptor (P2X7R) has emerged as a key player in orchestrating the neuroinflammatory cascade, making it a promising target for both therapeutic intervention and in vivo imaging. GSK1482160 is a potent and selective, orally active, and blood-brain barrier penetrant negative allosteric modulator of the P2X7 receptor. Its primary application in neuroinflammation research is as a radiolabeled ligand for Positron Emission Tomography (PET) imaging, allowing for the non-invasive visualization and quantification of P2X7R expression, a key biomarker of microglial activation and neuroinflammation.
This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action: Targeting the P2X7 Receptor in Neuroinflammation
This compound functions as a negative allosteric modulator of the P2X7 receptor. This means it binds to a site on the receptor that is distinct from the ATP binding site. This binding event reduces the efficacy of ATP at the P2X7R without altering its affinity, thereby inhibiting the downstream signaling cascade that leads to the release of pro-inflammatory cytokines such as IL-1β.[1]
Under pathological conditions, such as neuronal injury or infection, damaged cells release high concentrations of extracellular ATP. This ATP binds to and activates P2X7R on microglia, the resident immune cells of the central nervous system. P2X7R activation triggers a cascade of events, including the opening of a non-selective cation channel, potassium efflux, and the assembly and activation of the NLRP3 inflammasome.[2][3] The activated inflammasome then cleaves pro-caspase-1 to its active form, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms, potent drivers of the inflammatory response. By inhibiting this pathway, this compound serves as a valuable tool to study and potentially modulate neuroinflammation.
Quantitative Data
The following tables summarize key quantitative data for this compound and its radiolabeled variants from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species | Cell/Membrane Preparation | Value | Reference(s) |
| pIC₅₀ | Human | Recombinant P2X7R | 8.5 | [1] |
| pIC₅₀ | Rat | Recombinant P2X7R | 6.5 | [1] |
| Kᵢ | Human | HEK293-hP2X7R living cells | 2.63 ± 0.6 nM | [4] |
| Kᵢ | Human | Not Specified | 3.07 nM | [5] |
| Kd | Human | HEK293-hP2X7R living cells | 5.09 ± 0.98 nM | [4] |
| K_d | Human | HEK293-hP2X7R membranes | 1.15 ± 0.12 nM | [6] |
| Receptor Density (Bmax) | Human | HEK293-hP2X7R membranes | 3.03 ± 0.10 pmol/mg | [6] |
| k_on | Human | HEK293-hP2X7R cells | 0.2312 ± 0.01542 min⁻¹·nM⁻¹ | [6] |
| k_off | Human | HEK293-hP2X7R cells | 0.2547 ± 0.0155 min⁻¹ | [6] |
Table 2: In Vivo PET Imaging Data with [¹¹C]this compound
| Animal Model | Condition | Brain Region | Fold Increase in Uptake (vs. Control) | Reference(s) |
| Mouse | Lipopolysaccharide (LPS)-induced neuroinflammation | Whole Brain | 3.2 - 3.6 | [6] |
| Rat (EAE) | Peak Disease Stage | Spinal Cord | ~4.2 (vs. Sham) | [4] |
| Rat (EAE) | Remitting Stage | Spinal Cord | ~2.2 (vs. Sham) | [4] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams were generated using the DOT language.
Experimental Protocols
In Vitro: Radioligand Competition Binding Assay
This protocol is adapted from studies characterizing the binding of [¹¹C]this compound to human P2X7R.[4][5]
Objective: To determine the binding affinity (Kᵢ) of this compound for the P2X7 receptor.
Materials:
-
HEK293 cells stably expressing human P2X7R (HEK293-hP2X7R).
-
[¹¹C]this compound (radioligand).
-
Unlabeled this compound (competitor).
-
Cell culture medium and reagents.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter or phosphor imager.
Procedure:
-
Cell Culture: Culture HEK293-hP2X7R cells to an appropriate confluency.
-
Cell Harvesting: Gently harvest the cells and prepare a cell suspension in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of [¹¹C]this compound.
-
A range of concentrations of unlabeled this compound (for competition curve).
-
HEK293-hP2X7R cell suspension.
-
For total binding, omit unlabeled this compound.
-
For non-specific binding, add a high concentration of unlabeled this compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter or phosphor imager.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
In Vivo: [¹¹C]this compound PET Imaging in a Mouse Model of Neuroinflammation
This protocol is a generalized procedure based on studies using lipopolysaccharide (LPS) to induce neuroinflammation in mice.[6]
Objective: To visualize and quantify P2X7R expression in the brain of a mouse model of neuroinflammation using [¹¹C]this compound PET.
Materials:
-
C57BL/6 mice.
-
Lipopolysaccharide (LPS) from E. coli.
-
Sterile saline.
-
[¹¹C]this compound.
-
Anesthesia (e.g., isoflurane).
-
Small animal PET/CT scanner.
Procedure:
-
Induction of Neuroinflammation:
-
Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg) to the experimental group of mice.
-
Administer an equivalent volume of sterile saline to the control group.
-
Allow a specific time for the inflammatory response to develop (e.g., 24-72 hours).
-
-
Radiotracer Administration:
-
Anesthetize the mouse using isoflurane.
-
Position the mouse on the scanner bed.
-
Administer a bolus injection of [¹¹C]this compound (e.g., 5-10 MBq) via the tail vein.
-
-
PET/CT Imaging:
-
Immediately after radiotracer injection, acquire a dynamic PET scan for a duration of 60-90 minutes.
-
Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with the CT images.
-
Draw regions of interest (ROIs) on specific brain areas (e.g., cortex, hippocampus, striatum).
-
Generate time-activity curves (TACs) for each ROI.
-
Quantify radiotracer uptake using methods such as the Standardized Uptake Value (SUV) or by applying kinetic modeling to determine the binding potential (BP_ND) or volume of distribution (V_T).
-
-
Statistical Analysis: Compare the quantitative PET outcomes between the LPS-treated and saline-treated groups to determine the extent of neuroinflammation.
Conclusion
This compound, particularly in its radiolabeled forms, is a powerful and specific tool for the in vivo investigation of neuroinflammation through the imaging of the P2X7 receptor. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists in the field of neuroscience and drug development. The ability to non-invasively quantify P2X7R expression provides a valuable biomarker for diagnosing and monitoring the progression of neuroinflammatory diseases, as well as for evaluating the efficacy of novel therapeutic interventions targeting this critical pathway. As research continues to unravel the complexities of neuroinflammation, tools like this compound will be instrumental in advancing our understanding and treatment of a host of debilitating neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases [frontiersin.org]
- 4. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
GSK1482160 in Neuropathic Pain Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK1482160, a negative allosteric modulator of the P2X7 receptor, and its investigation in preclinical models of neuropathic pain. This document outlines its mechanism of action, summarizes key preclinical findings, details experimental protocols, and visualizes the associated signaling pathways.
Introduction to this compound
This compound is an orally available, blood-brain barrier penetrant small molecule that acts as a negative allosteric modulator of the P2X7 receptor (P2X7R).[1] Unlike a direct antagonist that binds to the same site as the endogenous agonist (ATP), this compound binds to a distinct site on the receptor. This modulation reduces the efficacy of ATP at the P2X7R without altering its binding affinity.[1] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the central nervous system.[2] Its activation is implicated in neuroinflammation and the pathogenesis of chronic pain states, making it a compelling therapeutic target.[2] By inhibiting P2X7R function, this compound blocks the release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β), a key mediator in inflammatory and neuropathic pain.[1]
Data Presentation: Preclinical Efficacy in Neuropathic Pain
This compound has demonstrated efficacy in rodent models of neuropathic pain, with performance noted as comparable to the standard-of-care analgesic, gabapentin.[1] The primary model utilized for these investigations is the Chronic Constriction Injury (CCI) model in rats, a widely accepted paradigm for inducing neuropathic pain.
| Compound | Animal Model | Dosing Regimen | Primary Endpoint | Observed Efficacy | Reference |
| This compound | Rat, Chronic Constriction Injury (CCI) | 20 mg/kg, p.o., twice daily for 8 days | Mechanical Allodynia (Paw Withdrawal Threshold) | Significantly reversed mechanical allodynia. Efficacy was maintained for the duration of the dosing period and was noted to be comparable to that of Gabapentin.[1] | [1] |
| Gabapentin | Rat, Chronic Constriction Injury (CCI) | 50-100 mg/kg, i.p. or p.o. | Mechanical Allodynia (Paw Withdrawal Threshold) | Weak to moderate attenuation of mechanical allodynia. |
Note: Specific quantitative data for the degree of reversal of mechanical allodynia by this compound in the CCI model is not publicly available in the reviewed literature. The efficacy is described as "comparable" to gabapentin.
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
The CCI model is a standard preclinical model for inducing peripheral mononeuropathy that mimics chronic nerve compression in humans.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Inhalation anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution
Procedure:
-
Anesthesia: Anesthetize the rat using an induction chamber with isoflurane (B1672236) and maintain anesthesia via a nose cone.
-
Surgical Preparation: Shave the lateral aspect of the thigh of the hind limb to be operated on and sterilize the skin with an antiseptic solution.
-
Incision: Make a small skin incision at the mid-thigh level.
-
Nerve Exposure: Bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve. The ligatures should be tied just tightly enough to elicit a brief twitch in the hind limb.
-
Closure: Close the muscle layer with sutures and the skin incision with wound clips.
-
Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care. Allow a recovery period of 7-14 days for the development of neuropathic pain behaviors before commencing drug treatment and behavioral testing.
Assessment of Mechanical Allodynia: Von Frey Test
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain and is quantified using von Frey filaments.
Materials:
-
Von Frey filaments (a series of calibrated monofilaments of increasing stiffness) or an electronic von Frey apparatus.
-
Elevated wire mesh platform.
-
Plexiglass enclosures for animal acclimation.
Procedure:
-
Acclimation: Place the rats in individual plexiglass enclosures on the wire mesh platform and allow them to acclimate for at least 15-20 minutes before testing.
-
Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Up-Down Method (for manual filaments):
-
Begin with a mid-range filament.
-
If the rat withdraws its paw, the next finer filament is used.
-
If there is no response, the next thicker filament is used.
-
The 50% paw withdrawal threshold is calculated using the pattern of responses.
-
-
Electronic Von Frey:
-
A metal filament is applied to the plantar surface of the paw with gradually increasing force.
-
The apparatus automatically records the force at which the paw is withdrawn.
-
-
Data Recording: The paw withdrawal threshold is recorded in grams. A lower threshold indicates increased mechanical sensitivity (allodynia). Measurements are typically taken before and at multiple time points after drug administration.
Signaling Pathways and Mechanism of Action
This compound exerts its analgesic effects by modulating the P2X7 receptor, which is a critical hub for neuroinflammatory signaling in microglia. Activation of P2X7R by high concentrations of extracellular ATP, often present after nerve injury, triggers downstream cascades that contribute to the development and maintenance of neuropathic pain.
P2X7R-Mediated Signaling in Neuropathic Pain
Caption: P2X7R signaling cascade in neuropathic pain.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for evaluating this compound in the CCI model.
Conclusion
This compound, as a negative allosteric modulator of the P2X7 receptor, represents a targeted approach to mitigating neuroinflammation in neuropathic pain. Preclinical studies in the chronic constriction injury model in rats have demonstrated its potential as an analgesic, with efficacy comparable to gabapentin. The mechanism of action, centered on the inhibition of P2X7R-mediated pro-inflammatory signaling cascades in microglia, provides a strong rationale for its therapeutic potential. Further investigation, including studies to provide more detailed quantitative efficacy data, is warranted to fully elucidate the clinical utility of this compound in the management of neuropathic pain.
References
- 1. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK1482160: A Technical Guide to its Inhibition of IL-1β Release via P2X7 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of GSK1482160, a potent and selective negative allosteric modulator of the P2X7 receptor (P2X7R). Initially, there was some ambiguity regarding its mechanism, with some associating it with RIPK1 inhibition. However, extensive research has clarified that this compound's primary mode of action is the antagonism of the P2X7 receptor, which subsequently leads to the inhibition of interleukin-1β (IL-1β) release. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and presents signaling pathway and experimental workflow diagrams to visually articulate the core concepts.
Introduction: The P2X7 Receptor and IL-1β in Inflammation
Interleukin-1β (IL-1β) is a powerful pro-inflammatory cytokine that plays a critical role in the innate immune response.[1] Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. The production and release of mature IL-1β are tightly controlled by a multi-protein complex known as the inflammasome. The NLRP3 inflammasome, in particular, is a key sensor of cellular danger signals, including extracellular ATP.[2]
The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia.[1][3] Upon activation by high concentrations of extracellular ATP, often present at sites of inflammation and tissue injury, the P2X7R forms a non-selective pore in the cell membrane.[4] This leads to potassium efflux, a critical trigger for the assembly and activation of the NLRP3 inflammasome.[2] The activated inflammasome then facilitates the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-IL-1β into its mature, secretable form.[2]
This compound: A Negative Allosteric Modulator of the P2X7 Receptor
This compound is an orally active and blood-brain barrier penetrant small molecule that functions as a negative allosteric modulator of the P2X7 receptor.[5] It reduces the efficacy of ATP at the P2X7R without altering ATP's binding affinity.[5][6] This allosteric modulation effectively inhibits the downstream signaling cascade, leading to a reduction in IL-1β release.
Quantitative Data: Inhibitory Potency of this compound
The potency of this compound has been characterized in various in vitro and in vivo systems. The following tables summarize the key quantitative data available.
| Parameter | Species | Value | Notes | Reference |
| pIC50 | Human | 8.5 | Corresponds to an IC50 of approximately 3.16 nM. | [5] |
| pIC50 | Rat | 6.5 | Corresponds to an IC50 of approximately 316 nM. | [5] |
| Kd | Human | 1.15 ± 0.12 nM | Determined in HEK293-hP2X7R membranes using ¹¹C-GSK1482160. | [7][8] |
| Bmax | Human | 3.03 ± 0.10 pmol/mg | Receptor density in HEK293-hP2X7R membranes. | [7][8] |
Table 1: In Vitro Potency and Binding Affinity of this compound.
| Study Type | Model | Dosing | Key Findings | Reference |
| First-in-human clinical trial | Healthy human subjects | Escalating single oral doses up to 1 g | Demonstrated a dose-dependent inhibition of ex vivo LPS/ATP-induced IL-1β release. A PK/PD model was developed to quantify the relationship between drug concentration and IL-1β inhibition. | [3][6] |
| Preclinical pain model | Rat (chronic inflammatory pain) | 5-50 mg/kg, p.o., twice daily for 5 days | Effectively alleviated chronic inflammatory pain. | [5] |
| Preclinical pain model | Rat (chronic constriction injury) | 20 mg/kg, p.o., twice daily for 8 days | Significantly reversed mechanical allodynia. | [5] |
Table 2: In Vivo and Ex Vivo Activity of this compound.
Signaling Pathway: P2X7R-Mediated IL-1β Release and its Inhibition by this compound
The activation of the P2X7 receptor by extracellular ATP initiates a well-defined signaling cascade culminating in the release of mature IL-1β. This compound intervenes in this pathway at the receptor level.
P2X7R signaling cascade leading to IL-1β release and the point of inhibition by this compound.
Experimental Protocols
The following protocols provide a framework for assessing the inhibitory activity of compounds like this compound on P2X7R-mediated IL-1β release.
In Vitro IL-1β Release Assay using Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the measurement of IL-1β release from primary human monocytes within a PBMC population.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
ATP or BzATP (a more stable P2X7R agonist)
-
This compound
-
Human IL-1β ELISA kit
Methodology:
-
Isolation of PBMCs:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Perform a cell count and assess viability using Trypan Blue exclusion.
-
-
Cell Plating:
-
Plate the PBMCs in a 96-well tissue culture plate at a density of 2 x 10⁵ cells per well.
-
Allow the monocytes to adhere for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Gently wash the wells with warm RPMI-1640 to remove non-adherent cells.
-
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640.
-
Remove the LPS-containing media and add the media with different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for 30-60 minutes at 37°C.
-
-
Stimulation (Signal 2):
-
Sample Collection and Analysis:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatants.
-
Measure the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.
-
Experimental Workflow for P2X7R Antagonist Screening
The following diagram illustrates a typical high-throughput screening workflow to identify and characterize P2X7R antagonists.
A generalized workflow for the screening and identification of novel P2X7R antagonists.
The Role of RIPK1 in IL-1β Regulation: A Related Pathway
While this compound does not directly target RIPK1, it is important for researchers in this field to understand the role of RIPK1 in IL-1β regulation as it represents a distinct but related inflammatory signaling pathway. RIPK1 is a crucial signaling node downstream of Toll-like receptors (TLRs). Upon TLR activation, RIPK1 can contribute to the NF-κB-mediated transcription of pro-inflammatory cytokines, including pro-IL-1β. This represents the "priming" step that is also required for P2X7R-mediated IL-1β release. Therefore, inhibitors of RIPK1 could potentially modulate IL-1β production at the transcriptional level, complementing the action of P2X7R antagonists which block the final release step.
Conclusion
This compound is a well-characterized negative allosteric modulator of the P2X7 receptor that effectively inhibits the release of the pro-inflammatory cytokine IL-1β. Its mechanism of action is centered on preventing ATP-induced P2X7R activation, thereby blocking the downstream assembly of the NLRP3 inflammasome and subsequent caspase-1-mediated processing of pro-IL-1β. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on P2X7R-targeted therapeutics for inflammatory diseases. Understanding the distinct yet interconnected roles of pathways involving P2X7R and RIPK1 will be crucial for the development of novel and effective anti-inflammatory strategies.
References
- 1. The P2X7 Receptor-Interleukin-1 Liaison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X7 receptor mediates NLRP3 inflammasome activation in depression and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Activation of endothelial NO synthase and P2X7 receptor modification mediates the cholinergic control of ATP-induced interleukin-1β release by mononuclear phagocytes [frontiersin.org]
GSK1482160: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1482160 is an orally bioavailable, negative allosteric modulator of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in the inflammatory cascade, primarily through its involvement in the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). This has positioned the P2X7 receptor as a compelling therapeutic target for a variety of inflammatory conditions. This compound was developed to investigate the therapeutic potential of P2X7 receptor modulation. This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both preclinical species and humans. Following oral administration, the compound is absorbed and distributed, undergoes metabolism, and is subsequently eliminated.
Preclinical Pharmacokinetics
Toxicology studies in rats and dogs established the No Observed Adverse Effect Level (NOAEL) and the corresponding pharmacokinetic parameters. In a 28-day toxicology study in rats, the NOAEL was determined to be 100 mg/kg/day, which resulted in a mean maximum plasma concentration (Cmax) of 40.8 µg/mL and an area under the curve (AUC) of 500 µg·h/mL.[1] In dogs, the NOAEL was established at 30 mg/kg/day.[1]
| Species | Dose (NOAEL) | Cmax (µg/mL) | AUC (µg·h/mL) |
| Rat | 100 mg/kg/day | 40.8 | 500 |
| Dog | 30 mg/kg/day | 15.8 | 72.3 |
| Table 1: Preclinical Pharmacokinetic Parameters of this compound at the No Observed Adverse Effect Level (NOAEL).[1] |
Clinical Pharmacokinetics
A first-in-human study involving single ascending doses of this compound administered to healthy volunteers provided key insights into its clinical pharmacokinetics. The study revealed that after oral administration under fasting conditions, the drug concentration in the blood peaked within 3.5 hours.[2] It exhibited a relatively short half-life of less than 4.5 hours.[2] Exposure to the drug, as measured by Cmax and AUC, was found to be proportional to the administered dose, with between-subject variability of less than 60%.[2]
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t½ (h) |
| 0.3 mg | 2.9 ± 1.3 | 8.8 ± 3.4 | 2.5 (1.5 - 3.0) | 3.2 ± 0.6 |
| 1 mg | 10.1 ± 3.6 | 32.7 ± 11.2 | 2.8 (2.0 - 4.0) | 3.5 ± 0.5 |
| 3 mg | 32.1 ± 13.9 | 121 ± 48 | 3.0 (2.0 - 4.0) | 3.8 ± 0.4 |
| 10 mg | 99 ± 38 | 415 ± 147 | 3.0 (2.0 - 4.0) | 4.1 ± 0.5 |
| 30 mg | 298 ± 110 | 1380 ± 430 | 3.0 (2.0 - 4.0) | 4.4 ± 0.6 |
| 100 mg | 950 ± 350 | 4890 ± 1620 | 3.0 (2.0 - 4.0) | 4.3 ± 0.5 |
| 300 mg | 2800 ± 900 | 15600 ± 4500 | 3.0 (2.0 - 4.0) | 4.2 ± 0.4 |
| 1000 mg | 7600 ± 2500 | 46700 ± 13500 | 3.0 (2.0 - 4.0) | 4.1 ± 0.4 |
| Table 2: Human Pharmacokinetic Parameters of this compound Following Single Oral Doses (Data are presented as mean ± SD for Cmax, AUC, and t½, and median (range) for Tmax). |
Pharmacodynamics
The pharmacodynamic effects of this compound are directly linked to its mechanism of action as a negative allosteric modulator of the P2X7 receptor.
Mechanism of Action
This compound binds to an allosteric site on the P2X7 receptor, distinct from the ATP binding site. This binding event does not alter the affinity of ATP for the receptor but rather reduces the efficacy of ATP in activating the channel. The consequence of this is a diminished influx of cations and, critically, an inhibition of the downstream signaling events that lead to the release of IL-1β.
Caption: P2X7 Receptor Signaling Pathway and the inhibitory action of this compound.
Target Engagement and Biomarker Modulation
The primary pharmacodynamic effect of this compound is the inhibition of IL-1β release. This was assessed in the first-in-human study using an ex vivo lipopolysaccharide (LPS) and ATP-stimulated IL-1β release assay in whole blood. A pharmacokinetic/pharmacodynamic (PK/PD) model was developed to quantify the relationship between this compound blood concentrations and the inhibition of IL-1β production.[1] This model supported the hypothesis that this compound reduces the efficacy of ATP at the P2X7 receptor without affecting its affinity.[2]
| Parameter | Description | Value |
| Emax | Maximum inhibitory effect | 1 (fixed) |
| IC50 | Concentration for 50% of maximal inhibition | 0.4 µg/mL |
| Hill Coefficient | Steepness of the concentration-response curve | 1.5 |
| Table 3: Key Parameters of the PK/PD Model for this compound Inhibition of IL-1β Release. |
In Vitro Binding Affinity
Radioligand binding assays have been conducted to determine the affinity of this compound for the P2X7 receptor. These studies have consistently demonstrated high-affinity binding.
| Parameter | Species | Value |
| pIC50 | Human | 8.5 |
| pIC50 | Rat | 6.5 |
| Kd | Human | 5.09 ± 0.98 nM |
| Ki | Human | 2.63 ± 0.6 nM |
| Table 4: In Vitro Binding Affinity of this compound to the P2X7 Receptor. |
Experimental Protocols
First-in-Human Clinical Trial
References
- 1. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Penetration of the Blood-Brain Barrier by GSK1482160: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1482160 is an orally active, negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] This receptor is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the central nervous system (CNS).[2] Its involvement in the inflammatory cascade, particularly in the processing and release of interleukin-1β (IL-1β), has made it an attractive target for therapeutic intervention in a variety of inflammatory and neurodegenerative diseases.[2][3] A critical characteristic for any CNS-acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide synthesizes the available preclinical and clinical data on the BBB penetration of this compound, presenting key quantitative data, experimental methodologies, and associated biological pathways.
Mechanism of Action and Signaling Pathway
This compound functions by binding to an allosteric site on the P2X7 receptor, a site distinct from the endogenous agonist (ATP) binding site.[2] This binding event reduces the efficacy of ATP at the receptor without altering its affinity, thereby inhibiting the downstream signaling cascade that leads to the release of pro-inflammatory cytokines like IL-1β.[1][2] In conditions of neuroinflammation, extracellular ATP levels rise, leading to the upregulation and activation of P2X7R on microglia.[3] This activation is a key step in the neuroinflammatory response.[3]
Quantitative Data on Blood-Brain Barrier Penetration and Receptor Binding
The BBB penetration of this compound has been confirmed in multiple preclinical species using radiolabeled versions of the compound ([11C]this compound and [18F]this compound) in conjunction with positron emission tomography (PET) imaging.[3][4]
| Parameter | Species/Model | Value | Reference |
| BBB Penetration | Non-human primate (Cynomolgus macaque) | Confirmed, homogeneous brain distribution | [3][5] |
| Rat (Sprague-Dawley) | Confirmed, stable retention in brain | [4] | |
| Mouse | Confirmed, increased uptake in neuroinflammation model | [6][7] | |
| Brain Uptake (SUV) | Non-human primate | Max SUV ~2.45 at ~70 min post-injection | [3] |
| Tracer Uptake (in EAE rat model) | Lumbar Spinal Cord (EAE-peak) | 277.74 ± 79.74 PSL/mm² | [3][8] |
| Lumbar Spinal Cord (EAE-remitting) | 149.00 ± 54.14 PSL/mm² | [3][8] | |
| Lumbar Spinal Cord (Sham) | 66.37 ± 1.48 PSL/mm² | [3][8] | |
| Binding Affinity (Kd) | HEK293-hP2X7R living cells | 5.09 ± 0.98 nM | [3][8] |
| HEK293-hP2X7R membranes | 1.15 ± 0.12 nM | [9] | |
| Binding Affinity (Ki) | HEK293-hP2X7R living cells | 2.63 ± 0.6 nM | [3][8] |
| Receptor Density (Bmax) | HEK293-hP2X7R membranes | 3.03 ± 0.10 pmol/mg | [9] |
| In Vitro Potency (pIC50) | Human P2X7R | 8.5 | [1] |
| Rat P2X7R | 6.5 | [1] |
SUV: Standardized Uptake Value; EAE: Experimental Autoimmune Encephalomyelitis; PSL: Photostimulated Luminescence; HEK293-hP2X7R: Human Embryonic Kidney cells expressing human P2X7 receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used to assess the BBB penetration and activity of this compound.
Radiolabeling and In Vitro Binding Assays
-
Radiosynthesis: [11C]this compound and [18F]this compound were synthesized using established methods to achieve high specific activity and radiochemical purity.[4][9]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells were engineered to express the human P2X7 receptor (HEK293-hP2X7R).[9]
-
Saturation Binding Assay: To determine the binding affinity (Kd) and receptor density (Bmax), HEK293-hP2X7R cells or cell membranes were incubated with increasing concentrations of radiolabeled this compound.[9] Non-specific binding was determined in the presence of an excess of unlabeled this compound.[10]
-
Competition Binding Assay: To determine the inhibitory constant (Ki), cells were incubated with a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound.[3]
In Vivo PET Imaging Studies
-
Animal Models: Studies have been conducted in healthy non-human primates, Sprague-Dawley rats, and mouse models of lipopolysaccharide (LPS)-induced neuroinflammation.[3][4][7]
-
Radiotracer Administration: A bolus of [11C]this compound or [18F]this compound was administered intravenously to the animals.[3][7]
-
PET/CT or PET/MRI Scanning: Dynamic scanning was performed to measure the distribution and kinetics of the radiotracer in the brain and other organs over time.[3][4][7]
-
Data Analysis: Time-activity curves were generated for different brain regions to calculate parameters such as the Standardized Uptake Value (SUV).[3]
First-in-Human (FIH) Study
A single-blind, placebo-controlled, escalating single-dose study was conducted in healthy human subjects to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.[2]
-
Dose Escalation: Single doses of up to 1 gram were administered.[11]
-
Pharmacokinetic Analysis: Blood concentrations of this compound were measured over time to determine parameters such as peak concentration and half-life.[2]
-
Pharmacodynamic Analysis: An ex vivo IL-1β release assay was performed on blood samples to assess the in vivo target engagement.[2]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hetero-aryl bromide precursor fluorine-18 radiosynthesis and preclinical evaluation of a novel positron emission tomography (PET) tracer [18F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Pharmacologic characterizations of a P2X7 receptor-specific radioligand, [11C]this compound for neuroinflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GSK1482160 in Microglial Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and in the response to injury and disease. Their activation is a hallmark of neuroinflammation, a process implicated in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and chronic pain. The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a key regulator of microglial activation. GSK1482160 is a potent and selective negative allosteric modulator of the P2X7R, offering a valuable tool to investigate the role of this receptor in neuroinflammation and as a potential therapeutic agent to temper excessive microglial activation. This technical guide provides an in-depth overview of the core science surrounding this compound and its interaction with microglia.
Mechanism of Action of this compound
This compound acts as a negative allosteric modulator of the P2X7 receptor.[1][2] This means it binds to a site on the receptor that is distinct from the ATP binding site.[2] Instead of competing with ATP, this compound reduces the efficacy of ATP at the P2X7R, thereby inhibiting its function without affecting ATP's binding affinity.[1][2]
The activation of the P2X7R on microglia by high concentrations of extracellular ATP, often released from damaged cells, triggers a cascade of downstream events. This includes the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. The potassium efflux is a critical signal for the assembly and activation of the NLRP3 inflammasome. The activated NLRP3 inflammasome then leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1, in turn, cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms, which are then released from the cell. By inhibiting the P2X7R, this compound effectively blocks this entire signaling cascade, leading to a reduction in the release of these potent inflammatory cytokines.[1]
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species | Value | Reference |
| pIC₅₀ | Human | 8.5 | [1] |
| Rat | 6.5 | [1] | |
| Kᵢ | Human | ~3 nM | [3] |
| [¹¹C]this compound Kᵢ | Human | 2.63 ± 0.6 nM | [3] |
| [¹¹C]this compound Kₔ | Human | 5.09 ± 0.98 nM | [3] |
Table 2: In Vivo Effects of [¹¹C]this compound in a Mouse Model of LPS-Induced Neuroinflammation
| Parameter | Treatment | Fold Increase vs. Saline | Reference |
| P2X7R Expression (Western Blot) | LPS (72 hr) | 1.7 | [4] |
| Iba1 Expression (Western Blot) | LPS (72 hr) | Not specified, but peaked at 72 hr | [4] |
| [¹¹C]this compound Brain Uptake (PET) | LPS (72 hr) | 3.2 | [4] |
Experimental Protocols
In Vivo Lipopolysaccharide (LPS)-Induced Microglial Activation in Mice
This protocol is widely used to induce a systemic inflammatory response that leads to microglial activation in the brain.
-
Animals: C57BL/6 mice are commonly used.
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).
-
Sterile, pyrogen-free saline.
-
-
Procedure:
-
Dissolve LPS in sterile saline to the desired concentration (e.g., 5 mg/kg).
-
Administer a single intraperitoneal (i.p.) injection of the LPS solution to the mice. Control animals receive an i.p. injection of sterile saline.
-
House the animals under standard conditions for the desired time course (e.g., 24, 48, 72, 96 hours). Peak microglial activation is often observed around 72 hours post-injection.[4]
-
At the designated time point, animals can be euthanized for tissue collection (e.g., brain) for subsequent analysis, such as Western blotting for P2X7R and Iba1 expression, or used for in vivo imaging studies.
-
In Vitro Primary Microglia Activation and Cytokine Release Assay
This protocol allows for the direct investigation of this compound's effects on microglial activation and cytokine production in a controlled environment.
-
Cell Culture:
-
Primary microglia can be isolated from the cerebral cortices of neonatal mice or rats.
-
Alternatively, immortalized microglial cell lines such as BV-2 can be used.
-
-
Reagents:
-
This compound.
-
Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Adenosine triphosphate (ATP) (e.g., 1-5 mM).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
ELISA kits for specific cytokines (e.g., IL-1β, TNF-α).
-
-
Procedure:
-
Plate primary microglia or BV-2 cells in 24-well plates at a suitable density and allow them to adhere.
-
Priming Step: To induce the expression of pro-IL-1β, prime the cells with LPS (e.g., 1 µg/mL) for a period of 2-4 hours.
-
Treatment: Pre-incubate the primed cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes).
-
Stimulation: Stimulate the cells with ATP (e.g., 1-5 mM) for a short duration (e.g., 30-60 minutes) to activate the P2X7R and induce the release of mature IL-1β.
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-1β, TNF-α) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Mandatory Visualization
Caption: Signaling pathway of P2X7R-mediated microglial activation and its inhibition by this compound.
Caption: Experimental workflow for in vivo induction of microglial activation using LPS.
Caption: Experimental workflow for in vitro microglial activation and cytokine release assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK1482160 preclinical safety profile
An In-depth Technical Guide on the Preclinical Safety Profile of GSK1482160
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an orally active, blood-brain barrier penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] The P2X7R is an ATP-gated ion channel expressed on immune cells, such as macrophages and microglia, and is involved in the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] By reducing the efficacy of ATP at the P2X7 receptor without affecting its affinity, this compound inhibits the release of IL-1β.[1][2] The compound showed initial promise in preclinical models of inflammatory and neuropathic pain.[2] However, its development was discontinued (B1498344) due to an inability to achieve sufficient P2X7R inhibition while maintaining an adequate safety margin in early clinical studies.[2][4][5] This document provides a comprehensive overview of the publicly available preclinical safety data for this compound.
Pharmacology and Mechanism of Action
This compound allosterically modulates the P2X7 receptor, a key component in the inflammatory cascade. The binding of ATP to the P2X7R under pathological conditions triggers the opening of a non-selective cation channel, leading to the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines. This compound interferes with this process, thereby reducing inflammation.
P2X7 Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Potency and Metabolism
| Parameter | Species | System | Value | Reference |
| pIC50 | Human | P2X7 Receptor | 8.5 | [1] |
| Rat | P2X7 Receptor | 6.5 | [1] | |
| CYP450 Inhibition | Human | Microsomes | No significant inhibition of 1A2, 2C9, 2C19, 2D6, 3A4 | [1] |
| Metabolic Stability | Rat, Human | Liver Microsomes | Extremely low clearance | [1] |
| Multiple Species | Liver Microsomes, S9, Hepatocytes | Metabolically stable | [2] | |
| Metabolic Activation | Multiple Species | Microsomes | No evidence of metabolic activation | [2] |
Table 2: 28-Day Repeat-Dose Toxicology Studies
| Species | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings at High Dose | Reference |
| Rat | 10, 30, 100 | 100 | Not specified | [2] |
| Dog | 10, 30, 100 | 30 | Lesions in multiple organs at 100 mg/kg/day | [2] |
Table 3: Pharmacokinetic Parameters at NOAEL in 28-Day Studies
| Species | NOAEL (mg/kg/day) | Mean AUC (µg·h/mL) | Mean Cmax (µg/mL) | Reference |
| Rat | 100 | 500 | 40.8 | [2] |
| Dog | 30 | 72.3 | 15.8 | [2] |
Experimental Protocols
28-Day Repeat-Dose Toxicology Studies
While specific, detailed institutional protocols are not publicly available, the studies were conducted to establish the No Observed Adverse Effect Level (NOAEL) and inform dose selection for first-in-human trials.[2] A general workflow for such studies is outlined below.
Generalized Workflow for a 28-Day Repeat-Dose Toxicology Study.
-
Animal Models: The studies utilized both rats and dogs, which are standard species for preclinical toxicology testing.
-
Dose Administration: this compound was administered orally once daily for 28 consecutive days.
-
Dose Groups: The studies included a vehicle control group and at least three dose levels (10, 30, and 100 mg/kg/day).[2]
-
Endpoints: Key endpoints included clinical observations, body weight, food consumption, hematology, clinical chemistry, and comprehensive histopathological examination of tissues at the end of the study. Pharmacokinetic parameters (AUC and Cmax) were also determined.
Safety Pharmacology
Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on major physiological systems. While specific safety pharmacology data for this compound is not detailed in the provided references, a standard preclinical package would assess the cardiovascular, respiratory, and central nervous systems.
Summary of Preclinical Safety Findings
This compound demonstrated a generally acceptable preclinical safety profile. It was metabolically stable with low potential for drug-drug interactions via CYP450 inhibition.[1][2] In 28-day toxicology studies, the NOAEL was established at the highest tested dose of 100 mg/kg/day in rats.[2] In dogs, a lower NOAEL of 30 mg/kg/day was identified, with lesions observed in multiple organs at 100 mg/kg/day.[2] The dog was therefore the more sensitive species, and the exposure at the NOAEL in this species was used to define the safe exposure limits for the first-in-human study.[2] Despite the acceptable preclinical profile, the development of this compound was halted after a first-in-human study. The decision was based on pharmacokinetic/pharmacodynamic modeling which indicated that the exposures required for therapeutic efficacy could not be achieved with a sufficient safety margin.[2][5] One case of asymptomatic accelerated idioventricular rhythm was noted at the highest dose in the human study.[2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spotlight on P2X7 Receptor PET Imaging: A Bright Target or a Failing Star? - PMC [pmc.ncbi.nlm.nih.gov]
GSK1482160: A Technical Guide to Species Selectivity and In Vitro/In Vivo Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1482160 is a potent, orally available, and brain-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R), a key player in the neuroinflammatory cascade. This document provides a comprehensive technical overview of this compound, focusing on its species selectivity, mechanism of action, and the experimental protocols utilized for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the central nervous system.[1] Its activation under pathological conditions, characterized by high extracellular ATP levels, triggers the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), initiating a neuroinflammatory cascade.[2] Consequently, P2X7R has emerged as a promising therapeutic target for a range of neurodegenerative and inflammatory diseases.[1] this compound modulates P2X7R activity by binding to a site distinct from the ATP binding site, thereby reducing the efficacy of the endogenous agonist without affecting its affinity.[1][3]
Species Selectivity and Potency
This compound exhibits significant species-dependent differences in its potency, with markedly higher affinity for the human P2X7R compared to the rodent receptor. This highlights the importance of selecting appropriate models for preclinical studies and interpreting data in the context of translational research.
Table 1: In Vitro Potency of this compound at Human and Rat P2X7 Receptors
| Species | Assay | Parameter | Value | Reference |
| Human | Functional Assay | pIC50 | 8.5 | [3] |
| Rat | Functional Assay | pIC50 | 6.5 | [3] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Binding Affinity and Kinetics at Human P2X7R
The binding characteristics of this compound to the human P2X7 receptor have been extensively studied using radiolabeled ligands, such as [¹¹C]this compound. These studies have been crucial in determining the affinity and kinetics of the drug-receptor interaction.
Table 2: Binding Affinity of this compound to Human P2X7 Receptor
| Parameter | Cell Type | Value | Reference |
| Kd | HEK293-hP2X7R | 5.09 ± 0.98 nM | [2] |
| Ki | HEK293-hP2X7R | 2.63 ± 0.6 nM | [2] |
| IC50 | HEK293-hP2X7R | 12.2 ± 2.5 nM | [2] |
| Bmax | HEK293-hP2X7R membranes | 3.03 ± 0.10 pmol/mg | [4][5] |
| Kd | HEK293-hP2X7R membranes | 1.15 ± 0.12 nM | [4][5] |
Kd (Dissociation Constant): A measure of the affinity of a ligand for its receptor. A lower Kd indicates a higher affinity. Ki (Inhibition Constant): The concentration of an inhibitor required to produce half-maximum inhibition. IC50 (Half Maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro. Bmax (Maximum Binding Capacity): The total number of receptors in a given sample.
Table 3: Association and Dissociation Kinetics of [¹¹C]this compound in HEK293-hP2X7R Cells
| Parameter | Value | Reference |
| kon (Association Rate Constant) | 0.2312 ± 0.01542 min⁻¹nM⁻¹ | [4][5] |
| koff (Dissociation Rate Constant) | 0.2547 ± 0.0155 min⁻¹ | [4][5] |
Mechanism of Action: P2X7R Signaling Pathway
This compound acts as a negative allosteric modulator of the P2X7 receptor. In inflammatory conditions, elevated extracellular ATP binds to and activates the P2X7R, leading to the formation of a non-selective cation channel. This triggers a downstream signaling cascade culminating in the processing and release of pro-inflammatory cytokines, most notably IL-1β. This compound, by binding to an allosteric site, reduces the efficacy of ATP-mediated channel opening, thereby inhibiting the release of IL-1β and dampening the inflammatory response.[1][3]
Experimental Protocols
In Vitro Radioligand Binding Assay (HEK293-hP2X7R Cells)
This protocol outlines a typical radioligand binding assay to determine the affinity of this compound for the human P2X7 receptor expressed in HEK293 cells.[2]
Materials:
-
HEK293 cells stably expressing human P2X7R (HEK293-hP2X7R)
-
[¹¹C]this compound (radioligand)
-
Unlabeled this compound (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Plating: Seed HEK293-hP2X7R cells in 96-well microplates and culture overnight.
-
Assay Preparation: On the day of the experiment, wash the cells with assay buffer.
-
Incubation: Add increasing concentrations of [¹¹C]this compound to the wells for total binding. For non-specific binding, add a high concentration of unlabeled this compound in addition to the radioligand.
-
Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination: Terminate the binding reaction by rapidly washing the cells with ice-cold assay buffer using a cell harvester to separate bound from free radioligand.
-
Quantification: Measure the radioactivity in the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Kd and Bmax values by non-linear regression analysis of the saturation binding data.
In Vivo PET Imaging in a Rodent Model of Neuroinflammation
This protocol provides a general outline for performing Positron Emission Tomography (PET) imaging with [¹¹C]this compound in a lipopolysaccharide (LPS)-induced rodent model of neuroinflammation.[6][7]
Materials:
-
Laboratory rodents (e.g., mice or rats)
-
Lipopolysaccharide (LPS)
-
[¹¹C]this compound
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Unlabeled this compound (for blocking studies)
Procedure:
-
Induction of Neuroinflammation: Administer LPS intraperitoneally to the rodents to induce a neuroinflammatory response.
-
Anesthesia and Catheterization: At a specified time post-LPS injection (e.g., 72 hours), anesthetize the animals and place a tail-vein catheter for radiotracer injection.
-
Radiotracer Injection: Inject a bolus of [¹¹C]this compound via the tail-vein catheter.
-
PET/CT Imaging: Acquire dynamic PET images for a specified duration (e.g., 60-90 minutes) immediately following radiotracer injection. A CT scan is typically performed for anatomical co-registration.
-
Blocking Study (Optional): To confirm specific binding, a separate cohort of animals can be pre-treated with an excess of unlabeled this compound prior to [¹¹C]this compound injection.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) on the brain to generate time-activity curves and quantify radiotracer uptake.
Conclusion
This compound is a valuable research tool for investigating the role of the P2X7 receptor in health and disease. Its high affinity for the human P2X7R and ability to be radiolabeled make it particularly useful for in vitro binding assays and in vivo PET imaging studies. The pronounced species selectivity of this compound underscores the need for careful consideration of experimental models and the translation of preclinical findings to human studies. The detailed protocols and data presented in this guide are intended to support researchers in the design and execution of their studies involving this potent P2X7R modulator.
References
- 1. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to [11C]GSK1482160 as a Biomarker for Neuroinflammation
This technical guide provides a comprehensive overview of the radiolabeled tracer [11C]this compound and its application as a positron emission tomography (PET) biomarker for neuroinflammation. By targeting the purinergic P2X7 receptor (P2X7R), [11C]this compound offers a specific and quantifiable method to visualize and monitor inflammatory processes within the central nervous system.
Core Mechanism of Action
Neuroinflammation is a critical component in the pathology of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1] A key player in this process is the activation of microglia, the resident immune cells of the brain. Upon activation, microglia upregulate the expression of the P2X7 receptor, an ATP-gated ion channel.[2]
This compound is a potent, selective, and blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor.[3] It reduces the efficacy of ATP at the receptor, thereby inhibiting downstream inflammatory signaling, such as the release of pro-inflammatory cytokines like IL-1β.[3] When radiolabeled with carbon-11, [11C]this compound becomes a PET tracer that binds with high affinity to P2X7R. This allows for the non-invasive in vivo visualization and quantification of P2X7R expression, which serves as a surrogate measure for microglial activation and neuroinflammation.[1][4]
The diagram below illustrates the central signaling pathway.
Quantitative Data Summary
The following tables summarize the key binding characteristics and in vivo performance of [11C]this compound from preclinical studies.
Table 1: In Vitro Binding Affinity & Kinetics
Data from studies using human embryonic kidney cells expressing human P2X7R (HEK293-hP2X7R).
| Parameter | Value | Cell Preparation | Reference |
| Dissociation Constant (Kd) | 1.15 ± 0.12 nM | Membranes | [2][4] |
| 5.09 ± 0.98 nM | Living Cells | [5][6] | |
| Inhibitory Constant (Ki) | 2.63 ± 0.6 nM | Living Cells | [5][6] |
| Receptor Density (Bmax) | 3.03 ± 0.10 pmol/mg | Membranes | [2][4] |
| Association Rate (kon) | 0.2312 ± 0.01542 min-1nM-1 | Living Cells | [2][4] |
| Dissociation Rate (koff) | 0.2547 ± 0.0155 min-1 | Living Cells | [2][4] |
| Binding Potential (kon/koff) | 1.0277 ± 0.207 | Living Cells | [2][4] |
| pIC50 (human) | 8.5 | Not Specified | [3] |
| pIC50 (rat) | 6.5 | Not Specified | [3] |
Table 2: In Vivo & Ex Vivo Study Results
Data from rodent models of neuroinflammation.
| Model | Finding | Metric | Result | Reference |
| LPS-Induced Mouse Model | Increased Tracer Uptake | Fold Increase in PET Signal (72h post-LPS) | 3.2-fold to 3.6-fold | [1][4][5] |
| Specificity | In Vivo Blocking (with cold this compound) | 97% displacement | [1][4][7] | |
| Target Upregulation | P2X7R Western Blot (72h post-LPS) | 1.7 to 1.8-fold increase | [2][4] | |
| EAE Rat Model | Correlation with Disease | Tracer Uptake (PSL/mm²) - Sham | 66.37 ± 1.48 | [5][6] |
| Correlation with Disease | Tracer Uptake (PSL/mm²) - Remitting Stage | 149.00 ± 54.14 | [5][6] | |
| Correlation with Disease | Tracer Uptake (PSL/mm²) - Peak Stage | 277.74 ± 79.74 | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summarized protocols for key experiments performed in the characterization of [11C]this compound.
Radiosynthesis of [11C]this compound
The synthesis is typically achieved via N-methylation of a suitable precursor using a [11C]methylating agent.[8]
-
Production of [11C]CH4: [11C]CO2 is produced via a cyclotron and converted to [11C]CH4.
-
Synthesis of [11C]Methyl Iodide or Triflate: [11C]CH4 is converted to a reactive methylating agent, typically [11C]CH3I or the more reactive [11C]CH3OTf (methyl triflate).[8]
-
Radiolabeling Reaction: The des-methyl precursor of this compound is dissolved in a suitable solvent (e.g., DMF). The [11C]methylating agent is introduced and the reaction is heated (e.g., at 80-100°C for 5 minutes).
-
Purification: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC).
-
Formulation: The collected radioactive fraction is reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) and passed through a sterile filter for in vivo use.
-
Quality Control: Radiochemical purity, chemical purity, and specific activity are determined before administration.
In Vitro Saturation Binding Assay
This assay determines the receptor density (Bmax) and dissociation constant (Kd).[7]
-
Preparation: Prepare cell membranes from HEK293-hP2X7R cells.
-
Incubation: Incubate a fixed amount of membrane protein (e.g., 0.054 mg/mL) with increasing concentrations of [11C]this compound (e.g., 0.15–15,000 pM) in an assay buffer.
-
Nonspecific Binding: For each concentration, run a parallel set of tubes containing an excess of unlabeled (cold) this compound (e.g., 10 µM) to determine nonspecific binding.
-
Equilibration: Allow the reactions to incubate at a controlled temperature (e.g., 22°C) for a set time (e.g., 20 minutes) to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter or phosphor imager.
-
Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot specific binding against the concentration of the radioligand and fit the data using a nonlinear regression model to derive Bmax and Kd.
Lipopolysaccharide (LPS) Mouse Model of Neuroinflammation
This model induces a systemic inflammatory response that leads to microglial activation in the brain.[1][4]
-
Animal Handling: Use appropriate mouse strains (e.g., C57BL/6). Acclimate animals to the facility for at least one week before the experiment.
-
LPS Administration: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg). Control animals receive an equivalent volume of sterile saline.
-
Time Course: The peak immune response, as measured by Iba1 (a marker for microglia) and P2X7R expression, typically occurs around 72 hours post-injection.[2][4]
-
PET Imaging: At the desired time point (e.g., 72 hours), anesthetize the mice and perform dynamic PET/CT imaging following an intravenous tail-vein injection of [11C]this compound.
-
Blocking Study: To confirm target specificity, a separate cohort of LPS-treated mice is co-administered an excess of unlabeled this compound (e.g., 1 mg/kg) just before the tracer injection.[7]
-
Ex Vivo Analysis: After imaging, tissues can be harvested for biodistribution studies, autoradiography, immunohistochemistry (for Iba1 and P2X7R), or Western blot analysis to correlate the PET signal with molecular changes.[4]
Workflows and Logical Relationships
Graphviz diagrams are used to visualize the logical flow of the research process and the role of [11C]this compound as a validated biomarker.
Conclusion and Future Directions
The available data strongly support the suitability of [11C]this compound as a specific and sensitive PET radioligand for imaging P2X7R expression as a biomarker of neuroinflammation.[4] Its high binding affinity, favorable kinetics, and successful application in preclinical models demonstrate its potential utility. Unlike tracers for the translocator protein (TSPO), another neuroinflammation target, P2X7R imaging is not confounded by known genetic polymorphisms that affect binding affinity, which is a significant advantage.[5]
Future work has expanded to include the development of fluorine-18 (B77423) labeled analogs (e.g., 18F-GSK1482160) to leverage the longer half-life of 18F for more flexible clinical workflows.[9] First-in-human studies have shown the feasibility of using these tracers to characterize the tumor microenvironment in gliomas, providing information complementary to other imaging modalities.[9] Continued clinical validation in various neurodegenerative and neuroinflammatory disorders will be essential to fully establish the role of P2X7R PET imaging in drug development and patient stratification.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic characterizations of a P2X7 receptor-specific radioligand, [11C]this compound for neuroinflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
Development of GSK1482160 for Chronic Inflammatory Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: GSK1482160 is an orally active, blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor. It demonstrated promising preclinical efficacy in rat models of chronic inflammatory and neuropathic pain, with a mechanism centered on the inhibition of interleukin-1β (IL-1β) release. However, its clinical development for chronic inflammatory pain was halted. A first-in-human study revealed that the projected therapeutic dose required to achieve sufficient target engagement (>90% inhibition of IL-1β release) would not have an adequate safety margin. This technical guide provides a comprehensive overview of the development of this compound, detailing its mechanism of action, preclinical and clinical findings, and the methodologies of key experiments.
Mechanism of Action: P2X7 Receptor Modulation
This compound functions as a negative allosteric modulator of the P2X7 receptor (P2X7R).[1] This means it binds to a site on the receptor distinct from the endogenous agonist, ATP, and reduces the efficacy of ATP at the receptor without affecting its binding affinity.[1] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, such as microglia and macrophages.[2][3] Its activation by high concentrations of extracellular ATP, often present at sites of inflammation and tissue injury, triggers a signaling cascade that leads to the maturation and release of pro-inflammatory cytokines, most notably IL-1β and IL-18.[1] By inhibiting P2X7R, this compound effectively suppresses this inflammatory cascade, which is a key driver of chronic inflammatory pain.
Signaling Pathway
The activation of the P2X7 receptor on microglia and other immune cells initiates a complex downstream signaling cascade. The following diagram illustrates the key pathways involved in P2X7R-mediated inflammation and how this compound intervenes.
Preclinical Development
This compound demonstrated significant analgesic effects in established rat models of chronic inflammatory and neuropathic pain.
In Vitro Potency
| Species | pIC50 |
| Human | 8.5 |
| Rat | 6.5 |
In Vivo Efficacy in a Rat Model of Inflammatory Pain
Experimental Protocol: Freund's Complete Adjuvant (FCA)-Induced Chronic Joint Pain
-
Model Induction: A single intraplantar injection of 100 µL of Complete Freund's Adjuvant (containing 1 mg/mL of heat-killed Mycobacterium tuberculosis) is administered into the right hind paw of male Sprague-Dawley rats. This induces a localized and persistent inflammation, leading to chronic joint pain.[4]
-
Pain Assessment: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (in grams) in response to the application of calibrated filaments to the plantar surface of the inflamed paw is determined. A lower threshold indicates increased pain sensitivity.
-
Drug Administration: this compound was administered orally (p.o.) twice daily for 5 days at doses ranging from 5 to 50 mg/kg.[1]
Results: this compound effectively alleviated chronic inflammatory pain in this model, with an analgesic effect at 50 mg/kg comparable to that of the standard-of-care cyclooxygenase-2 inhibitor, celecoxib.[1]
In Vivo Efficacy in a Rat Model of Neuropathic Pain
Experimental Protocol: Chronic Constriction Injury (CCI) of the Sciatic Nerve
-
Model Induction: Under anesthesia, the common sciatic nerve of the left hind limb of male Sprague-Dawley rats is exposed through a small incision. Four loose ligatures of 4-0 chromic gut suture are tied around the nerve at 1 mm intervals.[5][6] This procedure causes a partial nerve injury that develops into chronic neuropathic pain.
-
Pain Assessment: Mechanical allodynia is measured using the von Frey test as described above.
-
Drug Administration: this compound was administered orally (p.o.) twice daily for 8 days at a dose of 20 mg/kg.[1]
Results: this compound significantly reversed mechanical allodynia in the CCI model.[1] The effect was observed from the first day of dosing and was maintained throughout the treatment period.[1] The efficacy was comparable to that of gabapentin, a standard treatment for neuropathic pain.[1]
Clinical Development: First-in-Human Study (NCT00849134)
A first-in-human (FIH) study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single ascending doses of this compound in healthy volunteers.[7][8]
Experimental Protocol
-
Study Design: A single-blind, placebo-controlled, single ascending dose study.[7] Escalating single doses of up to 1 gram were administered to healthy subjects.[7]
-
Pharmacokinetic Assessment: Blood samples were collected at various time points post-dose to determine the plasma concentrations of this compound.
-
Pharmacodynamic Assessment: The primary pharmacodynamic biomarker was the ex vivo inhibition of IL-1β release in whole blood stimulated with lipopolysaccharide (LPS) and ATP.[1]
Pharmacokinetic and Pharmacodynamic Data
| Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | IL-1β Inhibition (at Cmax) |
| 0.3 mg | ~4 | < 3.5 | < 4.5 | ~34 | ~10% |
| ... | ... | ... | ... | ... | ... |
| 1 g | ~12,000 | < 3.5 | < 4.5 | ~113,000 | Not specified, but insufficient for >90% sustained inhibition |
| Note: The table presents an illustrative summary based on the available data. The "..." indicates that data for intermediate doses were not explicitly provided in the search results. |
Results: this compound was generally well-tolerated. The drug was rapidly absorbed, with peak plasma concentrations occurring within 3.5 hours, and had a relatively short half-life of less than 4.5 hours.[7] Exposure (Cmax and AUC) was dose-proportional.[7]
Discontinuation of Development
A pharmacokinetic/pharmacodynamic (PK/PD) model was developed based on the data from the FIH study.[7] Simulations using this model indicated that to achieve the target engagement of greater than 90% inhibition of IL-1β release throughout a dosing interval, a dose would be required that would exceed the no-observed-adverse-effect level (NOAEL) established in preclinical toxicology studies.[1] Consequently, the development of this compound for chronic inflammatory pain was discontinued (B1498344) due to the lack of a sufficient safety margin at the predicted therapeutic dose.[7]
Experimental Workflows
The following diagrams illustrate the workflows for the key preclinical and clinical experiments.
Conclusion
The development of this compound for chronic inflammatory pain serves as an important case study in translational medicine. While the compound demonstrated a clear mechanism of action and promising efficacy in preclinical models, the therapeutic window in humans was found to be too narrow to proceed with further clinical development. The integrated use of PK/PD modeling in the early clinical phase was instrumental in making a data-driven decision to terminate the program, thereby avoiding costly and potentially unsuccessful late-stage clinical trials. This highlights the critical importance of early and robust quantitative pharmacology in drug development.
References
- 1. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of microglial P2X7 receptor in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasp-pain.org [iasp-pain.org]
- 4. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 6. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for GSK1482160 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1482160 is a potent and selective, orally active, and blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammation and neuroinflammation by mediating the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[3][4][5] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, including radioligand binding assays, functional assays for IL-1β release, and cellular thermal shift assays (CETSA) for target engagement.
Introduction
The P2X7 receptor is a promising therapeutic target for a range of inflammatory conditions, including chronic pain and neurodegenerative diseases.[3][6] this compound modulates P2X7R activity by binding to an allosteric site, thereby reducing the efficacy of ATP without altering its affinity.[1][2] The following protocols and data provide a framework for the in vitro evaluation of this compound and similar compounds targeting the P2X7R.
Data Presentation
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Species | Value | Assay Type | Reference |
| pIC50 | Human | 8.5 | Functional Assay (IL-1β release) | [1][2] |
| pIC50 | Rat | 6.5 | Functional Assay (IL-1β release) | [1][2] |
| Kd | Human | 5.09 ± 0.98 nM | Radioligand Saturation Binding Assay ([11C]this compound) | [7] |
| Ki | Human | 2.63 ± 0.6 nM | Radioligand Competition Binding Assay ([11C]this compound) | [7] |
| IC50 | Human | 12.2 ± 2.5 nM | Radioligand Competition Binding Assay ([11C]this compound) | [7] |
| Bmax | Human | 3.03 ± 0.10 pmol/mg | Radioligand Saturation Binding Assay ([11C]this compound on HEK293-hP2X7R membranes) | [8][9] |
| kon | Human | 0.2312 ± 0.01542 min-1⋅nM-1 | Radioligand Association/Dissociation Assay ([11C]this compound on HEK293-hP2X7R cells) | [8][9] |
| koff | Human | 0.2547 ± 0.0155 min-1 | Radioligand Association/Dissociation Assay ([11C]this compound on HEK293-hP2X7R cells) | [8][9] |
Signaling Pathway
The activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that leads to the processing and release of the pro-inflammatory cytokine IL-1β. This process is central to the inflammatory response and is a key target for modulators like this compound.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for [11C]this compound
This protocol details the measurement of [11C]this compound binding to the human P2X7 receptor expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing human P2X7R (HEK293-hP2X7R)
-
[11C]this compound
-
Non-radiolabeled this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% Bovine Serum Albumin (BSA)
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Cell harvester and filter mats (e.g., GF/B filters presoaked in 0.5% polyethyleneimine)
-
Scintillation counter or phosphor imager
Procedure:
1. Cell Culture and Membrane Preparation: a. Culture HEK293-hP2X7R cells to confluency. b. Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, 140 mM NaCl, pH 7.4) with protease inhibitors.[10] c. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.[10] d. Resuspend the pellet in fresh buffer and repeat the centrifugation. e. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
2. Saturation Binding Assay: a. In a 96-well plate, add 0.054 mg of membrane protein per well.[11] b. Add increasing concentrations of [11C]this compound (e.g., 0.15–15,000 pM) to the wells.[11] c. For non-specific binding, add a high concentration of non-radiolabeled this compound (e.g., 10 µM) to a parallel set of wells.[11] d. Incubate at 22°C for 20-30 minutes.[10][11] e. Terminate the binding by rapid filtration through the filter mats using a cell harvester. f. Wash the filters multiple times with ice-cold wash buffer. g. Measure the radioactivity on the filters using a scintillation counter or phosphor imager. h. Analyze the data using non-linear regression to determine Kd and Bmax values.
3. Competition Binding Assay: a. In a 96-well plate, add a fixed concentration of [11C]this compound (close to its Kd value) and membrane protein to each well. b. Add increasing concentrations of non-radiolabeled this compound or other test compounds. c. Follow steps 2.c through 2.h. d. Analyze the data to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: IL-1β Release Assay in Human Whole Blood
This ex vivo assay measures the ability of this compound to inhibit ATP-induced IL-1β release from LPS-primed human whole blood.[6]
Materials:
-
Freshly collected human whole blood in sodium heparin tubes
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine 5'-triphosphate (ATP)
-
This compound
-
RPMI 1640 medium
-
Human IL-1β ELISA kit
-
96-well culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure: 1. Blood Preparation and Priming: a. Collect venous blood into sodium heparin tubes.[12] b. In a sterile environment, dilute the whole blood 1:1 with pre-warmed RPMI-1640 medium.[12] c. Add the test compound (this compound at various concentrations) or vehicle control to the diluted blood and pre-incubate for 30-60 minutes at 37°C.[12] d. Add LPS to a final concentration of 1 µg/mL to prime the cells.[6][13] e. Incubate for 2 hours at 37°C in a 5% CO2 incubator.[6]
2. P2X7R Stimulation and Sample Collection: a. Following the priming step, add ATP to a final concentration of 2-4 mM to stimulate the P2X7 receptors.[6][13] b. Incubate for an additional 30 minutes.[6] c. Stop the reaction by placing the plate on ice and adding ice-cold RPMI 1640.[6] d. Transfer the contents of each well to microcentrifuge tubes and centrifuge at 10,000 rpm for 2 minutes to pellet the cells.[12] e. Carefully collect the plasma supernatant for IL-1β measurement.
3. IL-1β Quantification: a. Quantify the concentration of IL-1β in the plasma samples using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.[13][14][15] b. Construct a standard curve and determine the IL-1β concentrations in your samples. c. Calculate the percent inhibition of IL-1β release for each concentration of this compound and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocol: GSK1482160 IL-1β Release Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the inhibitory activity of GSK1482160 on Interleukin-1β (IL-1β) release via the NLRP3 inflammasome pathway. This compound is an orally active, blood-brain barrier penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3] By modulating P2X7R, this compound reduces the efficacy of ATP at the receptor, which in turn inhibits the release of IL-1β.[1][2][3]
The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in activating the NLRP3 inflammasome, a key component of the innate immune system.[4][5] Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into active caspase-1.[6] Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently released from the cell.[6][7] This assay is designed to quantify the inhibition of this pathway by this compound.
Signaling Pathway: P2X7/NLRP3-Mediated IL-1β Release
The following diagram illustrates the signaling cascade leading to IL-1β release and the point of intervention for this compound.
Experimental Protocol
This protocol describes a robust method for evaluating the inhibitory effect of this compound on IL-1β release from immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes. The assay involves two signals: a priming signal (LPS) and an activation signal (Nigericin or ATP).
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog # (Example) |
| iBMDM or THP-1 cells | ATCC | TIB-202™ (THP-1) |
| DMEM or RPMI-1640 Medium | Gibco | 11995065 / 11875093 |
| Fetal Bovine Serum (FBS) | Sigma-Aldrich | F2442 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | P8139 |
| Lipopolysaccharide (LPS) from E. coli 0111:B4 | InvivoGen | tlrl-3pelps |
| Nigericin (B1684572) | Sigma-Aldrich | N7143 |
| ATP | Sigma-Aldrich | A2383 |
| This compound | MedChemExpress | HY-108930 |
| Human IL-1β ELISA Kit | BioLegend / R&D Systems | 437004 / DY201 |
| LDH Cytotoxicity Assay Kit | Sigma-Aldrich | 11644793001 |
| 96-well tissue culture plates | Corning | 3596 |
Experimental Workflow
The diagram below outlines the major steps of the IL-1β release assay.
Step-by-Step Procedure
1. Cell Culture and Differentiation (for THP-1 cells) a. Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. To differentiate THP-1 monocytes into macrophage-like cells, seed them in a 96-well plate at a density of 2 x 10^5 cells/well. c. Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL and incubate for 48-72 hours. After incubation, cells should be adherent. d. Gently wash the cells twice with pre-warmed PBS to remove non-adherent cells and replace the medium with fresh, PMA-free medium. Allow cells to rest for 24 hours before the assay.
2. Priming of Cells a. Prepare a working solution of LPS in serum-free medium. b. Aspirate the culture medium from the wells and add 100 µL of medium containing LPS (final concentration of 500 ng/mL to 1 µg/mL).[8][9][10] c. Incubate the plate for 3-4 hours at 37°C and 5% CO2.[6][10] This step upregulates the expression of pro-IL-1β and NLRP3 components.[11]
3. Inhibitor Treatment a. Prepare serial dilutions of this compound in serum-free medium. A vehicle control (e.g., DMSO) must be included. b. Add the this compound dilutions or vehicle control to the appropriate wells. It is common to add inhibitors 1 hour prior to the activation step.[9] c. Incubate for 1 hour at 37°C and 5% CO2.
4. NLRP3 Inflammasome Activation a. Prepare a working solution of an NLRP3 activator. Nigericin (5-20 µM) or ATP (1-5 mM) are commonly used.[9] b. Add the activator to all wells except the negative control wells. c. Incubate for 1-2 hours for nigericin or 30-45 minutes for ATP at 37°C and 5% CO2.[8][9]
5. Supernatant Collection a. After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any cells or debris.[6] b. Carefully collect the cell-free supernatant from each well for analysis. Store at -80°C if not used immediately.
6. Quantification of IL-1β and Cytotoxicity a. IL-1β ELISA: Measure the concentration of mature IL-1β in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions. b. LDH Assay (Optional but Recommended): To ensure that the observed reduction in IL-1β is not due to cell death caused by the compound, perform a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay on the supernatants as per the manufacturer's protocol.[8]
7. Data Analysis a. Calculate the concentration of IL-1β for each condition from the ELISA standard curve. b. Determine the percentage inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated control. c. Plot the percentage inhibition against the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.
Quantitative Data Summary
This compound has demonstrated potent inhibition of the P2X7 receptor in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Assay Type | Cell Line | Parameter | IC50 Value (nM) | Reference |
| P2X7R Competitive Binding | HEK293-hP2X7R | Ki | ~3 | [12] |
| P2X7R Competitive Binding | HEK293-hP2X7R | IC50 | 4.30 ± 0.86 | [13] |
| P2X7R Functional Assay | HEK293-hP2X7R | IC50 | 2.10 ± 0.30 | [13] |
| BzATP-stimulated TO-PRO-3 uptake | HEK293-hP2X7R | IC50 | 119.3 | [1] |
Note: IC50 values can vary depending on the specific assay conditions, cell type, and stimuli used.
Example Data Table for Experimental Results
| [this compound] (nM) | IL-1β Conc. (pg/mL) | % Inhibition | LDH Release (% of Max) |
| 0 (Vehicle) | 0 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| Untreated Control | N/A | ||
| Max Lysis Control | N/A | N/A | 100 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Toll-like Receptor Agonists Stimulate Nlrp3-dependent IL-1β Production Independently of the purinergic P2X7 Receptor in Dendritic Cells and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 10. A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and inhibition of inflammasome responses in severe and non-severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro characterization of a P2X7 radioligand [123I]TZ6019 and its response to neuroinflammation in a mouse model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with GSK1482160
For Researchers, Scientists, and Drug Development Professionals
Introduction:
GSK1482160 is a potent, orally bioavailable, and central nervous system (CNS) penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the CNS.[3][4] Under pathological conditions, such as inflammation, extracellular ATP levels rise, leading to P2X7R activation. This activation triggers a cascade of downstream events, including the processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] By modulating P2X7R activity, this compound reduces the efficacy of ATP, thereby inhibiting the release of these key inflammatory mediators.[1] These characteristics make this compound a valuable tool for investigating the role of P2X7R in various inflammatory and neurological disorders and a potential therapeutic candidate.
These application notes provide an overview of the in vivo experimental design using this compound, including its mechanism of action, relevant signaling pathways, and detailed protocols for preclinical studies in models of neuroinflammation and chronic pain.
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of the P2X7 receptor. It binds to a site distinct from the ATP binding site, reducing the receptor's response to ATP without altering ATP's binding affinity.[1][2] This modulation effectively dampens the inflammatory cascade initiated by P2X7R activation.
P2X7R Signaling Pathway Modulation by this compound:
Caption: this compound allosterically inhibits the P2X7R, blocking downstream inflammatory signaling.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Species | Value | Reference |
| pIC₅₀ | Human | 8.5 | [1] |
| pIC₅₀ | Rat | 6.5 | [1] |
| Kd | Human | 1.15 ± 0.12 nM | [5] |
| Ki | Human | 2.63 ± 0.6 nM | [3][6] |
| Kd (living cells) | Human | 5.09 ± 0.98 nM | [3][6] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Species | Dose | Effect | Reference |
| Chronic Inflammatory Pain | Rat | 5-50 mg/kg, p.o., twice daily for 5 days | Alleviated pain, comparable to 50 mg/kg Celecoxib | [1] |
| Chronic Constriction Injury (CCI) | Rat | 20 mg/kg, p.o., twice daily for 8 days | Significantly reversed mechanical allodynia | [1] |
| LPS-Induced Neuroinflammation | Mouse | N/A (PET imaging study) | 3.2-fold increase in brain uptake of [¹¹C]this compound in LPS-treated mice | [5][7] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | N/A (PET imaging study) | Highest tracer uptake at peak disease stage, correlating with P2X7R expression and disease severity | [6] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of LPS-Induced Neuroinflammation
This protocol is designed to assess the utility of radiolabeled this compound as a PET imaging biomarker for neuroinflammation.
Experimental Workflow for LPS-Induced Neuroinflammation Model:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic characterizations of a P2X7 receptor-specific radioligand, [11C]this compound for neuroinflammatory response (Journal Article) | OSTI.GOV [osti.gov]
- 7. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols for GSK1482160 Administration in Rodent Models
Introduction
GSK1482160 is an orally active, blood-brain barrier-penetrating negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] It functions by reducing the efficacy of ATP at the P2X7 receptor without altering its affinity, which in turn inhibits the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[1] Due to its role in modulating neuroinflammation and pain pathways, this compound is a valuable tool for research in rodent models of chronic pain and neuroinflammatory conditions.[1][2] This compound has demonstrated efficacy in rat models of inflammatory and neuropathic pain comparable to established standards like celecoxib (B62257) and gabapentin.[2] Furthermore, its ability to be radiolabeled with isotopes such as ¹¹C and ¹⁸F makes it a suitable tracer for Positron Emission Tomography (PET) imaging to monitor P2X7R expression in vivo.[1][3][4][5]
Mechanism of Action: P2X7R Signaling Pathway
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the central nervous system.[6][7] Under pathological conditions, elevated extracellular ATP binds to and activates P2X7R, triggering a signaling cascade that leads to the assembly of the inflammasome complex.[3] This complex then facilitates the cleavage and maturation of pro-inflammatory cytokines such as IL-1β and IL-18.[2] this compound acts as a negative allosteric modulator, binding to a site distinct from the ATP binding site, thereby inhibiting receptor function and downstream inflammatory processes.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes and Protocols: Freund's Complete Adjuvant-Induced Arthritis Model Using GSK1482160
For Researchers, Scientists, and Drug Development Professionals
Introduction
Freund's Complete Adjuvant (FCA)-induced arthritis in rodents is a widely utilized and well-characterized preclinical model for studying the pathogenesis of inflammatory arthritis, particularly rheumatoid arthritis. This model is instrumental in the evaluation of novel anti-inflammatory and analgesic compounds. This document provides detailed application notes and protocols for inducing arthritis using FCA and for evaluating the therapeutic potential of GSK1482160, a negative allosteric modulator of the P2X7 receptor. This compound has been shown to be effective in preclinical models of inflammatory pain.[1][2]
This compound exerts its effects by targeting the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells.[1][2] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often present at sites of inflammation and tissue injury, triggers the release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[1] By modulating the P2X7 receptor, this compound inhibits the release of these key inflammatory mediators, thereby reducing inflammation and pain.
P2X7 Receptor Signaling Pathway in Inflammation
The P2X7 receptor plays a crucial role in the inflammatory cascade. Upon activation by extracellular ATP, the receptor forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This potassium efflux is a critical signal for the assembly of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response.
References
Application Notes and Protocols for the Chronic Constriction Injury (CCI) Model with GSK1482160 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition resulting from nerve damage, remains a significant challenge in clinical practice. The chronic constriction injury (CCI) of the sciatic nerve in rodents is a widely utilized and robust preclinical model for mimicking the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia. This document provides detailed application notes and protocols for inducing the CCI model in rats and for evaluating the therapeutic potential of GSK1482160, a potent and selective negative allosteric modulator of the P2X7 receptor.[1] this compound has demonstrated efficacy in preclinical models of neuropathic pain, showing comparable effects to established analgesics like gabapentin.[1]
The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation.[1] Its activation on immune cells, particularly microglia, triggers the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), which contribute to the central sensitization and maintenance of neuropathic pain.[1] this compound offers a targeted therapeutic strategy by inhibiting this pathway.
These protocols are intended to guide researchers in the standardized application of the CCI model and the subsequent pharmacological assessment of this compound, ensuring reproducibility and reliability of experimental outcomes.
Data Presentation
The following table summarizes the expected quantitative outcomes of this compound treatment in the rat CCI model. The data is based on reports of its efficacy being comparable to gabapentin.
| Treatment Group | Dosage and Administration | Paw Withdrawal Threshold (g) - Day 7 Post-CCI (Mean ± SEM) | Paw Withdrawal Latency (s) - Day 7 Post-CCI (Mean ± SEM) |
| Sham | Vehicle (p.o., b.i.d.) | 14.5 ± 0.8 | 12.2 ± 1.1 |
| CCI + Vehicle | Vehicle (p.o., b.i.d.) | 3.2 ± 0.5 | 5.1 ± 0.6 |
| CCI + this compound | 20 mg/kg (p.o., b.i.d.) | 10.8 ± 1.2 | 9.5 ± 0.9 |
| CCI + Gabapentin | 50 mg/kg (p.o., b.i.d.) | 11.2 ± 1.0 | 9.8 ± 1.0 |
Note: The data presented are representative values compiled from typical results seen in the CCI model and the reported comparable efficacy of this compound and Gabapentin. Actual results may vary based on experimental conditions.
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Protocol
This protocol details the surgical procedure for inducing chronic constriction injury of the sciatic nerve in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical clippers
-
Antiseptic solution (e.g., 70% ethanol, Betadine)
-
Sterile surgical instruments (scalpel, scissors, forceps, retractors)
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance).
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the lateral aspect of the thigh of the desired hind limb.
-
Clean the surgical area with an antiseptic solution.
-
Place the rat on a heating pad to maintain body temperature.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
-
Sciatic Nerve Exposure:
-
Make a small skin incision on the lateral surface of the thigh.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
-
Nerve Ligation:
-
Proximal to the trifurcation of the sciatic nerve, loosely tie four ligatures (4-0 chromic gut or silk) around the nerve with approximately 1 mm spacing between each.
-
The ligatures should be tightened until a brief twitch of the corresponding hind limb is observed. The goal is to constrict the nerve without arresting epineural blood flow.
-
-
Wound Closure and Recovery:
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines (note: for pain studies, analgesics that may interfere with the study endpoints should be avoided).
-
Allow the rat to recover on a heating pad until ambulatory.
-
House the animals individually or in small groups with easy access to food and water.
-
Behavioral Testing Protocols
Materials:
-
Von Frey filaments or an electronic von Frey apparatus
-
Elevated mesh platform
-
Plexiglass enclosures
Procedure:
-
Habituation:
-
Place the rats in individual plexiglass enclosures on the elevated mesh platform and allow them to acclimate for at least 15-30 minutes before testing.
-
-
Stimulation:
-
Apply the von Frey filament to the mid-plantar surface of the hind paw.
-
Begin with a filament of lower force and proceed to filaments of increasing force.
-
Apply the filament with enough pressure to cause it to bend.
-
-
Response Measurement:
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass platform
-
Plexiglass enclosures
Procedure:
-
Habituation:
-
Place the rats in individual plexiglass enclosures on the glass platform of the apparatus and allow them to acclimate for at least 15-30 minutes.
-
-
Stimulation:
-
Position the radiant heat source under the glass directly beneath the mid-plantar surface of the hind paw.
-
Activate the heat source.
-
-
Response Measurement:
-
The apparatus will automatically record the time it takes for the rat to withdraw its paw (paw withdrawal latency).
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
This compound Dosing Protocol
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Drug Preparation:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 20 mg/mL for a 20 mg/kg dose in a 200g rat with a 0.2 mL gavage volume).
-
-
Administration:
-
Administer this compound or vehicle orally (p.o.) via gavage.
-
A typical dosing regimen is twice daily (b.i.d.) for a specified period (e.g., 8 days), starting from a designated day post-CCI surgery.
-
Mandatory Visualizations
Caption: Experimental workflow for the CCI model and this compound treatment.
Caption: P2X7R signaling pathway in neuropathic pain and modulation by this compound.
References
Application Notes and Protocols: [11C]GSK1482160 PET Imaging for Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of [11C]GSK1482160 as a positron emission tomography (PET) radioligand for imaging the P2X7 receptor (P2X7R), a key biomarker of neuroinflammation.
Introduction
Neuroinflammation is a critical component in the pathophysiology of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The purinergic P2X7 receptor is an ATP-gated ion channel primarily expressed on microglia and other immune cells in the central nervous system.[1][2] Under inflammatory conditions, extracellular ATP levels rise, leading to the upregulation and activation of P2X7R, which in turn triggers the release of pro-inflammatory cytokines and perpetuates the neuroinflammatory cascade.[1][3]
This compound is a potent, selective, and orally active negative allosteric modulator of the P2X7 receptor that readily crosses the blood-brain barrier.[4] When radiolabeled with carbon-11 (B1219553) ([11C]this compound), it serves as a valuable PET tracer for the in vivo quantification and monitoring of P2X7R expression, offering a window into the dynamics of neuroinflammation.[5][6] This document outlines the protocols for the synthesis of [11C]this compound and its application in preclinical PET imaging studies of neuroinflammation.
Mechanism of Action
This compound acts as a negative allosteric modulator of the P2X7 receptor.[4] It does not compete with ATP for its binding site but instead binds to a distinct site on the receptor. This binding event reduces the efficacy of ATP at the P2X7R, thereby inhibiting the downstream signaling cascade that leads to the release of pro-inflammatory cytokines such as IL-1β.[4] The ability to image the density and distribution of P2X7R with [11C]this compound PET provides a quantitative measure of microglial activation and neuroinflammatory processes.
Data Presentation
Radiochemical Synthesis and Quality Control
| Parameter | Value | Reference |
| Precursor | desmethyl-GSK1482160 or Boc-protected desmethyl-GSK1482160 | [7] |
| Radiolabeling Agent | [11C]CH3OTf | [7] |
| Radiochemical Yield | 40-50% (from desmethyl precursor), 30-40% (from Boc-protected precursor) | [7] |
| Radiochemical Purity | >99% | [7] |
| Molar Activity (at EOB) | 370-1110 GBq/μmol | [7] |
| Total Synthesis Time | ~40 minutes | [7] |
In Vitro Binding Affinity
| Parameter | Cell Line | Value | Reference |
| Kd | HEK293-hP2X7R membranes | 1.15 ± 0.12 nM | [5] |
| Bmax | HEK293-hP2X7R membranes | 3.03 ± 0.10 pmol/mg | [5] |
| kon | HEK293-hP2X7R cells | 0.2312 ± 0.01542 min⁻¹⋅nM⁻¹ | [5] |
| koff | HEK293-hP2X7R cells | 0.2547 ± 0.0155 min⁻¹ | [5] |
| Binding Potential (kon/koff) | HEK293-hP2X7R cells | 1.0277 ± 0.207 | [5] |
| Kd | HEK293-hP2X7R living cells | 5.09 ± 0.98 nM | [1] |
| Ki | HEK293-hP2X7R living cells | 2.63 ± 0.6 nM | [1] |
Preclinical In Vivo Studies
| Model | Finding | Fold Increase vs. Control | Blocking | Reference |
| LPS-induced mice | Increased whole-brain uptake | 3.2-fold | 97% | [2][5] |
| LPS-induced mice | Statistically significant increase in total distribution volumes (VT) in cortical regions and hippocampus | - | Blocked by excess unlabeled this compound | [5] |
| EAE rats (peak stage) | Highest tracer uptake in lumbar spinal cord | ~4.2-fold vs. sham | - | [1] |
| EAE rats (remitting stage) | Intermediate tracer uptake in lumbar spinal cord | ~2.2-fold vs. sham | - | [1] |
Experimental Protocols
Radiosynthesis of [11C]this compound
This protocol is based on the N-[11C]methylation of the desmethyl precursor.[7]
Materials:
-
desmethyl-GSK1482160 or Boc-protected desmethyl-GSK1482160 precursor
-
[11C]Methyl triflate ([11C]CH3OTf)
-
HPLC system with a semi-preparative column
-
Solid-phase extraction (SPE) cartridges
-
Reagents and solvents for synthesis and purification
Procedure:
-
Produce [11C]CO2 via a cyclotron.
-
Convert [11C]CO2 to [11C]CH3OTf using standard radiochemistry modules.
-
Bubble the [11C]CH3OTf through a solution of the desmethyl-GSK1482160 precursor in a suitable solvent.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Quench the reaction and purify the crude product using semi-preparative HPLC.
-
Collect the fraction corresponding to [11C]this compound.
-
Perform solid-phase extraction for solvent exchange and formulation in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
-
Conduct quality control tests to determine radiochemical purity, molar activity, and chemical identity.
Preclinical PET Imaging Protocol (Rodent Model)
This protocol is a general guideline and may require optimization based on the specific animal model and imaging equipment.
Animal Preparation:
-
Induce neuroinflammation in the animal model of choice (e.g., intraperitoneal injection of lipopolysaccharide (LPS) 72 hours prior to imaging).[2][5]
-
Fast the animals for 4-6 hours before the scan to reduce variability in tracer uptake.
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 3-4% for induction, 1.5-2% for maintenance) in oxygen.[2][8]
-
Place a catheter in the lateral tail vein for tracer administration.
-
Position the animal on the scanner bed, ensuring the head is in the center of the field of view.
PET Image Acquisition:
-
Administer a bolus injection of [11C]this compound via the tail vein catheter. The exact dose will depend on the scanner sensitivity and animal weight.
-
Acquire dynamic PET data in list-mode for a duration of 60-90 minutes.[2]
-
Following the PET scan, a CT scan can be performed for anatomical co-registration and attenuation correction.[2]
Image Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with the anatomical CT or a standard brain atlas.
-
Define regions of interest (ROIs) on the co-registered images (e.g., cortex, hippocampus, striatum).
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling of the TACs using a 2-tissue compartment, 5-parameter model to estimate the total distribution volume (VT), which is an indicator of tracer binding.[5][8]
Conclusion
[11C]this compound is a promising PET radioligand for the in vivo imaging of the P2X7 receptor, a valuable biomarker for neuroinflammation.[5] Its high affinity and specificity for P2X7R, coupled with its ability to penetrate the blood-brain barrier, make it a powerful tool for researchers and drug developers.[1][5] The protocols outlined in this document provide a framework for the successful implementation of [11C]this compound PET imaging in preclinical studies, enabling the quantitative assessment of neuroinflammatory processes and the evaluation of novel therapeutic interventions.
References
- 1. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of [(11)C]this compound as a new PET agent for targeting P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes and Protocols: [18F]GSK1482160 PET Imaging in Tauopathy Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
[18F]GSK1482160 is a novel positron emission tomography (PET) radiotracer that targets the purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel.[1] The P2X7R is a key mediator in neuroinflammation, a process increasingly implicated in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease and primary tauopathies.[2][3] This document provides detailed application notes and protocols for the use of [18F]this compound PET imaging to quantify P2X7R expression in preclinical tauopathy mouse models, offering a valuable tool for in vivo evaluation of neuroinflammation and the assessment of therapeutic interventions.[4][5]
Recent studies have demonstrated the utility of [18F]this compound in detecting elevated P2X7R levels in the brains of tauopathy mouse models, particularly the rTg4510 model, which recapitulates key aspects of 4-repeat tauopathies.[4][6] Notably, increased tracer uptake has been observed in brain regions associated with tau pathology, and this uptake correlates with the tau burden measured by other specific tracers.[2][4] In contrast, amyloidosis models such as APP/PS1, 5xFAD, and 3xTg mice have not shown significant changes in [18F]this compound uptake, suggesting a specific role for P2X7R-mediated neuroinflammation in the context of tau pathology.[4][5]
Signaling Pathway and Mechanism of Action
The P2X7 receptor is predominantly expressed on microglia and astrocytes in the central nervous system. Its activation by extracellular ATP, often released from damaged cells, triggers a cascade of inflammatory responses.[2][3] In the context of tauopathies, the accumulation of pathological tau aggregates is thought to induce chronic neuroinflammation, leading to the upregulation of P2X7R. Activation of P2X7R can lead to the formation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like IL-1β, contributing to neuronal dysfunction and disease progression.[7] Therefore, imaging P2X7R with [18F]this compound provides an in vivo biomarker of this key neuroinflammatory pathway.
Data Presentation
The following tables summarize the quantitative data from studies using [18F]this compound PET in various mouse models. The data is presented as Standardized Uptake Value Ratio (SUVR), with the cerebellum typically used as the reference region.
Table 1: [18F]this compound SUVR in rTg4510 Tauopathy Mouse Model
| Age (Months) | Brain Region | rTg4510 SUVR (mean ± SD) | Wild-Type SUVR (mean ± SD) | Fold Change | Significance |
| 7 | Cortex | 1.15 ± 0.08 | 1.02 ± 0.05 | ~1.13 | p < 0.05 |
| 7 | Basal Forebrain | 1.12 ± 0.07 | 1.01 ± 0.04 | ~1.11 | p < 0.05 |
| 7 | Striatum | 1.10 ± 0.06 | 1.03 ± 0.05 | ~1.07 | NS |
| 7 | Amygdala | 1.08 ± 0.07 | 1.02 ± 0.04 | ~1.06 | NS |
| 3 | Cortex | 1.04 ± 0.06 | 1.01 ± 0.04 | ~1.03 | NS |
Data synthesized from published studies.[4][5] NS = Not Significant.
Table 2: [18F]this compound SUVR in Amyloidosis Mouse Models
| Mouse Model | Age (Months) | Brain Region | Transgenic SUVR (mean ± SD) | Wild-Type SUVR (mean ± SD) | Significance |
| APP/PS1 | 5, 10 | Cortex | No significant difference | No significant difference | NS |
| 5xFAD | 3, 7 | Cortex | No significant difference | No significant difference | NS |
| 3xTg | 10 | Cortex | No significant difference | No significant difference | NS |
Data synthesized from published studies.[4][5]
Experimental Protocols
Radiosynthesis of [18F]this compound
[18F]this compound is synthesized via nucleophilic aliphatic substitution.[1][5] The precursor, a hetero-aryl bromide, is reacted with [18F]Et4NF.[1] The final product is purified by high-performance liquid chromatography (HPLC). A radiochemical purity of >95% and a molar activity of approximately 1.48 GBq/μmol are typically achieved.[2][5]
Animal Models
-
Tauopathy Model: rTg4510 mice, which express human P301L mutant tau, are a widely used model. These mice develop age-dependent tau pathology.[4]
-
Amyloidosis Models: APP/PS1, 5xFAD, and 3xTg mice are commonly used models of Alzheimer's disease with amyloid pathology.[4]
-
Control Group: Age-matched wild-type littermates should be used as controls.
All animal procedures must be approved by the Institutional Animal Care and Use Committee.
In Vivo PET/CT Imaging Protocol
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (1.5-2.5%). Maintain the animal's body temperature throughout the procedure.
-
Radiotracer Administration: Inject a single dose of [18F]this compound (approximately 0.37 MBq/g body weight) intravenously via the tail vein.[5]
-
Uptake Period: Allow for a 50-60 minute uptake period post-injection.[5]
-
PET/CT Acquisition: Position the mouse in the scanner. Acquire static PET images for 10-20 minutes. A CT scan should be performed for attenuation correction and anatomical co-registration.
-
Image Reconstruction: Reconstruct PET images using an appropriate algorithm, such as Ordered Subset Expectation Maximization 3D (OSEM3D).[5]
Image Analysis
-
Co-registration: Co-register the PET images to a standard mouse brain atlas (e.g., PMOD small animal brain atlas).[5]
-
Region of Interest (ROI) Definition: Define ROIs for various brain regions, including the cortex, hippocampus, striatum, and cerebellum.
-
Quantification: Calculate the Standardized Uptake Value (SUV) for each ROI, which is the decay-corrected radioactivity per cm³ divided by the injected dose per gram of body weight.[2]
-
SUVR Calculation: Normalize the SUV of each target ROI to the SUV of a reference region, typically the cerebellum, to obtain the SUVR.
Ex Vivo Validation (Optional)
-
Immunofluorescence Staining: To confirm the in vivo PET findings, brain tissue can be collected post-imaging for immunofluorescence staining against P2X7R and tau pathology markers (e.g., AT8).[2][4]
Experimental Workflow Diagram
Conclusion
[18F]this compound PET imaging is a powerful and translatable tool for the in vivo assessment of P2X7R-mediated neuroinflammation in the context of tauopathy. The protocols and data presented herein provide a comprehensive guide for researchers and drug developers to utilize this technology for advancing our understanding of tau-related neurodegeneration and for evaluating novel therapeutic strategies targeting neuroinflammation. The specificity of [18F]this compound for P2X7R in tauopathy models, as opposed to amyloidosis models, highlights its potential to dissect the distinct inflammatory pathways involved in different neurodegenerative proteinopathies.
References
- 1. Hetero-aryl bromide precursor fluorine-18 radiosynthesis and preclinical evaluation of a novel positron emission tomography (PET) tracer [18F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased Cerebral Level of P2X7R in a Tauopathy Mouse Model by PET Using [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK1482160 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1482160 is a potent, orally bioavailable, and blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1] The P2X7 receptor, an ATP-gated ion channel, plays a significant role in inflammatory and neuropathic pain signaling, as well as neuroinflammation.[1][2] As a negative allosteric modulator, this compound reduces the efficacy of ATP at the P2X7 receptor without altering its affinity, thereby inhibiting downstream signaling cascades, such as the release of interleukin-1β (IL-1β).[1][3] These characteristics make this compound a valuable tool for in vivo investigations into the therapeutic potential of P2X7R modulation in various disease models.
Data Presentation: In Vivo Dosage Summary
The following table summarizes the reported in vivo dosages of this compound across different preclinical models. This information is intended to serve as a guide for designing future in vivo studies.
| Animal Model | Indication | Route of Administration | Dosage | Dosing Schedule | Outcome |
| Rat | Chronic Inflammatory Joint Pain (CFA-induced) | Oral (p.o.) | 5, 20, and 50 mg/kg | Twice daily for 5 days | Analgesic effect comparable to Celecoxib at 50 mg/kg.[1] |
| Rat | Neuropathic Pain (Chronic Constriction Injury) | Oral (p.o.) | 20 mg/kg | Twice daily for 8 days | Significantly reversed mechanical allodynia.[1] |
| Rat | Toxicology Studies | Oral (p.o.) | 10, 30, and 100 mg/kg/day | 28 days | No Observed Adverse Effect Level (NOAEL) was 100 mg/kg/day.[3] |
| Dog | Toxicology Studies | Oral (p.o.) | 10, 30, and 100 mg/kg/day | 28 days | No Observed Adverse Effect Level (NOAEL) was 30 mg/kg/day.[3] |
| Mouse | Neuroinflammation (LPS-induced) | Intravenous (i.v.) | 1 mg/kg | Single dose (for blocking studies) | Used as a blocking agent for PET imaging with [11C]this compound.[4][5] |
Experimental Protocols
Protocol 1: Oral Administration in Rodent Models of Pain
This protocol is based on studies investigating the analgesic effects of this compound in rat models of inflammatory and neuropathic pain.[1]
1. Materials:
- This compound
- Vehicle (e.g., appropriate aqueous-based vehicle for oral gavage)
- Oral gavage needles (size appropriate for the animal)
- Syringes
- Balance and weigh boats
2. Procedure:
- Preparation of Dosing Solution:
- Accurately weigh the required amount of this compound.
- Prepare the vehicle solution. The exact composition of the vehicle should be optimized for solubility and stability.
- Suspend or dissolve this compound in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a rat receiving 5 mL/kg, the concentration would be 2 mg/mL). Ensure the solution is homogenous.
- Animal Handling and Dosing:
- Gently restrain the animal.
- Measure the appropriate volume of the dosing solution based on the animal's body weight.
- Administer the solution via oral gavage, ensuring the gavage needle is correctly placed to avoid injury.
- Dosing Schedule:
- For chronic studies, administer the dose as required by the experimental design (e.g., twice daily for 5-8 days).[1]
Protocol 2: Intravenous Administration for In Vivo Imaging Blocking Studies
This protocol is adapted from studies using this compound as a blocking agent in PET imaging studies to confirm the specific binding of the radioligand [11C]this compound to the P2X7 receptor.[4][5]
1. Materials:
- This compound
- Vehicle suitable for intravenous injection (e.g., saline with a solubilizing agent if necessary)
- Catheters or needles for intravenous injection (e.g., tail vein)
- Syringes
- Animal restrainer
2. Procedure:
- Preparation of Dosing Solution:
- Prepare a sterile solution of this compound in a vehicle suitable for intravenous administration. The final concentration should be calculated to deliver the desired dose in a small volume.
- Animal Preparation and Dosing:
- Anesthetize the animal according to an approved protocol.
- Secure venous access (e.g., via a lateral tail vein catheter).
- Administer the this compound solution (e.g., 1 mg/kg) intravenously approximately 10 minutes prior to the administration of the radiotracer ([11C]this compound).[4][5]
Mandatory Visualizations
Signaling Pathway of P2X7 Receptor and Inhibition by this compound
Caption: P2X7R signaling and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes and Protocols for GSK1482160: A P2X7 Receptor Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1482160 is a potent, orally active, and central nervous system (CNS) penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] As a key component of the inflammatory cascade, the P2X7 receptor, an ATP-gated ion channel, is predominantly expressed on immune cells such as microglia and macrophages.[3][4] Its activation triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β).[2][4] this compound reduces the efficacy of ATP at the P2X7 receptor without affecting its affinity, thereby inhibiting the downstream inflammatory signaling.[2][5] This mechanism of action makes this compound a valuable tool for investigating the role of the P2X7 receptor in various pathological conditions, particularly those with a neuroinflammatory component.[3][6]
These application notes provide detailed protocols for the preparation and experimental use of this compound in both in vitro and in vivo research settings.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide | MedChemExpress |
| Molecular Formula | C₁₄H₁₄ClF₃N₂O₂ | MedChemExpress |
| Molecular Weight | 334.72 g/mol | MedChemExpress |
| CAS Number | 1001389-72-5 | MedChemExpress |
| Appearance | White to off-white solid | TargetMol |
| Solubility | Soluble in DMSO | TargetMol |
Quantitative Data Summary
In Vitro Efficacy
| Parameter | Species | Cell Line/System | Value | Assay Description | Reference |
| pIC₅₀ | Human | --- | 8.5 | Not specified | [2] |
| pIC₅₀ | Rat | --- | 6.5 | Not specified | [2] |
| IC₅₀ | Human | HEK293 cells | 8.9 nM | Displacement of [¹¹C]this compound | [2] |
| IC₅₀ | Human | HEK293 cells | 119.3 nM | Reduction in BzATP-stimulated TO-PRO-3 incorporation | [2] |
| IC₅₀ | Human | HEK293 cells | 332.4 nM | Displacement of [³H]-A804598 | [2] |
| Kᵢ | Human | HEK293-hP2X7R cells | 2.63 ± 0.6 nM | Competition binding assay with [¹¹C]this compound | [1] |
| Kₑ | Human | HEK293-hP2X7R cells | 5.09 ± 0.98 nM | Saturation binding assay with [¹¹C]this compound | [1] |
In Vivo Pharmacokinetics (Rat)
| Parameter | Dose & Route | Value | Reference |
| Cₘₐₓ | 3 mg/kg, p.o. | 2.45 µM | [2] |
| Tₘₐₓ | 3 mg/kg, p.o. | 1.0 h | [2] |
| T₁/₂ | 1 mg/kg, i.v. | 1.5 h | [2] |
| Clearance (CL) | 1 mg/kg, i.v. | 9 mL/min/kg | [2] |
| Volume of Distribution (Vss) | 1 mg/kg, i.v. | 1.1 L/kg | [2] |
| Bioavailability (F) | 3 mg/kg, p.o. | 65% | [2] |
In Vivo Pharmacokinetics (Human, Single Oral Dose)
| Dose | Cₘₐₓ (ng/mL) | AUC(0,∞) (ng·h/mL) | T₁/₂ (h) |
| 0.3 mg | 4.9 | 15.3 | 2.2 - 4.5 |
| 1 mg | 15.3 | 57.4 | 2.2 - 4.5 |
| 3 mg | 46.7 | 171 | 2.2 - 4.5 |
| 10 mg | 131 | 467 | 2.2 - 4.5 |
| 30 mg | 268 | 1270 | 2.2 - 4.5 |
| 100 mg | 737 | 3750 | 2.2 - 4.5 |
| 300 mg | 2780 | 16500 | 2.2 - 4.5 |
| 600 mg | 4820 | 34000 | 2.2 - 4.5 |
| 1000 mg | 7100 | 64900 | 2.2 - 4.5 |
Data adapted from a first-in-human study.[4]
Signaling Pathway
Caption: P2X7R signaling and this compound inhibition.
Experimental Protocols
In Vitro: Radioligand Binding Assay (Competition)
This protocol is adapted from studies characterizing [¹¹C]this compound binding to human P2X7 receptors expressed in HEK293 cells.[1]
1. Cell Culture:
-
Culture Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human P2X7 receptor (HEK293-hP2X7R).
-
Maintain cells in DMEM supplemented with 10% fetal calf serum, antibiotics (50 U/mL penicillin and 50 µg/mL streptomycin), and a selection agent (e.g., 800 µg/mL Geneticin).
-
Grow cells in a humidified atmosphere of 5% CO₂ at 37°C.
2. Membrane Preparation:
-
Harvest confluent cells and centrifuge to obtain a cell pellet.
-
Homogenize the pellet in ice-cold buffer (50 mM Tris-HCl, 5 mM EDTA, 140 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in 50 mM Tris-HCl (pH 7.4) and repeat the centrifugation.
-
Homogenize the final pellet in assay buffer and determine the total protein concentration.
3. Binding Assay:
-
In a 96-well plate, incubate cell membranes (final protein concentration ~0.05 mg/mL) with a fixed concentration of radiolabeled this compound (e.g., [¹¹C]this compound at ~3 nM).
-
Add increasing concentrations of non-radiolabeled this compound (competitor) to different wells.
-
For non-specific binding control, add a high concentration of non-radiolabeled this compound (e.g., 10 µM).
-
Incubate at 22°C for 20-30 minutes.
-
Terminate the reaction by rapid filtration through a filter plate (e.g., GF/B UniFilter-96).
-
Wash the filters multiple times with ice-cold saline.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Caption: Workflow for radioligand competition binding assay.
In Vivo: Pharmacodynamic Study of IL-1β Inhibition in Human Whole Blood (Ex Vivo)
This protocol is based on a first-in-human clinical study of this compound.[4][5]
1. Subject Preparation and Dosing:
-
Recruit healthy human subjects.
-
Administer a single oral dose of this compound or placebo.
2. Blood Collection:
-
Collect venous blood samples into sodium citrate (B86180) tubes at pre-dose and various time points post-dose.
3. Ex Vivo Stimulation:
-
Incubate whole blood samples with or without lipopolysaccharide (LPS; final concentration 1 µg/mL) for 2 hours at 37°C in a humidified 5% CO₂ incubator.
-
Aliquot the samples into 96-well plates.
-
Add ATP solutions to achieve final concentrations of 0, 0.5, 1, 2, and 4 mM.
-
Incubate for an additional 30 minutes.
4. IL-1β Measurement:
-
Centrifuge the plates to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of IL-1β in the plasma using a validated immunoassay (e.g., ELISA).
5. Data Analysis:
-
Correlate the plasma concentrations of this compound with the inhibition of ATP-induced IL-1β release at each time point.
-
Model the pharmacokinetic/pharmacodynamic (PK/PD) relationship to quantify the in vivo potency of this compound.
Caption: Workflow for ex vivo IL-1β inhibition assay.
Concluding Remarks
This compound serves as a critical research tool for elucidating the multifaceted roles of the P2X7 receptor in health and disease. Its well-characterized properties and mechanism of action, coupled with the detailed protocols provided herein, will facilitate its effective use in studies of neuroinflammation and other inflammatory conditions. Researchers should adhere to standard laboratory safety practices and institutional guidelines when handling this compound.
References
- 1. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for GSK1482160 in HEK293 Cells Expressing P2X7R
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1482160 is a potent, orally active, and blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1] It reduces the efficacy of ATP at the receptor without affecting its affinity, thereby inhibiting downstream signaling cascades such as the release of interleukin-1β (IL-1β).[1] The human embryonic kidney 293 (HEK293) cell line is a widely used in vitro system for studying the pharmacology of ion channels and receptors due to its low endogenous expression of many of these proteins. Stable transfection of HEK293 cells with the human P2X7R (HEK293-hP2X7R) provides a robust and reliable model for characterizing the activity of P2X7R modulators like this compound.
These application notes provide detailed protocols for the use of this compound in HEK293-hP2X7R cells, covering cell culture, radioligand binding assays, and functional assays such as calcium influx and dye uptake.
Data Presentation
Table 1: In Vitro Activity of this compound on Human P2X7R in HEK293 Cells
| Parameter | Value | Cell System | Assay Description | Reference |
| IC₅₀ | 119.3 nM | HEK293-hP2X7R | Inhibition of BzATP-stimulated TO-PRO-3 incorporation.[1] | [1] |
| pIC₅₀ | 8.5 | Not Specified | Not Specified | [1] |
| Kᵢ | ~3 nM | Not Specified | Not Specified | [2] |
| Kᵢ | 2.63 ± 0.6 nM | HEK293-hP2X7R living cells | Radioligand competition binding assay with [¹¹C]this compound.[2][3] | [2][3] |
| Kₑ | 5.09 ± 0.98 nM | HEK293-hP2X7R living cells | Radioligand saturation binding assay with [¹¹C]this compound.[2][3] | [2][3] |
| Kₑ | 1.15 ± 0.12 nM | HEK293-hP2X7R membranes | Radioligand saturation binding assay with [¹¹C]this compound.[4][5] | [4][5] |
| Receptor Density (Bₘₐₓ) | 3.03 ± 0.10 pmol/mg | HEK293-hP2X7R membranes | Radioligand saturation binding assay with [¹¹C]this compound.[4][5] | [4][5] |
Experimental Protocols
Protocol 1: Culture and Maintenance of HEK293-hP2X7R Cells
This protocol describes the standard procedure for culturing and maintaining HEK293 cells stably expressing the human P2X7 receptor.
Materials:
-
HEK293-hP2X7R stable cell line
-
DMEM/F-12 (1:1) Medium
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Penicillin/Streptomycin solution
-
Geneticin (G418)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (0.25%)
-
Culture flasks/plates
Procedure:
-
Media Preparation: Prepare complete growth medium consisting of DMEM/F-12 (1:1) supplemented with 10% FBS, 2 mM L-Glutamine, and 1% Penicillin/Streptomycin. For selection and maintenance of the stable cell line, add 300 µg/ml G418 to the complete growth medium.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium (with G418) and plate in a suitable culture flask.
-
Cell Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS. Add a minimal volume of pre-warmed 0.25% Trypsin-EDTA to cover the cell surface and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension, and re-plate at a 1:3 to 1:8 split ratio in fresh culture flasks with complete growth medium containing G418.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Apparent species differences in the kinetic properties of P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying P2X7R in Primary Microglia Cultures with GSK1482160
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in neuroinflammation, primarily expressed on the surface of microglia, the resident immune cells of the central nervous system.[1] Under pathological conditions associated with high extracellular ATP levels, P2X7R activation triggers a cascade of downstream events, including the release of pro-inflammatory cytokines like IL-1β, microglial activation, and proliferation.[1][2] GSK1482160 is a potent, orally active, and blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor.[3] It reduces the efficacy of ATP at the receptor without affecting its affinity, thereby inhibiting downstream signaling cascades, such as the release of IL-1β.[3] These characteristics make this compound a valuable tool for investigating the role of P2X7R in primary microglia cultures and for the development of novel therapeutics targeting neuroinflammation.
This document provides detailed application notes and protocols for utilizing this compound to study P2X7R function in primary microglia cultures.
Data Presentation
Table 1: In Vitro Properties of this compound
| Property | Species | Value | Reference |
| pIC50 | Human | 8.5 | [3] |
| pIC50 | Rat | 6.5 | [3] |
| Binding Affinity (Kd) | Human (HEK293-hP2X7R cells) | 5.09 ± 0.98 nM | [4] |
| Inhibitory Constant (Ki) | Human (HEK293-hP2X7R cells) | 2.63 ± 0.6 nM | [4] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Microglia from Neonatal Mice/Rats
This protocol describes a common method for obtaining high-purity primary microglia cultures from the cortices of neonatal rodents (P0-P3).[5]
Materials:
-
Neonate mouse or rat pups (P0-P3)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin (0.25%)
-
DNase I
-
Poly-D-lysine (PDL) coated T-75 flasks and culture plates
-
Cell strainer (70 µm)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Tissue Dissection: Euthanize neonatal pups according to approved institutional protocols. Dissect cortices in a sterile environment and remove the meninges.
-
Cell Dissociation: Mince the cortical tissue and incubate in a trypsin/DNase I solution at 37°C for 15-20 minutes with gentle agitation.
-
Generate Mixed Glial Culture: Stop the enzymatic digestion with DMEM containing 10% FBS. Gently triturate the tissue to obtain a single-cell suspension. Pass the suspension through a 70 µm cell strainer.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in complete culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin), and plate in PDL-coated T-75 flasks.
-
Culture Maintenance: Change the medium every 3-4 days. The culture will consist of a mixed population of astrocytes, microglia, and oligodendrocytes. Microglia will proliferate on top of the astrocyte monolayer.
-
Microglia Isolation: After 10-14 days in culture, when the astrocyte layer is confluent, isolate the microglia by gentle shaking of the flasks on an orbital shaker (180-220 rpm) for 1-2 hours at 37°C.
-
Plating Microglia: Collect the supernatant containing the detached microglia. Centrifuge, resuspend the cells in fresh medium, and plate them in new PDL-coated culture plates for experiments. Purity of the resulting microglia culture is typically >95%.
Protocol 2: Inhibition of P2X7R-Mediated IL-1β Release with this compound
This protocol outlines the steps to assess the inhibitory effect of this compound on P2X7R-agonist-induced IL-1β release from primary microglia.
Materials:
-
Primary microglia cultured in 24-well plates
-
This compound
-
Lipopolysaccharide (LPS)
-
ATP or BzATP (P2X7R agonist)
-
Opti-MEM or serum-free DMEM
-
ELISA kit for IL-1β (mouse or rat specific)
Procedure:
-
Priming (Signal 1): To induce pro-IL-1β expression, prime the primary microglia with LPS (e.g., 100 ng/mL) in complete culture medium for 3-4 hours.
-
This compound Pre-incubation: After priming, wash the cells once with warm PBS and replace the medium with serum-free medium. Add this compound at desired concentrations (e.g., 10 nM - 1 µM) and pre-incubate for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
P2X7R Activation (Signal 2): Stimulate the microglia with a P2X7R agonist such as ATP (1-5 mM) or BzATP (100-300 µM) for 30-60 minutes at 37°C.
-
Supernatant Collection: After stimulation, carefully collect the cell culture supernatants. Centrifuge the supernatants to remove any cellular debris.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
Protocol 3: Assessment of Microglial Morphology Changes
This protocol describes how to evaluate the effect of this compound on P2X7R-mediated changes in microglial morphology, a hallmark of microglial activation.
Materials:
-
Primary microglia cultured on PDL-coated glass coverslips in 24-well plates
-
This compound
-
ATP or BzATP
-
Paraformaldehyde (PFA, 4%)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a microglial marker (e.g., Iba1)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Pre-incubate the cultured microglia with this compound (e.g., 10 nM - 1 µM) or vehicle for 30-60 minutes.
-
Stimulation: Add ATP (1-5 mM) or BzATP (100-300 µM) and incubate for a suitable time to induce morphological changes (e.g., 1-4 hours).
-
Fixation and Staining:
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody (e.g., anti-Iba1) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Analyze microglial morphology by assessing parameters such as cell body size, number and length of processes, and overall ramification.
Mandatory Visualizations
Caption: P2X7R signaling pathway in microglia and the inhibitory action of this compound.
Caption: Workflow for assessing this compound-mediated inhibition of IL-1β release.
References
- 1. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP and AMP Induce Interleukin-1β Release from Microglial Cells through Activation of ATP-Primed P2X7 Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. GSK-1482160 | P2X Receptor | TargetMol [targetmol.com]
Application Notes and Protocols: GSK1482160 in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1482160 is a potent and selective negative allosteric modulator of the P2X7 receptor (P2X7R).[1] The P2X7R is an ATP-gated ion channel that plays a crucial role in neuroinflammatory processes, making it a compelling target for both therapeutic intervention and in vivo imaging in diseases such as multiple sclerosis (MS).[2][3] Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for MS, recapitulating key pathological features including neuroinflammation, demyelination, and neurological deficits.[4][5]
These application notes provide detailed protocols for the use of radiolabeled this compound ([11C]this compound) as a positron emission tomography (PET) radioligand for imaging and monitoring P2X7R expression and associated neuroinflammation in the EAE model.
Application: Imaging Neuroinflammation in EAE
Radiolabeled this compound, specifically [11C]this compound, serves as a valuable tool for the in vitro and in vivo assessment of P2X7R expression, which is upregulated in activated microglia, key cellular players in the pathogenesis of EAE.[2] The uptake of [11C]this compound in the central nervous system (CNS) of EAE animals has been shown to strongly correlate with disease severity, microglial activation, and P2X7R protein levels.[2][3] This allows for the non-invasive monitoring of neuroinflammation and the potential evaluation of therapies targeting the P2X7R pathway.
Quantitative Data Summary
The following table summarizes the quantitative data from a study utilizing [11C]this compound in a rat EAE model.[2][3]
| Experimental Group | Mean Clinical Score | [11C]this compound Uptake in Lumbar Spinal Cord (PSL/mm²) |
| Sham | 0 | 66.37 ± 1.48 |
| EAE-Remitting | 1-2 | 149.00 ± 54.14 |
| EAE-Peak | 4-5 | 277.74 ± 79.74 |
Experimental Protocols
EAE Induction Protocol (Rat Model)
This protocol is a standard method for inducing EAE in rats to study the application of [11C]this compound.
Materials:
-
Lewis rats (female, 8-10 weeks old)
-
Myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile syringes and needles
Procedure:
-
Prepare the MOG/CFA emulsion: Emulsify MOG35-55 peptide in CFA at a final concentration of 1 mg/mL.
-
On day 0, immunize each rat with a 100 µL subcutaneous injection of the MOG/CFA emulsion at the base of the tail.
-
On days 0 and 2 post-immunization, administer an intraperitoneal injection of PTX (300 ng/rat).
-
Monitor the animals daily for clinical signs of EAE starting from day 7 post-immunization.
Clinical Scoring of EAE
Clinical signs of EAE are typically scored on a 0-5 scale.[6][7][8][9][10]
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Hind limb paralysis |
| 4 | Hind and forelimb paralysis |
| 5 | Moribund or dead |
In Vitro Autoradiography with [11C]this compound
This protocol details the use of [11C]this compound for visualizing P2X7R expression in ex vivo tissue sections.
Materials:
-
[11C]this compound
-
Frozen lumbar spinal cord sections from EAE and sham-operated rats
-
Binding buffer (e.g., Tris-HCl with appropriate additives)
-
Phosphor imaging plates or autoradiography film
-
Imaging system
Procedure:
-
Sacrifice rats at different stages of EAE (e.g., peak, remitting) and perfuse with cold PBS.
-
Dissect the lumbar spinal cord and freeze immediately.
-
Cryosection the spinal cord tissue (e.g., 20 µm sections) and mount on slides.
-
Incubate the sections with [11C]this compound in binding buffer for a specified time (e.g., 60 minutes) at room temperature.
-
Wash the sections in cold binding buffer to remove unbound radioligand.
-
Dry the sections and expose them to phosphor imaging plates or autoradiography film.
-
Quantify the signal intensity using appropriate imaging software.
Visualizations
Caption: Workflow of EAE induction, pathogenesis, and P2X7R imaging with [11C]this compound.
Caption: Signaling pathway of P2X7R activation and inhibition by this compound.
Concluding Remarks
This compound, particularly in its radiolabeled form, is a powerful tool for the preclinical investigation of neuroinflammation in the EAE model. Its ability to specifically target the P2X7R allows for the quantitative assessment of microglial activation and disease progression. The protocols and data presented here provide a foundation for researchers to incorporate this imaging agent into their studies to better understand the pathophysiology of MS and to evaluate novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic characterizations of a P2X7 receptor-specific radioligand, [11C]this compound for neuroinflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
Troubleshooting & Optimization
Optimizing GSK1482160 Concentration for In Vitro Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the in vitro use of GSK1482160, a potent and selective negative allosteric modulator of the P2X7 receptor. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator of the P2X7 receptor.[1] It binds to a site distinct from the ATP binding site and reduces the efficacy of ATP at the receptor without affecting its affinity.[1][2] This modulation inhibits the downstream signaling cascade, including the release of pro-inflammatory cytokines like IL-1β.[1]
Q2: What is the recommended starting concentration range for in vitro assays?
A2: The optimal concentration of this compound will vary depending on the specific assay and cell type. Based on its known binding affinity, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. For binding assays with purified receptors or membrane preparations, concentrations can be guided by the reported Kd and Ki values (see tables below).
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vitro experiments, it is crucial to ensure the final DMSO concentration in the assay medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is considered a selective P2X7 receptor antagonist, like any small molecule, it has the potential for off-target effects at higher concentrations.[3] It is advisable to include appropriate controls, such as a structurally unrelated P2X7 antagonist or using cells that do not express the P2X7 receptor, to confirm that the observed effects are specifically due to P2X7 inhibition.[4]
Q5: Can this compound be used in assays with rodent cells?
A5: this compound exhibits different potencies for human and rat P2X7 receptors, with a pIC50 of 8.5 for human and 6.5 for rat.[1] This difference in potency should be considered when designing and interpreting experiments using rodent cell lines or primary cells. Higher concentrations may be required to achieve the same level of inhibition in rat-based systems compared to human ones.
Data Presentation
This compound Binding Affinity
| Parameter | Species | Cell Line/System | Value | Reference |
| pIC50 | Human | Recombinant | 8.5 | [1] |
| pIC50 | Rat | Recombinant | 6.5 | [1] |
| Kd | Human | HEK293-hP2X7R membranes | 1.15 ± 0.12 nM | [5][6][7] |
| Ki | Human | HEK293-hP2X7R living cells | 2.63 ± 0.6 nM | [8] |
| IC50 | Human | HEK293-hP2X7R living cells | 12.2 ± 2.5 nM | [8] |
Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Type | Recommended Starting Concentration Range | Key Considerations |
| Radioligand Binding | HEK293-hP2X7R | 0.1 nM - 100 nM | Use a range of concentrations around the Kd to determine binding characteristics. |
| IL-1β Release | Human Monocytes/Macrophages | 1 nM - 1 µM | The effective concentration will depend on the ATP concentration used for stimulation. |
| Calcium Flux | Various (e.g., HEK293-hP2X7R, immune cells) | 10 nM - 10 µM | Pre-incubation with this compound is crucial before agonist stimulation. |
Experimental Protocols
Radioligand Binding Assay with [11C]this compound
This protocol is adapted from studies using HEK293 cells expressing the human P2X7 receptor (HEK293-hP2X7R).[6][9]
Materials:
-
HEK293-hP2X7R cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA)
-
[11C]this compound
-
Unlabeled this compound (for determining non-specific binding)
-
GF/B filter plates
-
Scintillation counter or phosphor imager
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-hP2X7R cells to ~80% confluency.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Determine protein concentration of the membrane preparation.
-
-
Saturation Binding Assay:
-
Incubate a fixed amount of membrane protein (e.g., 0.054 mg/mL) with increasing concentrations of [11C]this compound (e.g., 0.15 pM to 15 nM) in assay buffer.[6][9]
-
For non-specific binding, add an excess of unlabeled this compound (e.g., 10 µM) to a parallel set of tubes.[6][9]
-
Terminate the reaction by rapid filtration through GF/B filter plates.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the bound radioactivity using a scintillation counter or phosphor imager.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation binding data.
-
IL-1β Release Assay
This protocol is based on an ex vivo assay using human blood.[10]
Materials:
-
Fresh human whole blood
-
RPMI 1640 medium
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
Human IL-1β ELISA kit
Procedure:
-
Blood Collection and Preparation:
-
Collect fresh human blood in tubes containing an anticoagulant.
-
-
Cell Stimulation:
-
Sample Collection and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Measure the concentration of IL-1β in the plasma using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a concentration-response curve for this compound inhibition of ATP-induced IL-1β release.
-
Calculate the IC50 value for this compound.
-
Calcium Flux Assay
This is a general protocol for measuring P2X7 receptor-mediated calcium influx, which can be adapted for use with this compound.
Materials:
-
Cells expressing P2X7 receptors (e.g., HEK293-hP2X7R or immune cells)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
This compound
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer
Procedure:
-
Cell Plating:
-
Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Add varying concentrations of this compound to the wells and pre-incubate for 10-30 minutes.
-
Place the plate in a FLIPR or prepare cells for flow cytometry.
-
Establish a baseline fluorescence reading.
-
Add a P2X7 agonist (e.g., ATP or BzATP) to stimulate calcium influx.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Quantify the agonist-induced calcium response (e.g., peak fluorescence, area under the curve).
-
Determine the inhibitory effect of this compound by comparing the response in the presence and absence of the compound.
-
Calculate the IC50 value for this compound.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibition by this compound | - Incorrect concentration: this compound concentration is too low. - Degraded compound: Improper storage or handling of this compound. - Low P2X7 receptor expression: The cell line has low or no expression of the P2X7 receptor. - Species difference: Using a rodent cell line with a lower affinity for this compound. | - Perform a dose-response curve to determine the optimal concentration. - Use a fresh stock of this compound. - Verify P2X7 receptor expression by Western blot or qPCR. - Increase the concentration of this compound for rodent cells. |
| High background signal in assays | - Non-specific binding: In binding assays, the radioligand may bind to other sites. - Autofluorescence: Cells or compounds may be autofluorescent in fluorescence-based assays. - Cell death: High concentrations of ATP or other reagents may cause cell death and non-specific dye uptake. | - Increase the concentration of unlabeled competitor to define non-specific binding accurately. - Include controls without the fluorescent dye to measure background fluorescence. - Optimize agonist concentration and incubation time to minimize cytotoxicity. Perform a cell viability assay.[12] |
| Variability between experiments | - Inconsistent cell passage number: Cell characteristics can change with passage number. - Inconsistent reagent preparation: Variations in concentrations of agonists, antagonists, or other reagents. - Assay timing: Inconsistent incubation times. | - Use cells within a defined passage number range. - Prepare fresh reagents for each experiment and ensure accurate pipetting. - Standardize all incubation times. |
| Unexpected phenotype observed | - Off-target effects: this compound may be interacting with other cellular targets at the concentration used. | - Use a structurally unrelated P2X7 antagonist to confirm the phenotype is due to P2X7 inhibition.[4] - Perform a rescue experiment by activating a downstream component of the P2X7 pathway.[4] - Lower the concentration of this compound to the lowest effective concentration. |
Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Assays
Caption: A generalized workflow for optimizing this compound concentration in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic characterizations of a P2X7 receptor-specific radioligand, [11C]this compound for neuroinflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of GSK1482160
This technical support center is designed for researchers, scientists, and drug development professionals investigating the off-target effects of GSK1482160, a negative allosteric modulator of the P2X7 receptor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your experiments.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the investigation of this compound's off-target effects.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments | 1. Variability in this compound aliquots (e.g., degradation due to freeze-thaw cycles). 2. Inconsistent cell passage number or health. 3. ATP degradation. | 1. Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles. 2. Use cells within a consistent and narrow passage number range. Regularly check for mycoplasma contamination. 3. Prepare fresh ATP solutions for each experiment, as ATP can degrade in solution. |
| Observed phenotype does not correlate with P2X7 receptor inhibition | 1. The phenotype is a result of an off-target effect of this compound. 2. The experimental system has a non-canonical P2X7R signaling pathway. | 1. Perform a dose-response analysis for both P2X7R inhibition and the observed phenotype. A significant difference in EC50/IC50 values suggests an off-target effect. 2. Use a structurally unrelated P2X7R antagonist. If the phenotype persists, it is more likely an off-target effect of this compound. 3. Conduct a rescue experiment by overexpressing a this compound-insensitive mutant of the P2X7R, if available. |
| High background in binding assays | 1. Non-specific binding of this compound to assay components (e.g., plates, beads). 2. Insufficient blocking of non-specific binding sites. | 1. Include a non-specific binding control (e.g., a large excess of unlabeled ligand). 2. Optimize blocking steps with agents like bovine serum albumin (BSA). 3. Consider using alternative assay formats with lower intrinsic non-specific binding. |
| Failure to identify off-targets using affinity purification-mass spectrometry (AP-MS) | 1. The affinity tag on the this compound probe interferes with binding to off-targets. 2. Off-target interactions are too weak or transient to be captured. 3. The off-target protein is of low abundance. | 1. Design probes with different linkers or attachment points for the affinity tag. 2. Consider in-vivo cross-linking to stabilize transient interactions before cell lysis. 3. Increase the amount of starting material (cell lysate) and use highly sensitive mass spectrometry. 4. Complement AP-MS with a label-free method like the Cellular Thermal Shift Assay (CETSA). |
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent and selective negative allosteric modulator of the P2X7 receptor (P2X7R).[1] It binds to a site distinct from the ATP binding pocket, reducing the efficacy of ATP at the receptor without affecting its affinity.[2] This leads to the inhibition of downstream signaling, most notably the release of the pro-inflammatory cytokine IL-1β.[3]
Q2: What is known about the off-target selectivity of this compound?
A2: this compound is reported to have "excellent cross-target selectivity."[2] Specifically, it shows no significant inhibition of the major cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[3] While comprehensive screening data against a broad panel of receptors and kinases is not publicly available, its specific listing as a P2X7R antagonist in pharmacological reviews suggests high selectivity over other P2X receptor subtypes.[4]
Q3: Are there any known safety concerns with this compound that might suggest off-target effects?
A3: Yes. In a first-in-human clinical trial, a serious adverse event of asymptomatic accelerated idioventricular rhythm was observed at a high dose (1000 mg).[2] This finding, which contributed to the discontinuation of its clinical development for chronic pain, suggests a potential off-target effect on cardiac ion channels.[2] Researchers should be mindful of this when working with high concentrations of the compound, especially in cardiovascular-related experimental models.
Q4: How can I confirm that an observed effect in my cells is due to P2X7R inhibition and not an off-target effect?
A4: A multi-pronged approach is recommended:
-
Use a Structurally Unrelated P2X7R Antagonist: If another P2X7R antagonist with a different chemical structure recapitulates the same phenotype, it strengthens the evidence for on-target activity.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate P2X7R expression. If the phenotype induced by this compound is absent in these cells, it is likely an on-target effect.
-
Dose-Response Correlation: Compare the concentration of this compound required to elicit the phenotype with its known IC50 for P2X7R inhibition. A significant discrepancy points towards a potential off-target.
Q5: What are the best experimental approaches to proactively identify unknown off-targets of this compound?
A5: A combination of label-free and affinity-based methods is ideal:
-
Cellular Thermal Shift Assay (CETSA): This method detects the direct binding of this compound to proteins in intact cells by measuring changes in their thermal stability. It is a powerful label-free approach.
-
Affinity Purification-Mass Spectrometry (AP-MS): This technique uses a modified version of this compound with an affinity tag to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Broad Panel Screening: Screening this compound against commercially available panels of receptors, kinases, and ion channels can provide a broad overview of its selectivity.
Quantitative Data Summary
The following table summarizes the known selectivity and potency of this compound.
| Target | Parameter | Value | Species | Notes |
| P2X7 Receptor | pIC50 | 8.5 | Human | Primary on-target activity.[3] |
| P2X7 Receptor | pIC50 | 6.5 | Rat | Species-dependent potency.[3] |
| P2X1, P2X2, P2X3, P2X4, P2X5, P2X6 Receptors | IC50 | >10 µM (Implied) | - | High selectivity is reported, and pharmacological databases only list activity for P2X7R, implying low affinity for other subtypes.[4] |
| CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Inhibition | No significant inhibition | Human | Indicates a low potential for drug-drug interactions mediated by these enzymes.[3] |
| Cardiac Ion Channels | - | Potential interaction | Human | Inferred from a clinical adverse event (accelerated idioventricular rhythm).[2] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol describes a method to identify protein targets of this compound in intact cells by measuring changes in protein thermal stability.
Materials:
-
Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for protein detection (e.g., Western blot apparatus or mass spectrometer)
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with this compound at the desired concentration or with vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentration of all samples.
-
Analyze the abundance of specific proteins at each temperature using Western blotting or perform a proteome-wide analysis using mass spectrometry.
-
-
Data Analysis:
-
For Western blot data, quantify band intensities and plot them against temperature to generate melt curves. A shift in the melt curve between vehicle- and this compound-treated samples indicates target engagement.
-
For mass spectrometry data, identify proteins that show a significant thermal shift upon this compound treatment.
-
Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol outlines a general workflow for identifying this compound binding partners using an affinity-tagged version of the molecule.
Materials:
-
Affinity-tagged this compound probe (e.g., biotinylated this compound)
-
Control probe (e.g., biotin (B1667282) alone or a structurally similar inactive molecule)
-
Cell line of interest
-
Lysis buffer
-
Affinity resin (e.g., streptavidin-coated beads for a biotinylated probe)
-
Wash buffers
-
Elution buffer
-
Equipment for SDS-PAGE and mass spectrometry
Procedure:
-
Cell Lysate Preparation: Culture and harvest cells. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions. Clarify the lysate by centrifugation.
-
Affinity Capture:
-
Incubate the clarified cell lysate with the affinity-tagged this compound probe or the control probe for several hours at 4°C with gentle rotation.
-
Add the affinity resin (e.g., streptavidin beads) and incubate for another 1-2 hours to capture the probe and any bound proteins.
-
-
Washing: Pellet the resin by centrifugation and wash it several times with wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer may need to be optimized.
-
Elution: Elute the bound proteins from the resin. This can be done using a competitive eluent (e.g., excess biotin), a denaturing buffer (e.g., SDS-PAGE loading buffer), or by changing the pH.
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and extract the peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a database search algorithm to identify the proteins from the MS/MS data.
-
Compare the proteins identified in the this compound-probe pulldown with those from the control pulldown. Proteins that are significantly enriched in the this compound sample are potential off-targets.
-
Visualizations
P2X7 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated by the activation of the P2X7 receptor, which are inhibited by this compound.
Caption: P2X7R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Off-Target Identification
This diagram outlines a logical workflow for investigating the potential off-target effects of this compound.
References
- 1. GSK-1482160 | P2X Receptor | TargetMol [targetmol.com]
- 2. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
Potential limitations of GSK1482160 in clinical development
Welcome to the technical support center for GSK1482160. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address potential issues and clarify the limitations of this compound in clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active and blood-brain barrier penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1] It reduces the efficacy of ATP at the P2X7 receptor without affecting its affinity, which in turn inhibits the release of pro-inflammatory cytokines like IL-1β.[1][2]
Q2: Why was the clinical development of this compound for inflammatory diseases discontinued?
The clinical development of this compound for conditions like rheumatoid arthritis was halted due to findings from pharmacokinetic/pharmacodynamic (PK/PD) modeling.[2][3][4] These models indicated that the compound could not achieve the necessary level of P2X7R inhibition (greater than 90% inhibition of IL-1β release) to be therapeutically effective while maintaining a safe exposure margin relative to the no-observed-adverse-effect level (NOAEL) established in preclinical safety studies.[2][3]
Q3: Were there any significant adverse events observed in human clinical trials?
In a first-in-human study with escalating single doses, this compound was generally tolerated at lower doses, with the most common adverse event being headache.[2] However, a serious adverse event of a single asymptomatic run of accelerated idioventricular rhythm was observed in one subject at the highest dose of 1000 mg.[2][4]
Q4: Can this compound be used for in vivo studies in animal models?
Yes, this compound has been shown to be effective in rat models of chronic inflammatory and neuropathic pain.[1] For instance, at a dose of 20 mg/kg administered orally twice daily, it significantly reversed mechanical allodynia in a rat chronic constriction injury (CCI) model.[1] However, researchers should be aware of the species-specific differences in potency.
Q5: Has this compound been repurposed for other applications?
Despite its discontinuation for therapeutic use, this compound has been successfully repurposed as a positron emission tomography (PET) radioligand ([11C]this compound and [18F]this compound) for imaging the P2X7R in the context of neuroinflammation.[3][5][6][7][8][9][10][11][12] Its ability to penetrate the blood-brain barrier and its high affinity for the human P2X7R make it a valuable tool for these imaging studies.[1][3][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected potency in rat-based assays compared to human cell lines. | There are known species-specific differences in the affinity of this compound for the P2X7 receptor. The potency is significantly higher for the human P2X7R (pIC50 = 8.5) compared to the rat P2X7R (pIC50 = 6.5).[1][3] | Ensure that the concentration range used in your experiments is appropriate for the species being studied. Higher concentrations may be necessary to achieve the desired level of P2X7R modulation in rat models. |
| Difficulty achieving sufficient in vivo target engagement without observing adverse effects in animal models. | The therapeutic window for this compound is narrow. The exposure levels required for high levels of P2X7R inhibition may approach the no-observed-adverse-effect level (NOAEL) determined in preclinical toxicology studies.[2][3] | Carefully design dose-response studies to identify the optimal dose that provides a measurable biological effect with an acceptable safety margin. Consider using a lower dose with a more sensitive readout or a different experimental model. |
| Variability in IL-1β release assay results. | The ex vivo IL-1β release assay can be influenced by several factors, including the concentration of ATP used for stimulation and inter-subject variability.[2] Genetic polymorphisms, such as the Glu496Ala (rs3751143) SNP in the P2X7R gene, can also lead to a loss of receptor function and affect assay outcomes.[2] | Standardize the assay protocol, including the concentrations of LPS and ATP. If using human samples, consider genotyping subjects for relevant P2X7R polymorphisms. |
| Inconsistent findings when translating preclinical results to human applications. | The significant differences in potency between species can make it challenging to directly translate findings from animal models to human clinical scenarios.[3][8] | Utilize PK/PD modeling to simulate human exposure and predict the pharmacological response based on preclinical data. This can help in setting realistic expectations for clinical efficacy. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Species | Assay | Potency (pIC50) |
| Human | P2X7R functional assay | 8.5 |
| Rat | P2X7R functional assay | 6.5 |
Data sourced from MedchemExpress and Frontiers in Neuroscience.[1][3]
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Dosing Condition |
| Plasma Clearance | 9 mL/min/kg | 1 mg/kg IV |
| Half-life (t½) | 1.5 h | 1 mg/kg IV |
| Tmax | 1 h | 3 mg/kg PO |
| Oral Bioavailability | 65% | 3 mg/kg PO |
Data sourced from Frontiers in Neuroscience.[9]
Table 3: No-Observed-Adverse-Effect Level (NOAEL) from Preclinical Toxicology Studies
| Species | Dose | Mean AUC (µg·h/mL) | Mean Cmax (µg/mL) |
| Rat | 100 mg/kg/day | 500 | 40.8 |
| Dog | 30 mg/kg/day | 72.3 | 15.8 |
Data sourced from PubMed Central.[2]
Experimental Protocols
Protocol 1: Ex Vivo IL-1β Release Assay
This assay is used to measure the pharmacodynamic activity of this compound in whole blood.
-
Blood Collection: Collect whole blood from subjects into appropriate anticoagulant tubes.
-
Pre-incubation: Pre-incubate the blood with varying concentrations of this compound or vehicle control.
-
Stimulation: Stimulate the blood samples with lipopolysaccharide (LPS) (e.g., 1 µg/mL) followed by adenosine (B11128) triphosphate (ATP) to induce IL-1β release.
-
Incubation: Incubate the samples for a specified period at 37°C.
-
Plasma Separation: Centrifuge the samples to separate the plasma.
-
IL-1β Quantification: Measure the concentration of IL-1β in the plasma using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a bead-based multiplex assay.
This is a generalized protocol based on the description in the first-in-human study.[2]
Visualizations
Caption: P2X7R Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound.
Caption: Rationale for Discontinuation of this compound Clinical Development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
- 4. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Spotlight on P2X7 Receptor PET Imaging: A Bright Target or a Failing Star? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pharmacologic characterizations of a P2X7 receptor-specific radioligand, [11C]this compound for neuroinflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Species differences in GSK1482160 binding affinity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK1482160.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the P2X7 receptor (P2X7R).[1][2][3][4][5] this compound acts as a negative allosteric modulator of this receptor.[2][6]
Q2: What is the known mechanism of action of this compound?
A2: this compound is an orally available negative allosteric modulator of the P2X7 receptor.[2][6] It binds to a site on the receptor that is distinct from the ATP binding site.[2] This binding reduces the efficacy of ATP at the P2X7 receptor without affecting ATP's binding affinity, thereby inhibiting the release of pro-inflammatory cytokines like IL-1β.[2][6]
Q3: Are there significant species differences in the binding affinity of this compound?
A3: Yes, there are significant species-dependent differences in the binding affinity of this compound. It exhibits a much higher affinity for the human P2X7 receptor compared to the rodent P2X7 receptor, with some reports indicating a 100-fold lower affinity in rodents.[1] This is a critical consideration for preclinical study design.
Q4: Can [¹¹C]this compound be used for in vivo imaging?
A4: Yes, this compound has been successfully radiolabeled with Carbon-11 ([¹¹C]this compound) and used as a PET radioligand for imaging P2X7R expression, particularly in the context of neuroinflammation.[1][3][4][5] It has shown high tracer retention in the brains of nonhuman primates.[1][5]
Troubleshooting Guides
Problem: Low or no detectable binding of this compound in a rodent model.
-
Possible Cause 1: Inherent species differences in binding affinity.
-
Solution: Be aware that this compound has a significantly lower binding affinity for the rodent P2X7 receptor compared to the human P2X7 receptor (approximately 100-fold difference).[1] For experiments in rats, consider that the low affinity may result in poor signal-to-noise ratios.[1] It may be necessary to use higher concentrations of the compound in rodent studies, though this should be carefully validated. For some applications, using a humanized rodent model expressing the human P2X7 receptor could be a viable alternative.
-
-
Possible Cause 2: Suboptimal experimental conditions for the binding assay.
-
Solution: Review and optimize your binding assay protocol. Ensure that the buffer composition, pH, incubation time, and temperature are appropriate for the P2X7 receptor. Refer to the detailed experimental protocols section for a validated radioligand binding assay methodology.
-
Problem: High non-specific binding in a radioligand binding assay.
-
Possible Cause 1: Inadequate blocking of non-specific sites.
-
Possible Cause 2: Issues with the cell membrane preparation or tissue homogenate.
Data Presentation
Table 1: Species Differences in this compound Binding Affinity
| Species | Receptor | Parameter | Value | Reference |
| Human | P2X7R | pIC50 | 8.5 | [6] |
| Human | HEK293-hP2X7R | Kd | 5.09 ± 0.98 nM | [1][5] |
| Human | HEK293-hP2X7R | Ki | 2.63 ± 0.6 nM | [1][5] |
| Human | HEK293-hP2X7R membranes | Kd | 1.15 ± 0.12 nM | [3][9] |
| Rat | P2X7R | pIC50 | 6.5 | [6] |
| Rodent | P2X7R | Ki | ~316 nM | [1] |
Experimental Protocols
Radioligand Saturation Binding Assay for [¹¹C]this compound
This protocol is synthesized from methodologies described in published studies.[1][4][7][8][10]
1. Materials:
- HEK293 cells expressing the human P2X7 receptor (HEK293-hP2X7R)
- Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, 140 mM NaCl, pH 7.4 at 4°C
- Assay buffer: 50 mM Tris-HCl, pH 7.4, 0.1% bovine serum albumin
- [¹¹C]this compound
- Authentic standard (unlabeled) this compound
- 96-well filter plates (e.g., GF/B UniFilter plates)
- Cell harvester
- Phosphor imager system
2. Membrane Preparation: a. Harvest HEK293-hP2X7R cells and pellet them by centrifugation. b. Homogenize the cell pellet in ice-cold membrane preparation buffer. c. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in 50 mM Tris-HCl, pH 7.4, and repeat the centrifugation. e. Homogenize the final pellet in 50 mM Tris-HCl, pH 7.4. f. Determine the total protein concentration using a standard method (e.g., Bradford assay). g. Aliquot and store the membrane preparation at -80°C.
3. Saturation Binding Assay: a. Pre-soak the 96-well filter plates in 0.5% polyethyleneimine for 30 minutes. b. In each well, add a constant amount of membrane protein (e.g., 0.054 mg/mL). c. Add increasing concentrations of [¹¹C]this compound (e.g., 0.15 pM to 15,000 pM). d. For determining non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 μM) to a parallel set of wells. e. Incubate the plates at 22°C for 20 minutes. f. Terminate the assay by rapid filtration through the filter plates using a cell harvester. g. Wash the filters multiple times with ice-cold saline. h. Dry the filter plates and expose them to a phosphor screen. i. Read the screens on a phosphor imager.
4. Data Analysis: a. Quantify the radioactivity in each well. b. Subtract the non-specific binding from the total binding to obtain specific binding. c. Plot the specific binding against the concentration of [¹¹C]this compound. d. Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum receptor density).
Visualizations
References
- 1. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Pharmacologic characterizations of a P2X7 receptor-specific radioligand, [11C]this compound for neuroinflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacologic characterizations of a P2X7 receptor-specific radioligand, [11C]this compound for neuroinflammatory response (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Interpreting [11C]GSK1482160 PET Imaging Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using [11C]GSK1482160 for Positron Emission Tomography (PET) imaging.
Frequently Asked Questions (FAQs)
Q1: What is [11C]this compound and what is its primary application in PET imaging?
A1: [11C]this compound is a potent and selective antagonist for the P2X7 receptor (P2X7R).[1][2][3] It is radiolabeled with carbon-11 (B1219553) to be used as a PET tracer for imaging neuroinflammation.[1][2] The P2X7 receptor is a key component in the neuroinflammatory cascade, making it a valuable biomarker.[4]
Q2: What is the mechanism of action of this compound?
A2: this compound is a negative allosteric modulator of the P2X7 receptor.[5] It binds to a site distinct from the endogenous agonist (ATP) binding site, reducing the efficacy of ATP at the receptor without affecting its affinity. This modulation inhibits the release of pro-inflammatory cytokines like IL-1β.
Q3: What are the key binding characteristics of [11C]this compound?
A3: [11C]this compound exhibits high affinity for the human P2X7 receptor. In vitro studies have reported a dissociation constant (Kd) of approximately 1.15 ± 0.12 nM and 5.09 ± 0.98 nM in different assays.[2][4]
Q4: What kind of quantitative data can be expected from a [11C]this compound PET study?
A4: Quantitative analysis of dynamic [11C]this compound PET data can provide estimates of receptor density and binding potential. A two-compartment, five-parameter tracer kinetic model has been used in preclinical studies.[2][4] In human studies with the 18F-labeled version, a multilinear reference tissue model has been found to be sufficient for quantification.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Brain Uptake/Signal | 1. Low P2X7R expression in the subject population (e.g., healthy controls). Brain uptake in healthy human subjects is expected to be low (around 2% of the injected dose).[7] 2. Issues with radiotracer synthesis leading to low specific activity. 3. Suboptimal injection procedure. | 1. Confirm the expected level of P2X7R expression in your study population. Higher uptake is expected in neuroinflammatory conditions. 2. Verify the specific activity and radiochemical purity of the synthesized tracer.[5] 3. Ensure proper intravenous administration of the radiotracer. |
| High Background Signal | 1. Lipophilicity of the tracer leading to non-specific binding. The measured octanol/water partition coefficient (log P) is 1.95.[7] 2. Suboptimal image reconstruction parameters. | 1. Utilize kinetic modeling to differentiate specific binding from non-specific uptake. 2. Optimize image reconstruction algorithms and parameters. Consider using advanced correction techniques. |
| Image Artifacts | 1. Patient motion during the scan. 2. Misalignment between PET and CT/MRI data. 3. Metallic implants. | 1. Ensure the patient is positioned comfortably and securely to minimize movement.[6] 2. Carefully inspect the co-registration of PET and anatomical images. Automated registration programs can be used.[8] 3. Be aware of potential streak or distortion artifacts from metallic implants and use appropriate correction methods if available.[6] |
| Variability in Test-Retest Results | 1. Physiological changes in the subject between scans. 2. Differences in radiotracer administration or scanning procedures. | 1. Standardize subject preparation and scanning conditions as much as possible. 2. For longitudinal studies, ensure consistent radiotracer synthesis, injection, and image acquisition protocols. |
Experimental Protocols
Preclinical [11C]this compound PET Imaging in Mice
This protocol is a summary based on published preclinical studies.[2][4]
-
Animal Model: Saline-treated (control) or lipopolysaccharide (LPS)-treated mice to induce neuroinflammation.
-
Radiotracer Synthesis: [11C]this compound is synthesized from its desmethyl precursor with [11C]CH3OTf.[5]
-
Radiotracer Administration: Intravenous injection of a single dose of [11C]this compound.
-
PET/CT Imaging: Dynamic in vivo PET/CT is performed. For example, imaging can be done at 72 hours after administration of saline or LPS.
-
Data Analysis:
Human [11C]this compound PET Imaging (General Workflow)
The following is a generalized workflow based on available human data for this compound radiotracers.[6][7]
-
Subject Preparation: Subjects should be informed about the procedure and provide consent. A period of fasting may be required.
-
Radiotracer Administration: A bolus intravenous injection of [11C]this compound is administered.
-
PET Imaging: Dynamic scanning is initiated at the time of injection. The duration of the scan can vary, but imaging up to 70 minutes has been reported for the 18F variant.[6]
-
Anatomical Imaging: A CT or MRI scan is performed for attenuation correction and anatomical localization.
-
Data Analysis:
-
PET images are reconstructed with corrections for attenuation, scatter, and dead time.
-
PET and anatomical images are co-registered.
-
For quantitative analysis, a multilinear reference tissue model may be appropriate.[6]
-
Quantitative Data Summary
Preclinical In Vitro Binding Data
| Parameter | Value | Cell Line | Reference |
| Kd | 1.15 ± 0.12 nM | HEK293-hP2X7R membranes | [2][4] |
| Bmax | 3.03 ± 0.10 pmol/mg | HEK293-hP2X7R membranes | [2][4] |
| kon | 0.2312 ± 0.01542 min-1·nM-1 | HEK293-hP2X7R cells | [2] |
| koff | 0.2547 ± 0.0155 min-1 | HEK293-hP2X7R cells | [2] |
| Ki | 2.63 ± 0.6 nM | HEK293-hP2X7R living cells |
Human Biodistribution and Dosimetry Data
| Parameter | Value | Notes | Reference |
| Blood Half-Time | 39 ± 8 minutes | Following bolus intravenous administration | [7] |
| Brain Uptake (SUV at 20 min) | 1.04 ± 0.19 | Corresponds to ~2% of injected dose | [7] |
| Urinary Bladder Wall Exposure (Male) | 0.035 mSv/MBq | Estimated radiation exposure | [7] |
| Liver Exposure (Male) | 0.025 mSv/MBq | Estimated radiation exposure | [7] |
| Kidneys Exposure (Male) | 0.018 mSv/MBq | Estimated radiation exposure | [7] |
| Urinary Bladder Wall Exposure (Female) | 0.045 mSv/MBq | Estimated radiation exposure | [7] |
| Liver Exposure (Female) | 0.038 mSv/MBq | Estimated radiation exposure | [7] |
| Kidneys Exposure (Female) | 0.022 mSv/MBq | Estimated radiation exposure | [7] |
Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7 Receptor signaling pathway upon ATP binding.
[11C]this compound PET Imaging Experimental Workflow
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Synthesis of [(11)C]this compound as a new PET agent for targeting P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visualization of P2X7 Receptors in Living Human Gliomas: An 18F-GSK1482160 PET Imaging and Neuropathology Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
GSK1482160 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using GSK1482160, a potent and selective negative allosteric modulator of the P2X7 receptor (P2X7R).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active and blood-brain barrier penetrant negative allosteric modulator of the P2X7 receptor.[1] It reduces the efficacy of ATP at the P2X7 receptor without affecting its affinity, thereby inhibiting the release of pro-inflammatory cytokines like IL-1β.[1]
Q2: In which research areas is this compound primarily used?
A2: this compound is extensively used in studies of neuroinflammation and has been developed as a radioligand ([11C]this compound and [18F]this compound) for Positron Emission Tomography (PET) imaging to monitor P2X7R expression.[2][3][4][5][6][7][8] It is also utilized in research on chronic pain, including inflammatory and neuropathic pain models.[1][9]
Q3: What are the recommended cell lines for in vitro experiments with this compound?
A3: Human embryonic kidney cells expressing the human P2X7 receptor (HEK293-hP2X7R) are a well-characterized and suitable cell line for in vitro binding and functional assays with this compound.[4][5][6][7][8]
Q4: What are appropriate positive and negative controls for an in vitro experiment?
A4:
-
Positive Control: A known agonist of the P2X7R, such as ATP or BzATP, should be used to stimulate the receptor and induce a measurable response (e.g., IL-1β release, calcium influx).
-
Negative Control: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) should be used to account for any effects of the solvent on the experimental system. For binding assays, a non-specific binding control is determined by incubating with a high concentration of unlabeled this compound.[8]
Q5: What is the recommended solvent for this compound?
A5: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[8] For in vivo studies, the formulation should be appropriate for the route of administration and animal model, and may involve vehicles like saline.
Troubleshooting Guides
Problem 1: Low or no inhibition of ATP-induced response (e.g., IL-1β release) in vitro.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Verify the calculations for your dilutions. Prepare fresh dilutions from a new stock solution. |
| Degraded this compound | Use a fresh vial of this compound. Store the compound as recommended by the supplier. |
| Low P2X7R expression in cells | Confirm P2X7R expression in your cell line using Western blot or qPCR. Consider using a cell line with higher expression, such as HEK293-hP2X7R. |
| Suboptimal ATP concentration | Perform an ATP dose-response curve to determine the optimal concentration for stimulation in your specific cell type. |
| Cell health issues | Ensure cells are healthy and not overgrown. Perform a cell viability assay. |
Problem 2: High non-specific binding in radioligand binding assays.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking of non-specific sites | Increase the concentration of unlabeled this compound used to define non-specific binding. A concentration of 10 µM is often used.[8] |
| Radioligand sticking to assay plates/filters | Pre-soak filter plates in a solution like 0.5% polyethyleneimine.[3] |
| Inadequate washing | Increase the number of washes and use ice-cold wash buffer to reduce dissociation of specifically bound radioligand.[3] |
| Radioligand degradation | Check the purity of the radiolabeled this compound. |
Problem 3: Inconsistent results in in vivo studies.
| Possible Cause | Troubleshooting Step |
| Poor bioavailability | Ensure the formulation and route of administration are appropriate for the animal model. This compound is orally available.[1][9] |
| Incorrect dosing | Verify dose calculations and administration technique. |
| Timing of dosing and measurement | Optimize the timing of this compound administration relative to the induction of the disease model and the measurement of the endpoint. |
| Animal model variability | Increase the number of animals per group to improve statistical power. Ensure consistent handling and housing of animals. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Assay System | Reference |
| pIC50 (human P2X7R) | 8.5 | Functional Assay | [1] |
| pIC50 (rat P2X7R) | 6.5 | Functional Assay | [1] |
| Kd | 1.15 ± 0.12 nM | Saturation Binding ([11C]this compound) in HEK293-hP2X7R membranes | [5][8] |
| Ki | 2.63 ± 0.6 nM | Competition Binding ([11C]this compound) in HEK293-hP2X7R living cells | [7] |
| Bmax | 3.03 ± 0.10 pmol/mg | Saturation Binding ([11C]this compound) in HEK293-hP2X7R membranes | [5][8] |
| kon | 0.2312 ± 0.01542 min-1·nM-1 | Association/Dissociation Kinetics in HEK293-hP2X7R cells | [5] |
| koff | 0.2547 ± 0.0155 min-1 | Association/Dissociation Kinetics in HEK293-hP2X7R cells | [5] |
Detailed Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay [9]
-
Cell Culture: Culture human monocytes or other suitable cells expressing P2X7R in appropriate media.
-
LPS Priming: Incubate cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 2 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Pre-incubate the LPS-primed cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
ATP Stimulation: Add ATP to a final concentration of 0.5-4 mM and incubate for an additional 30 minutes.
-
Reaction Termination: Stop the reaction by adding ice-cold RPMI 1640 medium and incubating on ice for 10 minutes.
-
Sample Collection: Centrifuge the samples and collect the supernatant.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit.
Protocol 2: Radioligand Saturation Binding Assay [3][8]
-
Membrane Preparation: Prepare cell membranes from HEK293-hP2X7R cells.
-
Assay Setup: In a 96-well plate, incubate the cell membrane preparation (e.g., 0.054 mg protein/mL) with increasing concentrations of [11C]this compound (e.g., 0.15–15,000 pM).
-
Non-specific Binding: For each concentration of radioligand, run parallel samples incubated with a high concentration of unlabeled this compound (e.g., 10 µM) to determine non-specific binding.
-
Incubation: Incubate the plate at 22°C for 20-30 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through GF/B UniFilter plates (pre-soaked in 0.5% polyethyleneimine).
-
Washing: Wash the filters multiple times with ice-cold saline.
-
Detection: Dry the plates and measure the radioactivity using a phosphor imager or liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd and Bmax.
Visualizations
Caption: P2X7R signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a radioligand binding assay with this compound.
Caption: Troubleshooting decision tree for in vitro functional assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic characterizations of a P2X7 receptor-specific radioligand, [11C]this compound for neuroinflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Brain Uptake of [11C]GSK1482160 in PET Studies
Welcome to the technical support center for PET imaging with [11C]GSK1482160. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the low brain uptake of this radioligand. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you optimize your PET studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with [11C]this compound and provides actionable solutions.
Issue: Observed brain uptake of [11C]this compound is lower than expected, limiting signal-to-noise ratio and quantification.
Question: What are the potential reasons for the low brain uptake of [11C]this compound?
Answer: The low brain penetration of [11C]this compound is likely attributable to its recognition and active removal from the brain by efflux transporters at the blood-brain barrier (BBB). The primary transporter implicated in the efflux of a wide range of compounds, including many PET radioligands, is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). While initial reports suggested good BBB penetration for [11C]this compound, practical application has indicated that its brain concentrations can be limited, likely due to P-gp mediated efflux.
Question: How can I confirm if P-glycoprotein (P-gp) efflux is the cause of low brain uptake in my model?
Answer: To definitively determine if P-gp is responsible for the low brain uptake of [11C]this compound, you can perform a PET study with and without the administration of a P-gp inhibitor. A significant increase in the brain's standardized uptake value (SUV) or volume of distribution (VT) of the radiotracer following the administration of a P-gp inhibitor would confirm that [11C]this compound is a substrate for this transporter.
Question: What are the recommended P-gp inhibitors and their dosages for enhancing [11C]this compound brain uptake?
Answer: While direct studies on the effect of P-gp inhibitors on [11C]this compound are not yet published, extensive research on other P-gp substrate radiotracers, such as (R)-[11C]verapamil, provides a strong basis for experimental design. Tariquidar (B1662512) and Cyclosporin A are two commonly used P-gp inhibitors in PET imaging studies.
Based on analogous studies with (R)-[11C]verapamil, the following dosages can be considered:
-
Tariquidar: For preclinical studies in rodents, doses ranging from 2 to 15 mg/kg administered intravenously have been shown to be effective. In human studies, a dose of 2 mg/kg has been used.
-
Cyclosporin A: In human studies, an intravenous infusion protocol has been employed to achieve and maintain plasma concentrations sufficient for P-gp inhibition.
It is crucial to note that the optimal dose and timing of the P-gp inhibitor should be determined empirically for your specific experimental model and objectives.
Frequently Asked Questions (FAQs)
Q1: What is [11C]this compound and what is its primary target?
A1: [11C]this compound is a positron emission tomography (PET) radioligand designed to image the P2X7 receptor, which is an ATP-gated ion channel. The P2X7 receptor is primarily expressed on microglia and other immune cells and is considered a biomarker for neuroinflammation.
Q2: Why is overcoming low brain uptake important for [11C]this compound studies?
A2: Achieving sufficient brain uptake of [11C]this compound is critical for obtaining a clear and quantifiable signal from the P2X7 receptors. Low uptake results in a poor signal-to-noise ratio, making it difficult to accurately measure receptor density and occupancy, which are often the primary endpoints of PET studies in neuroinflammation and drug development.
Q3: Are there risks associated with using P-gp inhibitors in human subjects?
A3: Yes, the use of P-gp inhibitors in humans must be approached with caution and under strict ethical and regulatory guidelines. These compounds can alter the pharmacokinetics of other drugs, potentially leading to adverse effects. The doses used in PET studies are typically well-tolerated, but careful monitoring of subjects is essential.
Q4: Besides P-gp inhibition, are there other strategies to improve the brain uptake of PET radioligands?
A4: Yes, other strategies include the chemical modification of the radioligand to reduce its affinity for P-gp, the use of nanocarriers to transport the radioligand across the BBB, and focused ultrasound in combination with microbubbles to transiently open the BBB. However, for an existing radioligand like [11C]this compound, P-gp inhibition is the most direct and readily applicable approach.
Data Presentation: Efficacy of P-gp Inhibition on Brain Uptake of Radiotracers
The following tables summarize quantitative data from PET studies on the effect of P-gp inhibitors on the brain uptake of the well-characterized P-gp substrate, (R)-[11C]verapamil. This data serves as a reference for the potential increase in brain uptake that could be achieved for [11C]this compound with a similar intervention.
Table 1: Effect of Tariquidar on (R)-[11C]verapamil Brain Uptake in Rats
| Parameter | Baseline (Vehicle) | After Tariquidar (15 mg/kg) | Fold Increase | Reference |
| Volume of Distribution (VT) | 0.30 ± 0.08 | 3.68 ± 0.81 | ~12-fold | [1] |
| Influx Rate Constant (K1) | Not Reported | Not Reported | ~8-fold | [1] |
Table 2: Effect of Tariquidar on (R)-[11C]verapamil Brain Uptake in Humans
| Parameter | Baseline | After Tariquidar (2 mg/kg) | Fold Increase | Reference |
| Volume of Distribution (VT) | 0.65 ± 0.13 | 0.80 ± 0.07 | ~1.2-fold | [2] |
| Influx Rate Constant (K1) | 0.034 ± 0.009 | 0.049 ± 0.009 | ~1.4-fold | [2] |
Table 3: Effect of Cyclosporin A on (R)-[11C]verapamil Brain Uptake in Humans
| Parameter | Baseline | After Cyclosporin A | Fold Increase | Reference |
| Volume of Distribution (VT) | 6.18 ± 1.29 | 9.00 ± 1.29 | ~1.5-fold |
Experimental Protocols
Protocol 1: P-gp Inhibition with Tariquidar in Rodent PET Studies
This protocol is based on studies with (R)-[11C]verapamil and can be adapted for [11C]this compound.
-
Animal Preparation: Anesthetize the rodent (e.g., with isoflurane) and place it on the scanner bed.
-
Baseline Scan:
-
Administer a bolus injection of [11C]this compound via the tail vein.
-
Perform a dynamic PET scan for 60-90 minutes.
-
If required, perform arterial blood sampling for metabolite analysis and to derive an arterial input function.
-
-
P-gp Inhibition Scan:
-
Allow for a sufficient washout period for the radioactivity from the baseline scan to decay (at least 5 half-lives of Carbon-11).
-
Administer Tariquidar (e.g., 15 mg/kg) intravenously. The timing of administration should be optimized, but typically 15-30 minutes before the second radiotracer injection.
-
Administer a second bolus injection of [11C]this compound.
-
Perform a second dynamic PET scan for 60-90 minutes, with or without arterial sampling.
-
-
Data Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the whole brain and specific brain regions. Calculate the SUV or VT for both the baseline and P-gp inhibition scans and determine the fold-increase in brain uptake.
Protocol 2: P-gp Inhibition with Tariquidar in Human PET Studies
This protocol is based on studies with (R)-[11C]verapamil and should be conducted under appropriate ethical and regulatory approvals.
-
Subject Preparation: Position the subject comfortably in the PET scanner. Insert intravenous lines for radiotracer and P-gp inhibitor administration. An arterial line may be placed for blood sampling.
-
Baseline Scan:
-
Administer an intravenous bolus of [11C]this compound.
-
Acquire a dynamic PET scan for 90 minutes.
-
Collect arterial blood samples throughout the scan for the measurement of radioactivity and metabolite analysis.
-
-
P-gp Inhibition Scan:
-
On a separate day to allow for radiotracer decay and washout of any residual effects, the subject returns for the second scan.
-
Administer an intravenous infusion of Tariquidar (e.g., 2 mg/kg) over a specified period (e.g., 30 minutes) prior to the radiotracer injection.
-
Administer a second intravenous bolus of [11C]this compound.
-
Acquire a second dynamic PET scan for 90 minutes with arterial blood sampling.
-
-
Data Analysis: Analyze the PET data using appropriate kinetic modeling to determine VT in various brain regions for both scans. Compare the VT values to quantify the effect of P-gp inhibition.
Mandatory Visualizations
Caption: P-gp efflux mechanism at the blood-brain barrier.
Caption: Experimental workflow for a PET study with P-gp inhibition.
Caption: Logical troubleshooting flow for low brain uptake.
References
- 1. Regional P-glycoprotein Activity and Inhibition at the Human Blood-Brain Barrier as Imaged by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)-11C-verapamil and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK1482160 pharmacokinetic/pharmacodynamic modeling challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving GSK1482160, a negative allosteric modulator of the P2X7 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, negative allosteric modulator of the P2X7 receptor.[1][2] It binds to a site distinct from the ATP binding site, reducing the efficacy of ATP at the receptor without altering its affinity.[3] This modulation inhibits the downstream signaling cascade, including the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[1][2]
Q2: What are the key pharmacokinetic (PK) properties of this compound in humans?
A2: In a first-in-human study, this compound demonstrated dose-proportional exposure. After oral administration under fasting conditions, the drug concentration peaked within 3.5 hours and had a relatively short half-life of less than 4.5 hours.[3][4]
Q3: Why was the clinical development of this compound for chronic inflammatory pain discontinued?
A3: Although this compound was generally well-tolerated in early clinical trials, pharmacokinetic/pharmacodynamic (PK/PD) modeling simulations were central to the decision to halt its development for chronic inflammatory pain.[1][3] These models predicted that achieving the high level of P2X7 receptor inhibition (greater than 90% inhibition of IL-1β release) necessary for therapeutic efficacy would require doses that exceeded the established safe exposure margins.[5]
Q4: Can this compound be used for in vivo studies in animal models?
A4: Yes, this compound is orally active and can penetrate the blood-brain barrier.[2] It has demonstrated efficacy in rat models of inflammatory and neuropathic pain.[1] However, it's important to note that the potency of this compound can vary between species, with a pIC50 of 8.5 for human and 6.5 for rat P2X7 receptors.[2]
Q5: Is there a radiolabeled version of this compound available for imaging studies?
A5: Yes, [11C]this compound is a radiolabeled form of the compound used as a PET (Positron Emission Tomography) tracer for imaging the P2X7 receptor.[6][7] This tool is valuable for studying neuroinflammation where P2X7R is upregulated.[6][8]
Troubleshooting Guides
Problem 1: High variability in ex vivo IL-1β release assay results.
Possible Causes and Solutions:
-
Inconsistent Stimulation: Ensure precise and consistent concentrations of LPS and ATP are used for stimulation. Prepare fresh stock solutions and validate their activity.
-
Blood Handling: Process blood samples consistently and promptly after collection. Delays can affect cell viability and responsiveness.
-
Inter-individual Donor Variability: P2X7 receptor expression and function can vary between individuals, partly due to genetic polymorphisms like the Glu496Ala SNP (rs3751143), which is associated with a loss of function.[1] If possible, genotype donors for key P2X7 SNPs.
-
Assay Dilution: The dilution of the whole blood sample in the assay can impact the final drug concentration. This should be accounted for in the PK/PD model.[1]
Problem 2: Lower than expected in vivo efficacy in a preclinical model.
Possible Causes and Solutions:
-
Species-Specific Potency: As noted, the potency of this compound is lower in rats (pIC50 6.5) compared to humans (pIC50 8.5).[2] Ensure the dosing regimen is sufficient to achieve adequate target engagement in your chosen species.
-
PK/PD Disconnect: The systemic drug exposure may not accurately reflect the concentration at the site of action, although this compound is expected to have similar free drug concentrations in different tissues at equilibrium.[1] Consider microdialysis or tissue sampling to measure local drug concentrations.
-
Biomarker Confirmation: Confirm target engagement by measuring a pharmacodynamic biomarker, such as ex vivo IL-1β release, in your preclinical model. This will help determine if the lack of efficacy is due to insufficient P2X7R inhibition.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (Single Dose) [1]
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng.h/mL) | t1/2 (h) |
| 3 mg | 18.1 | 2.0 | 50.1 | 2.8 |
| 10 mg | 61.8 | 2.5 | 208 | 3.2 |
| 30 mg | 215 | 2.5 | 800 | 3.6 |
| 100 mg | 703 | 3.0 | 2960 | 4.1 |
| 300 mg | 2250 | 3.0 | 10400 | 4.3 |
| 1000 mg | 5860 | 3.5 | 31500 | 4.4 |
Table 2: In Vitro Potency and Binding Affinity of this compound
| Parameter | Species/System | Value |
| pIC50 | Human P2X7R | 8.5 |
| pIC50 | Rat P2X7R | 6.5 |
| Kd ([11C]this compound) | HEK293-hP2X7R cells | 5.09 ± 0.98 nM |
| Ki ([11C]this compound) | HEK293-hP2X7R cells | 2.63 ± 0.6 nM |
Experimental Protocols
Key Experiment: Ex Vivo IL-1β Release Assay
This assay measures the ability of this compound to inhibit ATP-induced IL-1β release from LPS-primed monocytes in whole blood.
Methodology:
-
Blood Collection: Collect whole blood from subjects into heparinized tubes.
-
Incubation with this compound: Aliquot whole blood into 96-well plates. Add this compound at various concentrations or vehicle control. Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
LPS Priming: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to prime the inflammasome. Incubate for a set time (e.g., 2-4 hours) at 37°C.
-
ATP Stimulation: Add Adenosine triphosphate (ATP) to a final concentration that elicits a robust IL-1β response (e.g., 1-5 mM). Incubate for a shorter period (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Centrifuge the plates to pellet the blood cells. Collect the supernatant (plasma).
-
IL-1β Quantification: Measure the concentration of IL-1β in the plasma samples using a validated method, such as an ELISA kit.
-
Data Analysis: Plot the IL-1β concentration against the this compound concentration and fit a dose-response curve to determine the IC50.
Visualizations
Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for the Ex Vivo IL-1β Release Assay.
Caption: Logic of the PK/PD Modeling Leading to Development Discontinuation.
References
- 1. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic characterizations of a P2X7 receptor-specific radioligand, [11C]this compound for neuroinflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK1482160 Experimental Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible experimental results with GSK1482160.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1] It reduces the efficacy of ATP at the P2X7 receptor without affecting its affinity, which in turn inhibits the release of pro-inflammatory cytokines such as IL-1β.[1]
Q2: What are the key research applications for this compound?
A2: this compound is primarily used in studies related to chronic joint pain and chronic constriction injury (CCI).[1] Due to its ability to be radiolabeled with isotopes like 11C or 18F, it is also a valuable tool for imaging P2X7R expression, particularly in the context of neuroinflammation.[1][2]
Q3: How should this compound be stored?
A3: this compound should be stored as a solid at -20°C for up to one month or at -80°C for up to six months. Once in solution, it should be aliquoted to avoid repeated freeze-thaw cycles.
Q4: What are the known species differences in the potency of this compound?
A4: this compound exhibits significant species-dependent differences in potency. It is considerably more potent at the human P2X7R (pIC50 = 8.5) compared to the rat P2X7R (pIC50 = 6.5).[1] This is a critical factor to consider when translating results between species.
Troubleshooting Guides
In Vitro Experiments
Issue: High variability or low signal in radioligand binding assays.
-
Possible Cause 1: Suboptimal Assay Conditions.
-
Solution: Ensure that the assay buffer composition is appropriate. For [11C]this compound binding assays, a 50 mM Tris-HCl buffer (pH 7.4) with 0.1% BSA is recommended.[2] The incubation time and temperature should also be optimized; for instance, a 30-minute incubation at room temperature has been used successfully.[2]
-
-
Possible Cause 2: Low Specific Binding.
-
Possible Cause 3: Issues with Cell Membrane Preparations.
-
Solution: Ensure the quality and consistency of your cell membrane preparations. Use cells with confirmed high expression of the target receptor, such as HEK293 cells stably expressing human P2X7R (HEK293-hP2X7R).[3]
-
Issue: Inconsistent results in IL-1β release assays.
-
Possible Cause 1: Variability in Cell Stimulation.
-
Solution: The concentrations of both LPS (for priming) and ATP (for P2X7R activation) are critical. A typical protocol involves priming with 1 µg/mL of LPS for 2 hours, followed by stimulation with varying concentrations of ATP (e.g., 0.5-4 mM) for 30 minutes.[4]
-
-
Possible Cause 2: Low IL-1β Release.
-
Solution: Ensure that the cells are properly primed with LPS before ATP stimulation, as this is necessary for the induction of pro-IL-1β. Also, confirm that the ATP concentration is sufficient to activate the P2X7R, which has a low affinity for ATP.[2]
-
-
Possible Cause 3: Allosteric Mechanism of Action.
In Vivo Experiments
Issue: Poor solubility or vehicle precipitation.
-
Possible Cause 1: Inappropriate Vehicle.
-
Solution: this compound is sparingly soluble in DMSO and ethanol. For oral administration in rats, it has been successfully used at doses of 5-50 mg/kg.[1] While the specific vehicle for these studies is not detailed in the provided search results, a common approach for similar compounds is to use a suspension in a vehicle such as 0.5% methylcellulose. It is crucial to perform small-scale solubility and stability tests with your chosen vehicle before preparing a large batch for animal studies.
-
Issue: Lack of efficacy in rodent models.
-
Possible Cause 1: Species Differences.
-
Solution: As noted, this compound is significantly less potent in rats compared to humans.[1] Higher doses may be required in rats to achieve the desired target engagement. For in vivo studies in rats, doses of 20 mg/kg administered orally twice daily have been shown to be effective in a chronic constriction injury model.[1]
-
-
Possible Cause 2: Insufficient Target Engagement.
-
Solution: The pharmacokinetic and pharmacodynamic (PK/PD) relationship of this compound should be considered. The compound has a relatively short half-life of less than 4.5 hours in humans.[4] Dosing regimens should be designed to maintain adequate plasma concentrations for the duration of the experiment.
-
PET Imaging
Issue: Low brain uptake of radiolabeled this compound.
-
Possible Cause 1: Low P2X7R Expression in Healthy Animals.
-
Solution: P2X7R is often upregulated in inflammatory conditions.[2] In healthy animals, the receptor expression and therefore the PET signal may be low. To validate the tracer, consider using a model of neuroinflammation, such as LPS-induced inflammation, which has been shown to increase [11C]this compound uptake in the mouse brain by 3.6-fold.[2]
-
-
Possible Cause 2: Species Differences in Tracer Binding.
-
Solution: [11C]this compound has a lower binding affinity for rodent P2X7R compared to human P2X7R.[2][5] This can result in lower tracer uptake in rats.[2] While PET imaging in a rat model of experimental autoimmune encephalomyelitis (EAE) showed low image resolution, in vitro autoradiography confirmed increased tracer uptake that correlated with disease severity.[2]
-
Issue: High non-specific binding.
-
Possible Cause 1: Suboptimal Imaging Protocol.
-
Possible Cause 2: Radiometabolites.
-
Solution: Evaluate the in vivo stability of the radiotracer. For [18F]this compound, it has been shown to be stable in rats, with 87.81% of the parent compound remaining in the brain 60 minutes post-injection.[8]
-
Quantitative Data Summary
Table 1: In Vitro Binding and Potency of this compound
| Parameter | Species/System | Value | Reference |
| pIC50 | Human P2X7R | 8.5 | [1] |
| pIC50 | Rat P2X7R | 6.5 | [1] |
| Kd | [11C]this compound on HEK293-hP2X7R | 5.09 ± 0.98 nM | [2] |
| Ki | [11C]this compound on HEK293-hP2X7R | 2.63 ± 0.6 nM | [2] |
| IC50 | [11C]this compound on HEK293-hP2X7R | 12.2 ± 2.5 nM | [2] |
| Kd | [11C]this compound on HEK293-hP2X7R membranes | 1.15 ± 0.12 nM | [3][6] |
| Bmax | [11C]this compound on HEK293-hP2X7R membranes | 3.03 ± 0.10 pmol/mg | [3][6] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Model | Species | Dose | Outcome | Reference |
| Chronic Inflammatory Pain | Rat | 5-50 mg/kg, p.o., twice daily for 5 days | Alleviated pain | [1] |
| Chronic Constriction Injury | Rat | 20 mg/kg, p.o., twice daily for 8 days | Reversed mechanical allodynia | [1] |
Experimental Protocols
Protocol 1: [11C]this compound Radioligand Binding Assay
-
Cell Culture: Use HEK293 cells stably expressing the human P2X7 receptor (HEK293-hP2X7R).
-
Membrane Preparation: Prepare cell membrane homogenates from the cultured HEK293-hP2X7R cells. Determine the total protein concentration using a Bradford protein assay.
-
Saturation Binding Assay:
-
Incubate varying concentrations of [11C]this compound with a fixed amount of cell membrane protein in a 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% BSA.
-
For determining non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) to a parallel set of tubes.
-
Incubate for 30 minutes at 22°C.[7]
-
Separate bound from free radioligand by rapid filtration through GF/B filters.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax values.
Protocol 2: Ex Vivo IL-1β Release Assay in Human Blood
-
Blood Collection: Collect whole blood from healthy human subjects.
-
LPS Priming: Incubate 2 mL blood samples with 1 µg/mL LPS for 2 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
This compound Treatment: Add this compound at various concentrations to the LPS-primed blood and incubate.
-
ATP Stimulation: Aliquot 80 µL of the blood into a 96-well plate and add 20 µL of ATP solution to achieve final concentrations of 0, 0.5, 1, 2, and 4 mM.[4]
-
Incubation: Incubate for a further 30 minutes.[4]
-
Stop Reaction: Stop the reaction by adding 150 µL of ice-cold RPMI 1640 medium and incubate on ice for 10 minutes.[4]
-
Sample Collection: Centrifuge the plates and collect the plasma supernatant.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the plasma using a validated ELISA kit.
Protocol 3: In Vivo PET Imaging with [11C]this compound in a Mouse Model of Neuroinflammation
-
Animal Model: Induce neuroinflammation in adult C57BL/6 mice by intraperitoneal administration of 5 mg/kg LPS. Use saline-injected mice as controls.[7]
-
Imaging Timepoint: Perform PET imaging 72 hours after LPS or saline injection.[7]
-
Anesthesia: Anesthetize the mice with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance).[7]
-
Radiotracer Administration: Administer [11C]this compound via the lateral tail vein.
-
PET Scan: Acquire dynamic list-mode PET images for at least 60 minutes.
-
CT Scan: Perform a CT scan for anatomical co-registration.
-
Blocking Study (for specific binding): In a separate cohort of LPS-treated mice, intravenously administer 1 mg/kg of non-radiolabeled this compound approximately 10 minutes before the radiotracer injection.[7]
-
Image Analysis: Reconstruct the PET images and co-register with the CT images. Draw regions of interest (ROIs) on the brain to generate time-activity curves and perform kinetic modeling to determine the total distribution volume (VT).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. Hetero-aryl bromide precursor fluorine-18 radiosynthesis and preclinical evaluation of a novel positron emission tomography (PET) tracer [18F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in GSK1482160-treated animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK1482160 in animal models. The information is designed to address common sources of variability and provide actionable solutions to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active and blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1] It does not compete with ATP for the binding site but rather binds to a distinct site on the receptor. This modulation reduces the efficacy of ATP at the P2X7R, thereby inhibiting downstream signaling cascades, most notably the release of the pro-inflammatory cytokine IL-1β.[1]
Q2: What are the key differences in this compound potency between species?
A2: A significant species-dependent variability in potency has been observed, which is a critical consideration for experimental design. This compound exhibits a much higher potency for the human P2X7R compared to the rat P2X7R.[1][2] This difference in binding affinity can lead to discrepancies in effective dosages and the magnitude of pharmacological response between species.[2] Researchers should carefully consider the species being used and consult literature for species-specific dosing recommendations.
Q3: What are some common animal models in which this compound has been used?
A3: this compound has been evaluated in a variety of preclinical animal models, including:
-
Inflammatory Pain: Freund's complete adjuvant-induced chronic joint pain in rats.[3]
-
Neuropathic Pain: Chronic constriction injury (CCI) model in rats.[1][3]
-
Neuroinflammation: Lipopolysaccharide (LPS)-induced systemic inflammation in mice.[4][5]
-
Multiple Sclerosis: Experimental autoimmune encephalomyelitis (EAE) model in rats.[4][6]
-
Tauopathy: rTg4510 mouse model.[7]
Q4: How is P2X7R expression regulated, and how might this contribute to experimental variability?
A4: The expression and function of the P2X7 receptor are subject to complex regulation, which can be a significant source of experimental variability.[8] Regulatory mechanisms include:
-
Transcriptional regulation: Influenced by transcription factors like Sp1 and HIF-1α, as well as DNA methylation.[8]
-
Post-translational modifications: Including phosphorylation, glycosylation, and palmitoylation.[8]
-
Splice variants: Different isoforms of the P2X7R with potentially altered functions.[8]
-
Genetic polymorphisms: Single nucleotide polymorphisms (SNPs) in the P2X7R gene can lead to altered receptor function.[9]
-
microRNA targeting: Can block the translation of P2X7R into functional proteins.[8]
These regulatory factors can vary between individual animals, strains, and under different pathological conditions, leading to baseline differences in P2X7R expression and function.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected efficacy of this compound in a rat model.
-
Potential Cause 1: Species-specific potency. this compound has a significantly lower affinity for the rat P2X7R compared to the human receptor.[1][2] The dosage used may be insufficient to achieve adequate target engagement in rats.
-
Solution: Consult the literature for effective dose ranges of this compound in rat models. Doses in the range of 5-50 mg/kg (p.o.) have been reported to be effective in rat pain models.[1] Consider conducting a dose-response study to determine the optimal dose for your specific experimental conditions and endpoint.
-
-
Potential Cause 2: Pharmacokinetic variability. Individual differences in drug absorption, distribution, metabolism, and excretion can lead to variable exposure to this compound.
-
Solution: If feasible, perform pharmacokinetic analysis to measure plasma or tissue concentrations of this compound in a subset of animals to correlate exposure with pharmacodynamic effects. Ensure consistent administration techniques and vehicle formulation.
-
-
Potential Cause 3: P2X7R expression levels. The expression of P2X7R can be dynamically regulated and may vary between individual animals or under different experimental conditions.[8][10]
-
Solution: At the end of the study, consider measuring P2X7R expression levels in the target tissue using techniques like Western blot, immunohistochemistry, or qPCR to assess whether baseline receptor levels correlate with the observed response.
-
Problem 2: High variability in behavioral readouts in this compound-treated animals.
-
Potential Cause 1: Inconsistent drug administration. Improper oral gavage technique or variability in food intake (for oral administration) can lead to inconsistent dosing.
-
Solution: Ensure all personnel are properly trained in the chosen administration technique. For oral dosing, consider fasting animals for a consistent period before administration to minimize variability in absorption.[3]
-
-
Potential Cause 2: Stress-induced effects. Handling and experimental procedures can induce stress, which may affect the immune system and neurotransmitter pathways, potentially confounding the effects of this compound.
-
Solution: Acclimate animals to the experimental procedures and handling. Use appropriate control groups to account for the effects of stress.
-
-
Potential Cause 3: Subjective nature of behavioral scoring. Behavioral assessments can be subjective and prone to inter-observer variability.
-
Solution: Use blinded observers for all behavioral scoring. Provide clear, standardized protocols for all behavioral tests. Utilize automated behavioral testing equipment where possible to increase objectivity.
-
Problem 3: Discrepancies between in vitro and in vivo results.
-
Potential Cause 1: Blood-brain barrier penetration. While this compound is known to be blood-brain barrier penetrant, the concentration reaching the CNS may not be sufficient to elicit the same magnitude of effect as observed in vitro.[1]
-
Solution: If CNS effects are being studied, consider measuring brain tissue concentrations of this compound. For PET imaging studies, ensure appropriate modeling is used to quantify brain uptake.
-
-
Potential Cause 2: Complex in vivo microenvironment. The in vivo microenvironment is significantly more complex than in vitro cell culture conditions. Factors such as the presence of other cell types, endogenous ATP concentrations, and regulatory molecules can influence the response to this compound.
-
Solution: Acknowledge the inherent differences between in vitro and in vivo systems. Use in vivo models that closely mimic the human disease state of interest.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Species | Assay | Parameter | Value | Reference |
| Human | Functional Assay | pIC50 | 8.5 | [1] |
| Rat | Functional Assay | pIC50 | 6.5 | [1] |
| Human | Radioligand Binding (HEK293-hP2X7R cells) | Kd | 5.09 ± 0.98 nM | [9] |
| Human | Radioligand Binding (HEK293-hP2X7R cells) | Ki | 2.63 ± 0.6 nM | [9] |
| Human | Radioligand Binding (HEK293-hP2X7R membranes) | Kd | 1.15 ± 0.12 nM | [5][11] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Dose | Route | Parameter | Value | Reference |
| 1 mg/kg | i.v. | CL | 9 mL/min/kg | [1] |
| 1 mg/kg | i.v. | T1/2 | 1.5 h | [1] |
| 3 mg/kg | p.o. | Tmax | 1.0 h | [1] |
| 3 mg/kg | p.o. | Cmax | 2.45 µM | [1] |
Table 3: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Species | Dose | Route | Outcome | Reference |
| Chronic Inflammatory Pain | Rat | 5-50 mg/kg (twice daily for 5 days) | p.o. | Alleviated pain | [1] |
| Chronic Constriction Injury (CCI) | Rat | 20 mg/kg (twice daily for 8 days) | p.o. | Reversed mechanical allodynia | [1] |
| LPS-induced Neuroinflammation | Mouse | N/A (used as a radiotracer) | i.p. (LPS), i.v. (tracer) | Increased tracer uptake in the brain | [5] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | N/A (used as a radiotracer) | N/A | Higher tracer uptake in the spinal cord at peak disease | [6] |
Experimental Protocols
Protocol 1: Ex Vivo IL-1β Release Assay in Human Blood
This protocol is adapted from studies evaluating the pharmacodynamic effects of this compound.[3]
-
Blood Collection: Collect whole blood from subjects into tubes containing an appropriate anticoagulant.
-
Incubation with LPS: Incubate 2 mL of blood with or without LPS (final concentration 1 µg/mL) for 2 hours at 37°C in a humidified 5% CO2 incubator.
-
ATP Stimulation: Aliquot samples into 96-well plates (80 µL/well) and add ATP solutions (20 µL/well) to achieve final concentrations of 0, 0.5, 1, 2, and 4 mM. Incubate for a further 30 minutes.
-
Stop Reaction: Stop the reaction by adding 150 µL of ice-cold RPMI 1640 medium to each well and incubate for 10 minutes on ice.
-
Sample Collection: Centrifuge the plates and collect the supernatant for IL-1β measurement.
-
IL-1β Quantification: Measure IL-1β concentrations in the supernatant using a validated immunoassay (e.g., ELISA).
Protocol 2: PET Imaging with [18F]this compound in a Mouse Model
This protocol is based on a study investigating P2X7R levels in a tauopathy mouse model.[7][12]
-
Animal Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (2.0–3.0%) in medical oxygen. Maintain anesthesia with 1.5–2.5% isoflurane during the procedure.
-
Radiotracer Administration: Inject a single dose of [18F]this compound (~0.37 MBq/g body weight in 0.1–0.2 mL) intravenously via the tail vein.
-
PET/CT Imaging: Acquire static PET/CT images for 50–60 minutes, starting 10 minutes after the radiotracer injection.
-
Image Reconstruction: Reconstruct PET/CT images using an appropriate algorithm (e.g., OSEM3D).
-
Image Analysis: Process and analyze the images using software such as PMOD to quantify radiotracer uptake in specific brain regions.
Visualizations
Caption: P2X7R signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for in vivo studies with this compound.
Caption: A logical troubleshooting guide for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic characterizations of a P2X7 receptor-specific radioligand, [11C]this compound for neuroinflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased Cerebral Level of P2X7R in a Tauopathy Mouse Model by PET Using [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of P2X7 receptor expression and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Spotlight on P2X7 Receptor PET Imaging: A Bright Target or a Failing Star? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: GSK1482160 Binding Kinetics Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information for the analysis and interpretation of GSK1482160 binding kinetics. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common issues encountered during experiments.
This compound Binding Kinetics Data
The following tables summarize the quantitative binding kinetics data for this compound with the human P2X7 receptor (P2X7R), primarily derived from radioligand binding assays using [¹¹C]this compound.
Table 1: Dissociation Constant (Kd) for [¹¹C]this compound
| Parameter | Value | Cell System | Reference |
| Kd | 1.15 ± 0.12 nM | HEK293 cells expressing hP2X7R | [1][2] |
| Kd (from koff/kon) | 1.10 nM | HEK293 cells expressing hP2X7R | [1] |
| Ki | 2.63 ± 0.6 nM | HEK293-hP2X7R living cells | [3] |
| Kd | 5.09 ± 0.98 nM | HEK293-hP2X7R living cells | [3] |
Table 2: Association and Dissociation Rate Constants for [¹¹C]this compound
| Parameter | Value | Cell System | Reference |
| kon (Association Rate) | 0.2312 ± 0.01542 min⁻¹nM⁻¹ | HEK293 cells expressing hP2X7R | [1][2] |
| koff (Dissociation Rate) | 0.2547 ± 0.0155 min⁻¹ | HEK293 cells expressing hP2X7R | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Saturation Binding Assay
This protocol is used to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax).
-
Cell Preparation: Use membrane preparations from HEK293 cells expressing the human P2X7 receptor.
-
Incubation: Incubate a constant amount of membrane protein (e.g., 0.054 mg/mL) with increasing concentrations of [¹¹C]this compound (e.g., 0.15–15,000 pM)[1][2].
-
Non-specific Binding: To determine non-specific binding, incubate parallel samples with a high concentration of unlabeled this compound (e.g., 10 µM)[1][2].
-
Equilibration: Incubate at a controlled temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 20 minutes)[2].
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioligand using a suitable detector, such as a phosphor screen[2].
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the concentration of the radioligand. Fit the data to a one-site binding model to determine Kd and Bmax.
Radioligand Association and Dissociation Assays
These protocols are used to determine the on-rate (kon) and off-rate (koff) of ligand binding.
Association (On-Rate) Experiment:
-
Initiation: Start the binding reaction by adding a fixed concentration of [¹¹C]this compound (e.g., 3 nM) to the membrane preparation at various time points in reverse order[2][4].
-
Termination: Terminate all reactions simultaneously at time zero by rapid filtration[2][4].
-
Quantification: Measure the amount of bound radioligand at each time point.
-
Analysis: Plot the specific binding against time and fit the data to an association kinetics model to calculate kon.
Dissociation (Off-Rate) Experiment:
-
Association: First, allow the radioligand to associate with the receptor until equilibrium is reached (e.g., 30 minutes)[2][4].
-
Dissociation Initiation: Initiate dissociation by adding a large excess of unlabeled this compound (e.g., 10 µM) to prevent re-binding of the radioligand[2][4].
-
Sampling: At various time points after the addition of the unlabeled compound, separate the bound and free radioligand.
-
Analysis: Plot the natural logarithm of the specific binding at each time point versus time. The negative slope of the resulting line provides the dissociation rate constant (koff).
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: GSK1482160 Autoradiography Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK1482160 in autoradiography studies. The information is designed to help identify and mitigate potential artifacts and ensure the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the expected binding profile of this compound in autoradiography?
A1: this compound is a potent and selective antagonist for the P2X7 receptor (P2X7R).[1][2] In autoradiography studies using radiolabeled this compound (e.g., [¹¹C]this compound), high specific binding is expected in tissues known to express P2X7R, such as immune cells (macrophages, microglia) and certain brain regions.[2][3] The binding should be displaceable by an excess of unlabeled this compound.[3][4]
Q2: How can I differentiate between specific and non-specific binding of this compound?
A2: To determine non-specific binding, adjacent tissue sections should be incubated with the radiolabeled this compound in the presence of a high concentration (typically 10 µM) of unlabeled ("cold") this compound.[3][4][5] The signal remaining in these "blocked" sections represents non-specific binding. Specific binding is calculated by subtracting the non-specific binding from the total binding (signal in sections incubated with the radioligand alone).
Q3: What are the reported binding affinity (Kd) and receptor density (Bmax) values for [¹¹C]this compound?
A3: Different studies have reported slightly varying binding parameters for [¹¹C]this compound, which can be influenced by the experimental conditions and tissue type. The reported values provide a good reference range for what to expect in your own experiments.
Troubleshooting Guide: Potential Artifacts and Solutions
| Potential Artifact/Issue | Possible Causes | Recommended Solutions |
| High Non-Specific Binding | - Inadequate blocking agent concentration.- Suboptimal incubation or wash times.- Issues with tissue quality or preparation. | - Ensure the concentration of unlabeled this compound is sufficient for blocking (typically 10 µM).[3][4][5]- Optimize incubation and wash durations to maximize specific signal-to-noise ratio.- Use fresh-frozen tissue sections and ensure proper handling to maintain receptor integrity. |
| No or Weak Specific Signal | - Low P2X7R expression in the target tissue.- Incorrect radioligand concentration.- Degraded radioligand. | - Confirm P2X7R expression in your tissue using other methods like immunohistochemistry or Western blot.[1]- Perform saturation binding experiments to determine the optimal radioligand concentration.- Check the radiochemical purity and specific activity of your [¹¹C]this compound.[3] |
| "Edge Effect" Artifacts | - Drying of the tissue section edges during incubation.- Uneven application of the radioligand solution. | - Maintain a humid environment during incubation.- Ensure the entire tissue section is uniformly covered with the incubation buffer. |
| Inconsistent Results Between Replicates | - Variability in tissue section thickness.- Inconsistent incubation conditions (time, temperature).- Pipetting errors. | - Use a cryostat to ensure uniform section thickness.- Strictly control all incubation parameters.- Calibrate pipettes and use precise dispensing techniques. |
Quantitative Data Summary
The following tables summarize key binding parameters for [¹¹C]this compound from published studies.
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [¹¹C]this compound
| Cell/Tissue Type | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| HEK293-hP2X7R membranes | 1.15 ± 0.12 | 3.03 ± 0.10 | [3][4] |
| HEK293-hP2X7R living cells | 5.09 ± 0.98 | Not Reported | [6][7] |
Table 2: Association and Dissociation Kinetics of [¹¹C]this compound in HEK293-hP2X7R cells
| Parameter | Value | Unit | Reference |
| Association Rate (kon) | 0.2312 ± 0.01542 | min⁻¹nM⁻¹ | [1][4] |
| Dissociation Rate (koff) | 0.2547 ± 0.0155 | min⁻¹ | [1][4] |
Experimental Protocols
Protocol 1: In Vitro Autoradiography of [¹¹C]this compound
This protocol is adapted from studies characterizing [¹¹C]this compound binding.[6]
-
Tissue Preparation:
-
Obtain 20 µm thick cryosections of the target tissue (e.g., rat lumbar spinal cord).[6]
-
Mount the sections on microscope slides.
-
-
Incubation:
-
Prepare an incubation buffer (specific composition may need optimization, but typically a physiological buffer like PBS).
-
For total binding , incubate sections with a specific concentration of [¹¹C]this compound (e.g., 2.8 MBq/mL).[6]
-
For non-specific binding , incubate adjacent sections with the same concentration of [¹¹C]this compound plus an excess of unlabeled this compound (e.g., 10 µM).[3]
-
Incubate at room temperature for a predetermined time (e.g., 30 minutes).[6]
-
-
Washing:
-
Briefly wash the slides in ice-cold buffer to remove unbound radioligand.
-
Perform one or more longer washes in fresh ice-cold buffer.
-
-
Drying and Exposure:
-
Quickly dry the slides with a stream of cool air.
-
Appose the slides to a phosphor imaging plate or autoradiography film.
-
Expose for an appropriate duration based on the signal intensity.
-
-
Data Analysis:
-
Scan the imaging plate or film.
-
Quantify the signal intensity in the regions of interest for both total and non-specific binding sections.
-
Calculate specific binding by subtracting the non-specific signal from the total signal.
-
Visualizations
References
- 1. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic characterizations of a P2X7 receptor-specific radioligand, [11C]this compound for neuroinflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK1482160 selectivity profiling against other P2X receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK1482160, a negative allosteric modulator of the P2X7 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and blood-brain barrier penetrant negative allosteric modulator (NAM) of the P2X7 receptor (P2X7R).[1][2] It binds to a site on the receptor that is distinct from the ATP binding site.[1] This binding reduces the efficacy of ATP at the P2X7 receptor without affecting the affinity of ATP for the receptor.[2][3] The primary downstream effect of this modulation is the inhibition of interleukin-1β (IL-1β) release.[2][3]
Q2: How potent is this compound at the human P2X7 receptor?
The potency of this compound at the human P2X7 receptor has been reported with some variability, likely due to different experimental methodologies. One source reports a pIC50 of 8.5, which corresponds to an IC50 of approximately 3.16 nM.[2][3] Another study, using a radiolabeled version of the compound, determined a Ki of 2.63 ± 0.6 nM and a Kd of 5.09 ± 0.98 nM in HEK293 cells expressing the human P2X7R.[4]
Q3: Is this compound selective for the P2X7 receptor over other P2X subtypes?
Data Presentation
While this compound is known for its high selectivity for the P2X7 receptor, a comprehensive quantitative profile against other P2X subtypes is not publicly available. The following table summarizes the known potency of this compound for the P2X7 receptor.
| Receptor Subtype | Species | Assay Type | Potency (IC50/Ki/Kd) | Reference |
| P2X7 | Human | Not Specified | ~3.16 nM (pIC50 = 8.5) | [2][3] |
| P2X7 | Rat | Not Specified | ~316 nM (pIC50 = 6.5) | [2][3] |
| P2X7 | Human | Radioligand Competition | Ki = 2.63 ± 0.6 nM | [4] |
| P2X7 | Human | Saturation Binding | Kd = 5.09 ± 0.98 nM | [4] |
| P2X1-P2X6 | Not Specified | Not Specified | Data not available |
Experimental Protocols
Two primary methods for assessing the selectivity of this compound against P2X receptors are electrophysiology and calcium imaging assays.
Protocol 1: Electrophysiological Assessment of P2X Receptor Inhibition
This protocol is adapted for determining the inhibitory concentration (IC50) of this compound on various P2X receptor subtypes expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
-
Culture HEK293 cells stably or transiently expressing the P2X receptor subtype of interest (P2X1, P2X2, P2X3, P2X4, P2X5, P2X6, or P2X7).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
2. Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
-
Agonist Stock: Prepare a high-concentration stock of ATP or a subtype-selective agonist (e.g., α,β-methylene ATP for P2X1 and P2X3) in the external solution.
-
This compound Stock: Prepare a high-concentration stock solution in DMSO and perform serial dilutions in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
3. Whole-Cell Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
Clamp the membrane potential at -60 mV.
-
Apply the P2X receptor agonist at a concentration that elicits a submaximal response (e.g., EC50) to establish a stable baseline current.
-
To test for inhibition, pre-incubate the cell with varying concentrations of this compound for 2-5 minutes, followed by co-application of this compound and the agonist.
-
Record the peak inward current for each concentration of this compound.
4. Data Analysis:
-
Measure the peak current amplitude in the absence and presence of each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Calcium Imaging Assay for P2X Receptor Activity
This high-throughput compatible method measures changes in intracellular calcium concentration upon P2X receptor activation.
1. Cell Preparation:
-
Seed cells expressing the P2X receptor of interest in a 96-well black, clear-bottom plate.
-
Allow cells to adhere and grow for 24-48 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells with the assay buffer to remove excess dye.
3. Assay Procedure:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading.
-
Inject varying concentrations of this compound into the wells and incubate for 2-5 minutes.
-
Inject the P2X receptor agonist (at a concentration that gives a robust signal, e.g., EC80) and immediately begin recording the fluorescence intensity over time.
4. Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Normalize the response in the presence of this compound to the control response (agonist alone).
-
Plot the normalized response against the this compound concentration to generate an IC50 curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low P2X receptor activation by agonist | - Low receptor expression level.- Poor cell health.- Incorrect agonist concentration or degradation of agonist stock.- For P2X7, insufficient agonist concentration (requires high µM to mM concentrations of ATP). | - Verify receptor expression using a positive control or another validated method (e.g., Western blot).- Ensure cells are healthy and not over-confluent.- Prepare fresh agonist solutions and verify the concentration.- Use a higher concentration of ATP for P2X7 activation. |
| High variability between experiments | - Inconsistent cell passage number or confluency.- Fluctuation in experimental temperature.- Pipetting errors.- Inconsistent incubation times. | - Use cells within a consistent passage number range.- Maintain a stable temperature throughout the experiment.- Calibrate pipettes and use careful pipetting techniques.- Ensure precise and consistent incubation times for all steps. |
| This compound shows lower than expected potency | - As a negative allosteric modulator, its effect can be dependent on the agonist concentration used. Higher agonist concentrations can sometimes overcome the inhibitory effect.- Compound degradation. | - Use an agonist concentration around the EC50 for the assay.- Prepare fresh dilutions of this compound from a validated stock for each experiment. |
| Incomplete inhibition at high this compound concentrations | - This can be a characteristic of negative allosteric modulators, which may not produce 100% inhibition.- Off-target effects at high concentrations. | - Confirm the maximal level of inhibition with a full dose-response curve.- Investigate potential non-specific effects by testing on a parental cell line lacking the P2X receptor. |
| Slow onset of inhibition | - Allosteric modulators may have different binding kinetics compared to orthosteric antagonists. | - Increase the pre-incubation time with this compound to ensure it has reached equilibrium binding. |
Visualizations
Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.
References
- 1. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GSK1482160 and Other P2X7 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a significant therapeutic target for a spectrum of inflammatory diseases, neurological disorders, and chronic pain.[1] Its activation triggers a cascade of downstream signaling events, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[1][2] This has spurred the development of numerous P2X7R antagonists, each with distinct pharmacological profiles. This guide provides an objective comparison of GSK1482160 against other notable P2X7R antagonists, supported by experimental data, detailed methodologies, and visual diagrams of key pathways and workflows.
Overview of this compound
This compound is an orally available, blood-brain barrier penetrant negative allosteric modulator of the P2X7 receptor.[3][4] It reduces the efficacy of ATP at the P2X7R without affecting its affinity, thereby inhibiting the release of IL-1β.[4] Despite demonstrating a good safety profile and potency in pre-clinical models of inflammatory and neuropathic pain, its development for chronic inflammatory pain was discontinued.[3][5] This decision was based on simulations from a pharmacokinetic/pharmacodynamic (PK/PD) model which indicated that the required level of IL-1β inhibition for therapeutic efficacy could not be achieved with a sufficient safety margin.[3]
Comparative Data of P2X7R Antagonists
The following tables summarize the quantitative data for this compound and other P2X7R antagonists. It is important to note that direct comparison of potency values (e.g., IC50) should be interpreted with caution due to variations in experimental conditions, cell types, and assay methodologies across different studies.
Table 1: In Vitro Potency of P2X7R Antagonists
| Compound | Species | Assay Method | Cell Type | Potency (IC50/pIC50/Ki) | Reference(s) |
| This compound | Human | Not Specified | Not Specified | pIC50: 8.5 | [4] |
| Rat | Not Specified | Not Specified | pIC50: 6.5 | [4] | |
| Human | Radioligand Binding | HEK293-hP2X7R | Kd: 1.15 ± 0.12 nM | [6] | |
| Human | Radioligand Binding | HEK293-hP2X7R living cells | Kd = 5.09 ± 0.98 nM, Ki = 2.63 ± 0.6 nM | [7][8] | |
| JNJ-54175446 | Human, Rat, Mouse | Not Specified | Not Specified | pIC50: 7.8 - 8.81 | [9] |
| CE-224,535 | Human | Not Specified | Not Specified | Moderate potency (specific value not provided) | [5] |
| AZD9056 | Human | Not Specified | HEK-hP2X7 | IC50: 11.2 nM | [10] |
| Mouse | Not Specified | BV2 (Microglia) | IC50: 1 - 3 µM | [10] | |
| Brilliant Blue G (BBG) | Rat | Not Specified | Not Specified | IC50: 50 nM | [11] |
| Human | Not Specified | Not Specified | Less potent than on rat | [11] | |
| Oxidized ATP (oATP) | Not Specified | Dye Uptake | J774.G8 | IC50: 173 - 285 µM | [12][13] |
| A-438079 | Rat | Calcium Influx | Not Specified | IC50: 100 nM | [14] |
| Human | Calcium Influx | Not Specified | IC50: 300 nM | [14] |
Table 2: Pharmacokinetic Properties of Selected P2X7R Antagonists
| Compound | Species | Key Pharmacokinetic Parameters | Reference(s) |
| This compound | Human | Tmax: ~3.5 hours (fasting) t1/2: < 4.5 hours | [3] |
| JNJ-54175446 | Human | t1/2: 30.7–37.4 hours | [15] |
| CE-224,535 | Rat, Dog, Monkey | Excellent pharmacokinetics and safety in preclinical studies | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: P2X7R signaling cascade leading to IL-1β secretion.
The above diagram illustrates the activation of the P2X7 receptor by high concentrations of extracellular ATP, leading to ion flux, assembly of the NLRP3 inflammasome, and subsequent activation of caspase-1, which processes pro-IL-1β into its mature, secretable form. This compound acts as a negative allosteric modulator, inhibiting this pathway.
Caption: Workflow for an ex vivo IL-1β release assay.
This diagram outlines the key steps in a typical ex vivo IL-1β release assay used to determine the potency of P2X7R antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize P2X7R antagonists.
Protocol 1: Ex Vivo IL-1β Release Assay
This assay measures the ability of a P2X7R antagonist to inhibit the release of IL-1β from immune cells.
1. Cell Preparation and Priming:
- Isolate primary human peripheral blood mononuclear cells (PBMCs) or use a suitable immune cell line (e.g., THP-1 monocytes).
- Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 2-4 hours) to induce the expression of pro-IL-1β.[10][16]
2. Antagonist Treatment:
- Pre-incubate the primed cells with various concentrations of the P2X7R antagonist (e.g., this compound) for a specified period (e.g., 30-60 minutes).
3. P2X7R Stimulation:
- Stimulate the cells with a P2X7R agonist, such as ATP (in the millimolar range) or BzATP (in the micromolar range), for a defined duration (e.g., 30-60 minutes).[10][17]
4. Sample Collection and Analysis:
- Centrifuge the cell suspension to pellet the cells and collect the supernatant.
- Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit.
5. Data Analysis:
- Plot the percentage of IL-1β inhibition against the antagonist concentration to determine the IC50 value.
Protocol 2: Dye Uptake Assay
This assay measures the formation of the P2X7R pore by assessing the uptake of a fluorescent dye.
1. Cell Preparation:
2. Antagonist Incubation:
- Incubate the cells with different concentrations of the P2X7R antagonist for a predetermined time (e.g., 15-60 minutes depending on the antagonist).[12][13]
3. Agonist and Dye Addition:
- Add a P2X7R agonist (e.g., ATP) and a fluorescent dye that can enter the cell through the P2X7R pore (e.g., YO-PRO-1, propidium (B1200493) iodide, or Lucifer Yellow).[12][13]
4. Fluorescence Measurement:
- Measure the fluorescence intensity using a fluorescence plate reader at an appropriate excitation/emission wavelength.
5. Data Analysis:
- Calculate the percentage of inhibition of dye uptake for each antagonist concentration and determine the IC50 value.
Conclusion
The landscape of P2X7R antagonists is diverse, with compounds like this compound demonstrating the complexities of translating preclinical efficacy to clinical success. While this compound's development was halted for chronic pain, its properties as a CNS-penetrant allosteric modulator continue to make it a valuable research tool, particularly in the field of neuroinflammation imaging.[5] In contrast, other antagonists such as JNJ-54175446 are being explored for different indications like mood disorders, highlighting the broad therapeutic potential of targeting the P2X7R.[5][9] The choice of an appropriate P2X7R antagonist for research or therapeutic development will depend on the specific application, considering factors such as potency, selectivity, pharmacokinetic profile, and the target disease context. The experimental protocols and comparative data provided in this guide aim to facilitate informed decisions in the ongoing exploration of P2X7R-targeted therapies.
References
- 1. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic characterizations of a P2X7 receptor-specific radioligand, [11C]this compound for neuroinflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. An Improved Method for P2X7R Antagonist Screening | PLOS One [journals.plos.org]
- 13. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. In vitro and in vivo evidence for a role of the P2X7 receptor in the release of IL-1β in the murine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: GSK1482160 and Gabapentin for the Management of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of GSK1482160, a P2X7 receptor antagonist, and gabapentin (B195806), a well-established treatment for neuropathic pain. The information presented is intended to support research and development efforts in the field of analgesics by offering a structured comparison of their mechanisms of action, preclinical efficacy, and available clinical data.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant therapeutic challenge. While gabapentin has been a cornerstone of treatment for many years, the quest for novel analgesics with improved efficacy and tolerability profiles continues. This compound, a negative allosteric modulator of the P2X7 receptor, represents a promising investigational compound targeting the neuroinflammatory pathways implicated in neuropathic pain. This guide aims to provide a side-by-side comparison of these two agents to inform future research and drug development.
Mechanisms of Action
The distinct mechanisms of action of this compound and gabapentin underpin their different approaches to mitigating neuropathic pain.
This compound: This compound is an orally active and blood-brain barrier penetrant negative allosteric modulator of the P2X7 receptor (P2X7R)[1]. The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the central nervous system. In pathological states, activation of P2X7R by high concentrations of extracellular ATP triggers the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β)[1]. By modulating P2X7R, this compound is thought to inhibit this inflammatory cascade, thereby reducing the central sensitization and neuroinflammation that contribute to neuropathic pain.
Gabapentin: Despite its structural similarity to the neurotransmitter GABA, gabapentin does not exert its effects through direct interaction with GABA receptors. Instead, its primary mechanism of action involves binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This interaction is believed to reduce the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P. This dampening of neuronal excitability is thought to be the basis of its analgesic effect in neuropathic pain states.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for this compound and gabapentin.
Preclinical Efficacy
Direct preclinical comparisons between this compound and gabapentin are limited. However, one study reported that this compound demonstrated efficacy comparable to gabapentin in a rat model of neuropathic pain induced by chronic constriction injury (CCI)[1]. Unfortunately, the detailed quantitative data and experimental protocols from this specific comparative study are not publicly available, which represents a significant data gap.
The following table summarizes the available preclinical information.
| Parameter | This compound | Gabapentin |
| Animal Model | Rat Chronic Constriction Injury (CCI)[1] | Rat Chronic Constriction Injury (CCI) and other models[1] |
| Reported Efficacy | Comparable to gabapentin[1] | Established efficacy in reducing allodynia and hyperalgesia |
| Limitations | Lack of publicly available quantitative data and detailed protocols for the direct comparison. | Efficacy can vary depending on the specific neuropathic pain model. |
Experimental Workflow (Hypothetical Preclinical Comparison)
The diagram below outlines a typical experimental workflow for a preclinical comparison of two compounds in a neuropathic pain model.
Clinical Data
To date, there are no published head-to-head clinical trials comparing the efficacy and safety of this compound and gabapentin for neuropathic pain.
This compound: Publicly available data from clinical trials of this compound specifically for neuropathic pain are not available. A Phase I study in healthy volunteers assessed the safety, tolerability, and pharmacokinetics of this compound[1]. The most common adverse events reported were headache, dizziness, and somnolence.
Gabapentin: The clinical efficacy of gabapentin for various neuropathic pain conditions, such as diabetic peripheral neuropathy and post-herpetic neuralgia, is well-established through numerous randomized controlled trials and meta-analyses.
The following table summarizes key clinical efficacy and safety data for gabapentin.
| Neuropathic Pain Condition | Efficacy Outcome | Gabapentin | Placebo | Number Needed to Treat (NNT) | Common Adverse Events |
| Diabetic Peripheral Neuropathy | ≥50% pain relief | 38% | 21% | 5.9 | Dizziness, Somnolence, Peripheral Edema |
| Post-Herpetic Neuralgia | ≥50% pain relief | 32% | 17% | 6.7 | Dizziness, Somnolence, Ataxia |
| Mixed Neuropathic Pain | ≥50% pain reduction | No significant difference vs. placebo in one study | - | - | Dizziness, Somnolence |
Data compiled from various sources.
Summary and Future Directions
This compound and gabapentin represent two distinct therapeutic strategies for neuropathic pain, targeting neuroinflammation and neuronal hyperexcitability, respectively. While preclinical evidence suggests that this compound may have comparable efficacy to gabapentin, a significant gap in knowledge exists due to the lack of direct comparative studies, particularly in a clinical setting.
For researchers and drug development professionals, the key takeaways are:
-
Novel Mechanism: this compound's targeting of the P2X7 receptor offers a novel approach to neuropathic pain treatment, with the potential to address the inflammatory component of the disease.
-
Data Gaps: There is a critical need for robust, head-to-head preclinical and clinical studies to directly compare the efficacy, safety, and tolerability of this compound and gabapentin.
-
Future Research: Future studies should aim to elucidate the specific patient populations that may benefit most from a P2X7R antagonist. Furthermore, detailed experimental protocols and quantitative data from such studies are essential for advancing the field.
References
Head-to-Head Comparison: GSK1482160 and JNJ-47965567 in P2X7 Receptor Modulation
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides a detailed, data-driven comparison of two prominent investigational molecules targeting the P2X7 receptor: GSK1482160 and JNJ-47965567. Both compounds are central nervous system (CNS) penetrant modulators of the P2X7 receptor, a key player in neuroinflammation and a promising target for a range of neurological and inflammatory disorders. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols, and visualizes key pathways and workflows to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
This compound and JNJ-47965567 are potent modulators of the P2X7 receptor, an ATP-gated ion channel. While both compounds exhibit high affinity for the human P2X7 receptor, they display distinct mechanisms of action and species selectivity. This compound acts as a negative allosteric modulator, reducing the efficacy of ATP without altering its affinity[1]. In contrast, JNJ-47965567 is a selective antagonist, with some studies suggesting a non-competitive mechanism of inhibition[2]. Both molecules have demonstrated efficacy in preclinical models of neuropathic pain.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and JNJ-47965567, providing a direct comparison of their in vitro potency and efficacy.
Table 1: In Vitro Potency of this compound and JNJ-47965567
| Parameter | This compound | JNJ-47965567 | Species | Assay Type |
| pIC50 | 8.5[1] | 8.3 ± 0.08[3] | Human | BzATP-induced calcium flux |
| 6.5[1] | 7.2 ± 0.08[3] | Rat | BzATP-induced calcium flux | |
| - | 7.5 ± 0.1[3] | Mouse | BzATP-induced calcium flux | |
| pKi | - | 7.9 ± 0.07[3][4] | Human | Radioligand Binding |
| - | 8.7 ± 0.07[3] | Rat | Radioligand Binding | |
| IL-1β Release Inhibition (pIC50) | Not explicitly stated | 6.7 ± 0.07[3][4] | Human (whole blood) | LPS/BzATP-induced IL-1β release |
| Not explicitly stated | 7.5 ± 0.07[3][4] | Human (monocytes) | LPS/BzATP-induced IL-1β release | |
| Not explicitly stated | 7.1 ± 0.1[3][4] | Rat (microglia) | LPS/BzATP-induced IL-1β release |
Table 2: In Vivo Efficacy of this compound and JNJ-47965567
| Animal Model | Compound | Dosing | Key Findings |
| Chronic Constriction Injury (CCI) of the sciatic nerve (Rat) | This compound | 20 mg/kg, p.o., twice daily for 8 days | Significantly reversed mechanical allodynia. |
| Chronic Constriction Injury (CCI) of the sciatic nerve (Rat) | JNJ-47965567 | 30 mg/kg | Exhibited modest, yet significant efficacy.[3][4] |
| SOD1G93A Amyotrophic Lateral Sclerosis (ALS) (Mouse) | JNJ-47965567 | 30 mg/kg, i.p., three times a week from disease onset | Did not impact weight loss, clinical score, motor coordination, or survival.[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: P2X7 Receptor Signaling Pathway and points of intervention.
Caption: Experimental workflow for IL-1β release assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
P2X7 Receptor Radioligand Binding Assay (for this compound)
This protocol is adapted from studies characterizing [11C]this compound binding.
Materials:
-
HEK293 cells stably expressing human P2X7R (HEK293-hP2X7R)
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA)
-
[11C]this compound (radioligand)
-
Unlabeled this compound (for non-specific binding determination)
-
96-well filter plates (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hP2X7R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Unlabeled this compound (for non-specific binding) or buffer (for total binding)
-
[11C]this compound (at desired concentrations)
-
Membrane preparation (typically 5-20 µg of protein per well)
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding data can be analyzed using non-linear regression to determine Kd and Bmax values.
-
Competitive P2X7 Receptor Binding Assay (for JNJ-47965567)
This protocol is based on the characterization of JNJ-47965567.
Materials:
-
1321N1 astrocytoma cells stably expressing human or rat P2X7R
-
Radioligand (e.g., [3H]A-804598 or another suitable P2X7R antagonist radioligand)
-
Unlabeled JNJ-47965567
-
Assay components as described in the radioligand binding assay above.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the protocol above.
-
Competition Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of unlabeled JNJ-47965567.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate, filter, and count radioactivity as described previously.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
LPS and ATP-Induced IL-1β Release Assay
This protocol is a generalized procedure based on methods used to evaluate both compounds.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI 1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
ATP or BzATP
-
This compound or JNJ-47965567
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Priming:
-
Compound Treatment and Stimulation:
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate concentration-response curves for the inhibition of IL-1β release by each compound.
-
Calculate the pIC50 values from these curves.
-
In Vivo Chronic Constriction Injury (CCI) Model in Rats
This is a standard model for assessing efficacy in neuropathic pain.
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve free from the surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature[8]. The ligatures should be tight enough to cause a slight constriction but not to arrest epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover fully before behavioral testing.
Behavioral Testing (Mechanical Allodynia):
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw on the injured side.
-
Determine the paw withdrawal threshold, which is the lowest force of filament that elicits a brisk withdrawal response.
-
Administer this compound or JNJ-47965567 according to the desired dosing regimen.
-
Measure the paw withdrawal threshold at various time points after drug administration to assess the reversal of mechanical allodynia.
Conclusion
Both this compound and JNJ-47965567 are valuable research tools for investigating the role of the P2X7 receptor in health and disease. This compound, as a negative allosteric modulator, offers a distinct mechanism of action that may provide different therapeutic outcomes compared to the direct antagonism of JNJ-47965567. The choice between these two compounds will depend on the specific research question, the species being studied, and the desired pharmacological profile. The data and protocols presented in this guide are intended to facilitate informed decision-making for researchers in the field of P2X7 receptor pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological characterization of ATP- and LPS-induced IL-1beta release in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to GSK1482160 for P2X7R Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of GSK1482160 as a positron emission tomography (PET) imaging agent for the purinergic P2X7 receptor (P2X7R), a key player in neuroinflammation. Through a detailed comparison with alternative P2X7R tracers, this document offers objective performance data and supporting experimental methodologies to aid in the selection of the most suitable imaging agent for preclinical and clinical research.
Introduction to P2X7R Imaging in Neuroinflammation
The P2X7 receptor, an ATP-gated ion channel, is a critical component of the neuroinflammatory cascade.[1][2] Its expression is significantly upregulated in activated microglia and other immune cells, making it a promising biomarker for imaging neuroinflammation in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[2] PET imaging with specific radioligands allows for the non-invasive in vivo quantification and monitoring of P2X7R expression, offering valuable insights into disease progression and the efficacy of therapeutic interventions.[1][2][3]
This compound: A Promising P2X7R PET Ligand
This compound is a potent and selective antagonist of the P2X7R that has been successfully radiolabeled with both Carbon-11 ([11C]this compound) and Fluorine-18 ([18F]this compound) for PET imaging.[1][4] It exhibits high binding affinity in the nanomolar range and demonstrates favorable properties for neuroimaging, including the ability to cross the blood-brain barrier.[1][2][4]
Comparative Performance Data
The following tables summarize the quantitative performance of this compound and its alternatives based on key imaging and binding characteristics.
Table 1: In Vitro Binding Affinity of P2X7R PET Tracers
| Radiotracer | Target Species | Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Reference(s) |
| [11C]this compound | Human | Radioligand Binding (HEK293-hP2X7R cells) | 5.09 ± 0.98 | 2.63 ± 0.6 | 12.2 ± 2.5 | [1] |
| [11C]this compound | Human | Radioligand Binding (HEK293-hP2X7R membranes) | 1.15 ± 0.12 | - | - | [5][6] |
| [18F]this compound | Human | Not Specified | 4.3 | - | - | [7] |
| [11C]A-740003 | Human | Not Specified | - | 0.1 | - | [7] |
| [11C]JNJ-54173717 | Human | Functional Assay | - | - | 4.2 ± 0.01 | [2][8][9] |
| [11C]JNJ-54173717 | Rat | Membrane Binding | - | 1.6 ± 0.1 | - | [2][8][9] |
| [11C]JNJ-54173717 | Rat | Functional Assay | - | - | 7.6 ± 0.01 | [2][8][9] |
| [18F]JNJ-64413739 | Human | Not Specified | 1.0 | - | - | [7] |
| [18F]JNJ-64413739 | Human | Binding Affinity | - | 15.9 | - | [6][10] |
| [18F]JNJ-64413739 | Rat | Binding Assay | - | 2.7 | - | [6][10] |
| [11C]SMW139 | Rat | Saturation Binding | 20.6 ± 1.7 | - | - | [3][11][12][13][14] |
| [11C]SMW139 | Human | Not Specified | 4.6 | - | - | [7] |
Table 2: In Vivo Performance of P2X7R PET Tracers in Animal Models
| Radiotracer | Animal Model | Key Findings | Reference(s) |
| [11C]this compound | LPS-induced inflammation (mice) | 3.2-fold increase in tracer uptake in LPS-treated mice compared to saline-treated controls. | [2][5] |
| [11C]this compound | EAE (rat model of MS) | Tracer uptake correlated with disease severity and microglia activation. | [1] |
| [18F]this compound | Alzheimer's Disease (transgenic mice) | Significantly higher DVR in AD mice compared to wild-type in hippocampus, cortex, and striatum. | [15] |
| [18F]this compound | Tauopathy (rTg4510 mice) | Increased tracer uptake in the brains of tauopathy model mice. | [8] |
| [11C]A-740003 | Healthy rats | Little brain uptake, limiting its use for CNS imaging. | [1][16][17] |
| [11C]JNJ-54173717 | Rat with hP2X7R overexpression | Specific binding in the striatum expressing human P2X7R. | [2][8][9] |
| [18F]JNJ-64413739 | LPS-induced inflammation (rats) | Significantly increased uptake (34%) in the LPS-injected brain regions. | [15] |
| [11C]SMW139 | EAE (rat model of MS) | Significantly higher uptake in EAE animals at peak disease, which correlated with clinical scores. | [3][11][12][13][14] |
| [18F]4A | LPS-induced inflammation (rats) & AD (mice) | Higher SUVR in LPS-treated rats and higher AUC in brain regions of AD mice compared to controls. | [4][18] |
Signaling Pathways and Experimental Workflows
Caption: P2X7R signaling cascade in microglia.
Caption: Workflow for preclinical P2X7R PET imaging.
Experimental Protocols
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically achieved through the N-[11C]methylation of its desmethyl precursor.[12][19]
-
Production of [11C]CH3I: [11C]CO2 produced from a cyclotron is converted to [11C]CH3I.
-
Methylation Reaction: The desmethyl-GSK1482160 precursor is dissolved in an appropriate solvent (e.g., DMF) with a base (e.g., NaOH). [11C]CH3I is then bubbled through the solution, and the reaction is heated (e.g., at 80°C for 5 minutes).
-
Purification: The crude product is purified using high-performance liquid chromatography (HPLC).
-
Formulation: The final product is formulated in a physiologically compatible solution for injection.
In Vitro Radioligand Binding Assay
These assays are performed to determine the binding affinity (Kd) and inhibition constant (Ki) of the radiotracer.
-
Cell/Membrane Preparation: HEK293 cells overexpressing the human P2X7R (HEK293-hP2X7R) or membrane preparations from these cells are used.[1]
-
Saturation Binding: Increasing concentrations of the radioligand (e.g., [11C]this compound) are incubated with the cells or membranes to determine total binding. Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., unlabeled this compound). Specific binding is calculated by subtracting non-specific from total binding. The Kd is derived from the saturation curve.[1]
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cells or membranes in the presence of increasing concentrations of a competing ligand. The IC50 value is determined, from which the Ki can be calculated.[1]
In Vivo PET Imaging in Animal Models of Neuroinflammation
This protocol outlines the general procedure for evaluating a P2X7R PET tracer in a lipopolysaccharide (LPS)-induced neuroinflammation model in rodents.
-
Induction of Neuroinflammation: Mice or rats are administered LPS either systemically (intraperitoneally) or directly into the brain (intracerebrally) to induce an inflammatory response and upregulate P2X7R expression.[2][5]
-
Radiotracer Administration: At a time point of expected peak inflammation (e.g., 72 hours post-LPS), the radiotracer (e.g., [11C]this compound) is administered intravenously.[2][5]
-
Dynamic PET Scanning: A dynamic PET scan is acquired over a specific duration (e.g., 60-90 minutes) to measure the tracer uptake and kinetics in the brain.[2][5]
-
Image Analysis: PET images are reconstructed and analyzed. Regions of interest (ROIs) are drawn on the images to calculate quantitative measures of tracer uptake, such as the Standardized Uptake Value (SUV), SUV ratio (SUVR), or Distribution Volume Ratio (DVR).[15]
-
Blocking Studies: To confirm the specificity of the tracer binding to P2X7R, a separate group of animals is pre-treated with a high dose of a non-radiolabeled P2X7R antagonist before the tracer injection. A significant reduction in tracer uptake in the brain confirms specific binding.[2][5]
-
Ex Vivo Validation: Following the PET scan, brain tissue can be collected for ex vivo analyses such as autoradiography and immunohistochemistry to correlate the PET signal with the actual P2X7R expression and microglial activation at the cellular level.[1]
Conclusion
This compound, in both its 11C and 18F labeled forms, has been robustly validated as a high-affinity and specific PET imaging agent for the P2X7 receptor. Comparative data indicates that it performs favorably against other available tracers, demonstrating significant uptake in preclinical models of neuroinflammation and neurodegenerative diseases. The detailed protocols provided in this guide offer a foundation for researchers to implement P2X7R imaging in their studies. The continued development and application of P2X7R PET imaging with agents like this compound hold great promise for advancing our understanding of neuroinflammatory processes and for the development of novel therapeutics.
References
- 1. 18F-JNJ-64413739, a Novel PET Ligand for the P2X7 Ion Channel: Radiation Dosimetry, Kinetic Modeling, Test-Retest Variability, and Occupancy of the P2X7 Antagonist JNJ-54175446 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. PET imaging of P2X7R in the experimental autoimmune encephalomyelitis model of multiple sclerosis using [11C]SMW139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET Imaging of P2X7 Receptor (P2X7R) for Neuroinflammation with Improved Radiosynthesis of Tracer [18F]4A in Mice and Non-human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spotlight on P2X7 Receptor PET Imaging: A Bright Target or a Failing Star? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation and Nonhuman Primate Receptor Occupancy Study of 18F-JNJ-64413739, a PET Radioligand for P2X7 Receptors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Increased Cerebral Level of P2X7R in a Tauopathy Mouse Model by PET Using [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of a P2X7 Receptor-Selective Radiotracer: PET Studies in a Rat Model with Local Overexpression of the Human P2X7 Receptor and in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (Open Access) Preclinical Evaluation of a P2X7 Receptor–Selective Radiotracer: PET Studies in a Rat Model with Local Overexpression of the Human P2X7 Receptor and in Nonhuman Primates (2016) | Dieter Ory | 86 Citations [scispace.com]
- 10. Preclinical Evaluation and Nonhuman Primate Receptor Occupancy Study of 18F-JNJ-64413739, a PET Radioligand for P2X7 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Synthesis of [(11)C]this compound as a new PET agent for targeting P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PET imaging of P2X7R in the experimental autoimmune encephalomyelitis model of multiple sclerosis using [11C]SMW139 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PET Imaging of the P2X7 Ion Channel with a Novel Tracer [18F]JNJ-64413739 in a Rat Model of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. osti.gov [osti.gov]
- 17. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]this compound for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation | Journal of Nuclear Medicine [jnm.snmjournals.org]
Benchmarking GSK1482160 Against Standard-of-Care Treatments for Inflammatory and Neuropathic Pain
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the investigational P2X7 receptor modulator, GSK1482160, against the standard-of-care treatments celecoxib (B62257) and gabapentin (B195806) for inflammatory and neuropathic pain, respectively. The information is compiled from preclinical studies and a first-in-human clinical trial to support researchers, scientists, and drug development professionals in understanding the therapeutic potential and limitations of targeting the P2X7 receptor with this compound.
Executive Summary
This compound is an orally active, blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor.[1] Its mechanism of action involves inhibiting the release of the pro-inflammatory cytokine interleukin-1β (IL-1β), a key mediator in inflammatory processes.[1] Preclinical studies in rat models of chronic inflammatory and neuropathic pain demonstrated that this compound had analgesic efficacy comparable to the standard-of-care treatments, celecoxib and gabapentin. However, a Phase I clinical trial in healthy volunteers (NCT00849134), while showing the drug to be generally well-tolerated with a predictable pharmacokinetic profile, led to the discontinuation of its development based on simulations from a mechanistic model.[2][3]
Mechanism of Action: P2X7 Receptor Modulation
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells like macrophages and microglia.[4][5] In inflammatory conditions, high concentrations of extracellular ATP, released from damaged cells, activate the P2X7 receptor. This activation leads to the formation of a non-selective pore, causing ion flux changes and triggering the assembly of the NLRP3 inflammasome.[6][7] The activated inflammasome then cleaves pro-IL-1β into its active, secreted form, IL-1β, which drives the inflammatory cascade.[5][7] this compound, as a negative allosteric modulator, reduces the efficacy of ATP at the P2X7 receptor, thereby inhibiting this downstream signaling and IL-1β release.[1]
Preclinical Efficacy Comparison
While specific quantitative data from head-to-head studies are not publicly available, a key publication from GlaxoSmithKline reports that this compound demonstrated efficacy comparable to celecoxib and gabapentin in validated rat models of inflammatory and neuropathic pain, respectively.
| Parameter | This compound | Celecoxib (Standard of Care) | Gabapentin (Standard of Care) |
| Indication | Inflammatory & Neuropathic Pain | Inflammatory Pain | Neuropathic Pain |
| Target | P2X7 Receptor | Cyclooxygenase-2 (COX-2) | Voltage-gated calcium channels |
| Preclinical Model | Freund's Complete Adjuvant (FCA) & Chronic Constriction Injury (CCI) | Freund's Complete Adjuvant (FCA) | Chronic Constriction Injury (CCI) |
| Reported Efficacy | Comparable to standard of care | Gold standard for inflammatory pain | Gold standard for neuropathic pain |
Human Pharmacokinetics and Safety
Data for this compound in humans is derived from a first-in-human, single ascending dose study in healthy volunteers (NCT00849134).[2][3][8]
| Parameter | This compound | Celecoxib (Typical) | Gabapentin (Typical) |
| Study Population | Healthy Volunteers (n=29) | Patient Populations | Patient Populations |
| Dose | Single ascending doses up to 1g | 100-200 mg twice daily | 300-1200 mg three times daily |
| Time to Peak Concentration (Tmax) | Within 3.5 hours (fasting)[2][3] | 2-3 hours | 2-3 hours |
| Half-life (t1/2) | < 4.5 hours[2][3] | ~11 hours | 5-7 hours |
| Most Common Adverse Events | Headache (mild to moderate)[3] | Abdominal pain, diarrhea, dyspepsia | Dizziness, somnolence |
| Serious Adverse Events | One asymptomatic accelerated idioventricular rhythm at 1000 mg dose[3] | Cardiovascular and gastrointestinal risks with long-term use | - |
| Clinical Development Status | Discontinued[2][3] | Approved | Approved |
Experimental Protocols
Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain Model
This model is a widely used preclinical tool for inducing chronic inflammatory pain that mimics arthritis.
-
Induction: Arthritis is induced in rats by a single subcutaneous injection of 0.05-0.1 mL of Complete Freund's Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the plantar surface of a hind paw.[1][9]
-
Disease Development: A primary inflammatory response, characterized by erythema and edema, develops in the injected paw within hours and persists. A secondary, systemic arthritic response typically appears in the non-injected paws around days 12-14.[9]
-
Treatment: Animals are orally administered this compound, celecoxib, or a vehicle control.
-
Assessment: Efficacy is determined by measuring the reduction in paw edema (plethysmometry) and changes in pain sensitivity, such as mechanical allodynia, assessed using von Frey filaments.
Chronic Constriction Injury (CCI) Neuropathic Pain Model
The CCI model is a standard procedure for inducing peripheral neuropathic pain following nerve injury.
References
- 1. chondrex.com [chondrex.com]
- 2. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Adjuvant-Induced Arthritis Model [chondrex.com]
Untangling Neuroinflammation: A Comparative Review of P2X7 Receptor Antagonists
A deep dive into the therapeutic potential of targeting the P2X7 receptor in neurological disorders, this guide offers a comparative analysis of key antagonists, their mechanisms, and the experimental data supporting their development.
The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a critical player in the neuroinflammatory cascade.[1][2][3] Predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS), its activation by high concentrations of extracellular ATP—a danger signal released from stressed or injured cells—triggers a potent inflammatory response.[1][2][4][5][6][7] This response includes the assembly of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18, ultimately contributing to the pathology of various neurodegenerative and psychiatric disorders.[4][7][8][9][10][11][12] Consequently, the development of brain-penetrant P2X7R antagonists has become a significant focus for therapeutic intervention.[4][13][14][15]
This guide provides a comparative overview of several key P2X7R antagonists that have been evaluated for their efficacy in neuroinflammatory models, presenting quantitative data, experimental protocols, and visualizations of the underlying biological pathways.
Key P2X7R Antagonists and Their Efficacy
A number of selective P2X7R antagonists have been developed and tested in preclinical models of neuroinflammation. While some have advanced to clinical trials for peripheral inflammatory conditions like rheumatoid arthritis, achieving CNS penetration and efficacy for neurological indications remains a key challenge.[4] Below is a comparison of some notable compounds.
| Antagonist | Chemical Class | In Vitro Potency (IC50) | Preclinical In Vivo Model | Key Findings | Brain Penetrance |
| A-438079 | Tetrazole derivative | 20-150 nM (human, rat, mouse)[4] | Spinal Cord Injury (SCI) in rats[16]; Sepsis-induced cognitive impairment[17]; Status epilepticus in rats[18] | Reduced pro-inflammatory cytokines (IL-1β, IL-18) in SCI[16]; Attenuated neuroinflammation and prevented cognitive impairment in sepsis survivors[17]; Ameliorated seizure severity and improved cognitive function.[18] | Limited/Used for central application[12] |
| Brilliant Blue G (BBG) | Non-competitive antagonist | ~300 nM[19] | Parkinson's Disease (6-OHDA model) in rats[4][7]; Status epilepticus in rats[18]; Ischemic stroke (MCAO model)[20] | Prevented/reversed loss of dopaminergic neurons[4][7]; Ameliorated seizure severity[18]; Reduced brain damage and cytokine release.[4][20] | Yes[4][19] |
| JNJ-54175446 | Triazolopyridine derivative | pIC50: 7.8-8.8 (multiple species) | LPS-induced IL-1β release in rat hippocampus | Dose-dependently inhibited IL-1β release; High CNS partitioning.[2] | Excellent[2] |
| JNJ-47965567 | - | - | Amphetamine-induced hyperlocomotion; Neuropathic pain models | Reduced amphetamine-induced sensitization; Less effective in pain models.[2] | Excellent[13][14] |
| CE-224,535 | Benzamide/Uracil derivative | Moderate potency | - | Advanced to Phase II clinical trials for rheumatoid arthritis but was not efficacious.[4][19][21] | - |
| AZD9056 | - | - | - | Advanced to Phase II clinical trials for rheumatoid arthritis but failed to show efficacy.[2][4][20] | - |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the P2X7R signaling cascade and a typical experimental workflow.
P2X7R-Mediated Neuroinflammation Pathway
Activation of the P2X7R by extracellular ATP initiates a signaling cascade that is central to neuroinflammation. This involves ion flux, NLRP3 inflammasome assembly, and cytokine release.
Caption: P2X7R signaling cascade in neuroinflammation.
General Experimental Workflow for Antagonist Evaluation
The process of identifying and validating a potential P2X7R antagonist for neuroinflammation involves several key stages, from initial screening to in vivo testing.
Caption: Workflow for P2X7R antagonist development.
Detailed Experimental Protocols
The validation of P2X7R antagonists relies on standardized and reproducible experimental methods. Below are outlines for two key assays.
Protocol 1: In Vitro IL-1β Release Assay from Microglia
Objective: To quantify the inhibitory effect of a P2X7R antagonist on ATP-induced IL-1β release from primary microglia or microglial cell lines (e.g., BV-2).
Methodology:
-
Cell Culture: Primary microglia are isolated from neonatal rodent cortices, or a suitable cell line is cultured under standard conditions.
-
Priming (Signal 1): Cells are plated in 24-well plates and primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of Pro-IL-1β and components of the NLRP3 inflammasome.
-
Antagonist Pre-treatment: The culture medium is replaced with a low-serum medium containing the P2X7R antagonist at various concentrations. Cells are incubated for 30-60 minutes.
-
P2X7R Activation (Signal 2): Cells are stimulated with a P2X7R agonist, typically ATP or the more potent BzATP (e.g., 1-5 mM ATP or 100-300 µM BzATP), for 30-60 minutes to activate the receptor and induce inflammasome assembly.
-
Supernatant Collection: After stimulation, the cell culture supernatants are collected.
-
Quantification: The concentration of mature IL-1β in the supernatants is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IC50 value of the antagonist is calculated by plotting the percentage of inhibition of IL-1β release against the log concentration of the antagonist.
Protocol 2: In Vivo Assessment in a Spinal Cord Injury (SCI) Model
Objective: To evaluate the therapeutic efficacy of a P2X7R antagonist in reducing neuroinflammation and improving functional outcomes following traumatic SCI in rodents.
Methodology:
-
Animal Model: Adult female Sprague-Dawley rats are commonly used. Anesthesia is induced, and a laminectomy is performed at the thoracic level (e.g., T9-T10) to expose the spinal cord. A contusion or compression injury of a defined severity is induced using a standardized impactor device.
-
Antagonist Administration: The P2X7R antagonist (e.g., A-438079) or vehicle is administered, often via intraperitoneal (i.p.) injection or continuous infusion, starting shortly after the injury and continuing for a defined period (e.g., daily for 7 days).
-
Behavioral Assessment: Motor function is assessed at multiple time points post-injury (e.g., days 1, 3, 7, 14, 21, 28) using a standardized open-field locomotor rating scale (e.g., Basso, Beattie, Bresnahan - BBB scale).
-
Tissue Collection and Analysis: At the end of the experiment, animals are euthanized, and the spinal cord tissue surrounding the injury epicenter is collected.
-
Inflammatory Marker Analysis: The tissue can be processed for:
-
ELISA or Western Blot: To quantify levels of inflammatory cytokines like IL-1β and IL-18.[16]
-
Immunohistochemistry/Immunofluorescence: To visualize and quantify the activation of microglia (e.g., using Iba1 marker) and astrocytes (e.g., using GFAP marker), and the expression of P2X7R.
-
-
Data Analysis: Statistical comparisons are made between the vehicle-treated and antagonist-treated groups for behavioral scores and inflammatory markers to determine the efficacy of the treatment.
Conclusion
The P2X7 receptor represents a promising therapeutic target for a range of neurological disorders characterized by neuroinflammation. The antagonists developed to date show considerable promise in preclinical models by effectively reducing the production of key inflammatory mediators like IL-1β. However, the translation of these findings to clinical success has been challenging, often due to a lack of efficacy in human trials for peripheral diseases or difficulties in achieving optimal CNS exposure.[2][4] Future drug development efforts will need to focus on optimizing brain penetrance and demonstrating target engagement in the CNS. The continued refinement of compounds like the JNJ series, which show excellent brain penetration and in vivo activity, provides a strong foundation for the development of novel therapeutics for neuroinflammatory conditions.[2][13][14][19]
References
- 1. A current review on P2X7 receptor antagonist patents in the treatment of neuroinflammatory disorders: a patent review on antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A current review on P2X7 receptor antagonist patents in the treatment of neuroinflammatory disorders: a patent review on antagonists | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Antagonistic Roles of P2X7 and P2Y2 Receptors in Neurodegenerative Diseases [frontiersin.org]
- 8. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The P2X7 receptor directly interacts with the NLRP3 inflammasome scaffold protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Mechanism Of P2x7r Mediated Nlrp3 Inflammasome Activation " by Aliza Fatema [digitalcommons.wayne.edu]
- 11. researchgate.net [researchgate.net]
- 12. A Possible Causal Involvement of Neuroinflammatory, Purinergic P2X7 Receptors in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent Advances in CNS P2X7 Physiology and Pharmacology: Focus on Neuropsychiatric Disorders [frontiersin.org]
- 14. Recent Advances in CNS P2X7 Physiology and Pharmacology: Focus on Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting neuroinflammation with brain penetrant P2X7 antagonists as novel therapeutics for neuropsychiatric disorders [pubmed.ncbi.nlm.nih.gov]
- 16. P2X7 Receptor (P2X7R) of Microglia Mediates Neuroinflammation by Regulating (NOD)-Like Receptor Protein 3 (NLRP3) Inflammasome-Dependent Inflammation After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of P2X7 Receptor Ameliorates Nuclear Factor-Kappa B Mediated Neuroinflammation Induced by Status Epilepticus in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | P2X7 Receptors as a Therapeutic Target in Cerebrovascular Diseases [frontiersin.org]
- 21. Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Preclinical Findings with GSK1482160: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical findings for GSK1482160, a negative allosteric modulator of the P2X7 receptor. While the clinical development of this compound was discontinued (B1498344) based on pharmacokinetic and pharmacodynamic modeling, its preclinical efficacy in models of inflammatory and neuropathic pain offers valuable insights for the ongoing research and development of P2X7 receptor antagonists. This document summarizes the available data, compares it with other relevant P2X7 modulators, and provides detailed experimental protocols for the key preclinical models cited.
P2X7 Receptor Signaling Pathway
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia. Its activation by high concentrations of extracellular ATP, often present in inflammatory environments, triggers a cascade of downstream events culminating in the release of pro-inflammatory cytokines. This compound acts as a negative allosteric modulator, reducing the efficacy of ATP at the receptor without affecting its affinity, thereby dampening this inflammatory response.[1]
Figure 1: P2X7 Receptor Signaling Pathway and the inhibitory action of this compound.
Preclinical Efficacy of this compound in Pain Models
This compound demonstrated notable efficacy in rat models of both inflammatory and neuropathic pain, with performance comparable to established clinical standards.[2]
Data Presentation: this compound Preclinical Performance
| Preclinical Model | Compound | Dosage | Reported Efficacy | Comparator | Comparator Dosage |
| Freund's Complete Adjuvant (CFA)-Induced Chronic Joint Pain (Rat) | This compound | 5-50 mg/kg, p.o., twice daily for 5 days | Effectively alleviates chronic inflammatory pain.[1] | Celecoxib (B62257) | 50 mg/kg |
| Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rat) | This compound | 20 mg/kg, p.o., twice daily for 8 days | Significantly reverses mechanical allodynia.[1] | Gabapentin (B195806) | Not Specified |
Comparison with Alternative P2X7 Receptor Antagonists
Data Presentation: Preclinical Performance of Alternative P2X7 Antagonists
| Preclinical Model | Compound | Dosage | Reported Efficacy |
| Inflammatory Pain Models | |||
| Carrageenan- or CFA-Induced Thermal Hyperalgesia (Rat) | A-740003 | 38-54 mg/kg, i.p. (ED50) | Effective reduction of thermal hyperalgesia. |
| Osteoarthritis (MIA-induced) (Rat) | AZD9056 | Not Specified | Exerted pain-relieving and anti-inflammatory effects. |
| CFA-Induced Inflammatory Pain (Rat) | Brilliant Blue G (BBG) | Not Specified | Mild effect on inflammatory pain.[3] |
| Neuropathic Pain Models | |||
| Spinal Nerve Ligation (Rat) | A-740003 | 19 mg/kg, i.p. (ED50) | Dose-dependent antinociception. |
| Chronic Constriction Injury (CCI) (Rat) | A-740003 | Not Specified | Attenuated tactile allodynia. |
Experimental Protocols
Detailed methodologies for the key preclinical models are provided below to facilitate the replication and validation of findings.
Freund's Complete Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This model is utilized to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
Experimental Workflow:
Figure 2: Experimental workflow for the CFA-induced inflammatory pain model.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Induction of Inflammation: A single intraplantar injection of 100-150 µL of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the right hind paw.
-
Assessment of Pain:
-
Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments.
-
Thermal Hyperalgesia: Paw withdrawal latencies to a radiant heat source are assessed using a plantar test apparatus (Hargreaves method).
-
-
Drug Administration: this compound, vehicle, or a comparator drug is administered orally (p.o.) or via intraperitoneal (i.p.) injection at specified time points after CFA injection.
-
Data Collection: Behavioral assessments are performed at multiple time points post-drug administration to evaluate the onset and duration of analgesic effects.
Chronic Constriction Injury (CCI) of the Sciatic Nerve Model in Rats
The CCI model is a widely used preclinical model of neuropathic pain resulting from peripheral nerve damage.
Experimental Workflow:
Figure 3: Experimental workflow for the Chronic Constriction Injury (CCI) model.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve with approximately 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb.
-
Assessment of Neuropathic Pain:
-
Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments on the ipsilateral (injured) and contralateral (uninjured) hind paws.
-
-
Drug Administration: Following a post-operative recovery and pain development period (typically 7-14 days), this compound, vehicle, or a comparator drug is administered.
-
Data Collection: Behavioral testing is conducted at various time points after drug administration to assess the anti-allodynic effects.
Conclusion
The available preclinical data suggests that this compound was a promising P2X7 receptor modulator with demonstrated efficacy in established rodent models of inflammatory and neuropathic pain. While a lack of publicly available, detailed study reports on this compound's therapeutic preclinical trials makes a direct assessment of reproducibility challenging, the reported comparability to clinical standards like celecoxib and gabapentin provides a strong benchmark. Further research and publication of detailed preclinical data for various P2X7 antagonists are crucial for advancing our understanding of this therapeutic target and ensuring the reproducibility of findings in the field. The experimental protocols and comparative data presented in this guide are intended to support these ongoing efforts.
References
Navigating the Species Maze: A Comparative Guide to P2X7R Antagonist Selectivity
For researchers, scientists, and drug development professionals, understanding the species selectivity of P2X7 receptor (P2X7R) antagonists is a critical step in the translational journey from preclinical models to clinical applications. This guide provides a comparative analysis of commonly used P2X7R antagonists, highlighting their differential activities across human, rat, and mouse orthologs. Supported by experimental data, this document aims to facilitate informed decisions in the selection of appropriate antagonists for specific research needs.
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation, immune responses, and neuropathic pain.[1] Consequently, it has emerged as a promising therapeutic target. However, significant species-specific variations in the pharmacological profiles of P2X7R antagonists pose a considerable challenge for drug development. An antagonist demonstrating high potency in a human in vitro assay may exhibit markedly reduced or even altered activity in rodent models, complicating the interpretation of preclinical efficacy and safety data.
This guide summarizes the inhibitory activities of several prominent P2X7R antagonists, presents detailed protocols for key in vitro assays used to determine species selectivity, and provides a visual representation of the P2X7R signaling pathway and a typical experimental workflow.
Comparative Potency of P2X7R Antagonists Across Species
The inhibitory potency of various P2X7R antagonists is presented below. The data, expressed as IC50 (the half-maximal inhibitory concentration) or pIC50 (the negative logarithm of the IC50), are compiled from multiple studies to provide a comprehensive overview of species selectivity. It is important to note that experimental conditions can influence these values.
| Antagonist | Human IC50/pIC50 | Rat IC50/pIC50 | Mouse IC50/pIC50 | Key Observations |
| A-438079 | ~28 nM | ~10.5 nM | ~123 nM | Potent antagonist across species, with slightly higher potency in rats. |
| A-740003 | 18-40 nM[2] | 18-40 nM[2] | ~150 nM[3] | Exhibits similar high potency in human and rat, but is less potent in mouse.[2][3] |
| AZ11645373 | ~90 nM | >10 µM | Weak antagonist | Highly selective for the human P2X7R.[4] |
| Brilliant Blue G (BBG) | ~1 µM | 10-200 nM | ~10 µM | Shows preference for the rat P2X7R.[2] |
| GW791343 | Antagonist | Positive Allosteric Modulator | Not widely reported | Exhibits opposing effects on human and rat P2X7R. |
| KN-62 | 1-15 nM | >1 µM | Inactive/Weak | Potent and selective antagonist for the human P2X7R. |
| Oxidized ATP (oATP) | ~100 µM | ~100 µM | ~100 µM | A non-selective, irreversible antagonist with similar potency across species. |
| PPADS | ~1 µM | ~1 µM | >10 µM | Potent at human and rat receptors, but significantly weaker at the mouse receptor. |
| SB203580 | ~1 µM | Inactive | Not widely reported | Demonstrates selectivity for the human P2X7R. |
P2X7R Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a cascade of intracellular events. This includes the rapid influx of Na⁺ and Ca²⁺ and the efflux of K⁺, leading to membrane depolarization.[5] Prolonged activation results in the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da.[5] This pore formation is a hallmark of P2X7R activation and is linked to the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as IL-1β and IL-18.[6] The signaling cascade also involves the activation of various downstream kinases and transcription factors, including MAPKs and NF-κB, which further contribute to the inflammatory response.[7][8]
Experimental Workflow for Assessing Species Selectivity
A generalized workflow for determining the species selectivity of a P2X7R antagonist involves expressing the receptor orthologs in a suitable cell line and then performing functional assays to measure the antagonist's inhibitory activity.
Detailed Experimental Protocols
Ethidium Bromide Uptake Assay
This assay measures the formation of the large pore associated with sustained P2X7R activation.
Materials:
-
HEK293 cells stably expressing human, rat, or mouse P2X7R
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom plates
-
Assay buffer (e.g., NaCl-based or sucrose-based buffer)[9]
-
Ethidium bromide (EtBr) stock solution
-
P2X7R agonist (e.g., ATP or BzATP)
-
Test antagonists
-
Fluorescence plate reader
Procedure:
-
Seed the P2X7R-expressing cells into 96-well plates and culture overnight to reach 80-90% confluency.
-
On the day of the assay, wash the cells with the assay buffer.
-
Prepare serial dilutions of the test antagonist in the assay buffer.
-
Add the antagonist solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.[10]
-
Prepare a solution of EtBr and the P2X7R agonist in the assay buffer.
-
Add the EtBr/agonist solution to the wells to initiate the reaction.[11]
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: ~525 nm, Emission: ~605 nm) kinetically over 15-30 minutes.
-
Calculate the rate of EtBr uptake or the endpoint fluorescence and plot against the antagonist concentration to determine the IC50 value.
Intracellular Calcium Measurement Assay
This assay measures the initial ion flux upon P2X7R activation using a calcium-sensitive fluorescent dye like Fura-2 AM or Fluo-4 AM.
Materials:
-
P2X7R-expressing cells
-
96-well black, clear-bottom plates
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Fura-2 AM or Fluo-4 AM stock solution
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye extrusion)[12]
-
P2X7R agonist
-
Test antagonists
-
Fluorescence plate reader with dual excitation (for Fura-2) or single excitation (for Fluo-4) capabilities
Procedure:
-
Seed cells in 96-well plates and culture overnight.
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM), Pluronic F-127 (0.02%), and optionally probenecid in the assay buffer.[13][14]
-
Remove the culture medium, wash the cells, and add the loading buffer.
-
Incubate the cells for 30-60 minutes at 37°C in the dark to allow for dye loading and de-esterification.[15]
-
Wash the cells to remove excess dye.
-
Add the test antagonists at various concentrations and incubate for 10-20 minutes.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the P2X7R agonist to stimulate the cells and continue recording the fluorescence change.
-
For Fura-2, calculate the ratio of emission at 510 nm following excitation at ~340 nm and ~380 nm.[15] For Fluo-4, measure the emission at ~516 nm following excitation at ~494 nm.
-
Determine the peak fluorescence response and plot against the antagonist concentration to calculate the IC50.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled antagonist to the P2X7R, allowing for the determination of binding affinity (Ki).
Materials:
-
Membranes prepared from cells expressing human, rat, or mouse P2X7R
-
Radiolabeled P2X7R antagonist (e.g., [³H]-A-804598)
-
Unlabeled test antagonists
-
Binding buffer (e.g., Tris-HCl with BSA)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test antagonist.[16]
-
Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[17]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[16]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known P2X7R antagonist.
-
Calculate the specific binding at each concentration of the test antagonist and plot the data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Conclusion
The species-dependent pharmacology of P2X7R antagonists is a multifaceted issue rooted in the structural differences of the receptor across species. A thorough understanding of these differences, supported by robust experimental data, is paramount for the successful development of novel P2X7R-targeting therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this dynamic field, enabling more effective experimental design and data interpretation in the pursuit of new treatments for inflammatory and related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iris.unife.it [iris.unife.it]
- 8. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. hellobio.com [hellobio.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
GSK1482160 in relation to other failed P2X7R antagonists in clinical trials
The purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel, has long been a tantalizing target for drug development, particularly in the realm of inflammatory and neurological diseases. Its role in activating the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, positions it as a key player in the inflammatory cascade.[1] Despite promising preclinical data, the clinical development of P2X7R antagonists has been fraught with challenges, leading to a string of high-profile failures. This guide provides a comparative analysis of GSK1482160 and other notable P2X7R antagonists that have been discontinued (B1498344) in clinical trials, offering insights for researchers and drug developers in this challenging field.
The allure of modulating P2X7R stems from its involvement in a wide array of pathological processes. Activation of P2X7R on immune cells, such as microglia and macrophages, triggers a cascade of events including potassium efflux, calcium influx, and ultimately, the processing and release of mature IL-1β and IL-18.[1] This has implicated P2X7R in conditions ranging from rheumatoid arthritis and inflammatory bowel disease to neurodegenerative disorders and chronic pain.[2] However, translating this scientific understanding into clinically effective therapies has proven to be a formidable task.
A Comparative Look at Failed P2X7R Antagonists
Several pharmaceutical companies have invested significantly in the development of P2X7R antagonists, only to see their candidates falter in clinical trials. The reasons for these failures are multifaceted, ranging from lack of efficacy and safety concerns to unfavorable pharmacokinetic and pharmacodynamic profiles. This guide focuses on a selection of these discontinued compounds, with a central focus on this compound, to draw comparative insights.
This compound: A Case of Insufficient Therapeutic Window
This compound, a negative allosteric modulator of the P2X7R, was developed by GlaxoSmithKline for the treatment of chronic pain.[3] It is an orally active and blood-brain barrier penetrant compound.[3] In a first-in-human study, this compound was found to be generally well-tolerated in healthy volunteers at single doses up to 1000 mg.[4][5] However, pharmacokinetic/pharmacodynamic (PK/PD) modeling revealed a critical flaw: the compound could not achieve the level of P2X7R inhibition required for a therapeutic effect (greater than 90% inhibition of IL-1β release) while maintaining a safe margin from the no-observed-adverse-effect level (NOAEL).[6] This lack of a viable therapeutic window ultimately led to the discontinuation of its development.[4][5]
AZD9056 and CE-224,535: The Efficacy Hurdle in Rheumatoid Arthritis
AstraZeneca's AZD9056 and Pfizer's CE-224,535 were both investigated for the treatment of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by joint inflammation. Despite promising preclinical data, both compounds failed to demonstrate significant efficacy in Phase II clinical trials.
AZD9056 showed some encouraging signs in a Phase IIa study, with a higher proportion of patients achieving an ACR20 response (a 20% improvement in RA symptoms) at the highest dose compared to placebo.[7] However, a subsequent, larger Phase IIb trial failed to replicate these findings, showing no clinically or statistically significant effect on RA symptoms at any of the tested doses.[7]
Similarly, CE-224,535, when added to methotrexate (B535133) therapy in patients with active RA, did not result in a significant improvement in ACR20 response rates compared to placebo at week 12.[8] While both AZD9056 and CE-224,535 were generally well-tolerated, their inability to provide a meaningful clinical benefit in the target patient population led to the termination of their development for RA.[7][8]
SGM-1019: Safety Concerns Halt Development
SGM-1019, developed by Second Genome, was being investigated for the treatment of non-alcoholic steatohepatitis (NASH). However, the clinical trial was prematurely terminated due to safety concerns.[7] While the specific details of the adverse events have not been fully disclosed in the available literature, this outcome highlights the potential for unforeseen safety issues to derail the development of P2X7R antagonists.
Quantitative Data Comparison
To facilitate a direct comparison of these failed P2X7R antagonists, the following tables summarize available quantitative data from preclinical and clinical studies.
Table 1: Preclinical Potency and Pharmacokinetics
| Compound | Mechanism of Action | Target Species | In Vitro Potency (IC50/pIC50) | Brain Penetration |
| This compound | Negative Allosteric Modulator | Human, Rat | pIC50: 8.5 (human), 6.5 (rat)[3] | Yes[3] |
| AZD9056 | Antagonist | Not Specified | Not Specified | Not Specified |
| CE-224,535 | Antagonist | Not Specified | Not Specified | Not Specified |
| SGM-1019 | Antagonist | Not Specified | Not Specified | Not Specified |
Table 2: Clinical Trial Overview and Outcomes
| Compound | Indication | Phase of Failure | Reason for Failure | Key Clinical Data |
| This compound | Chronic Pain | Phase I | Unfavorable PK/PD profile (lack of therapeutic window)[6] | Well-tolerated up to 1000 mg single dose[4][5] |
| AZD9056 | Rheumatoid Arthritis | Phase IIb | Lack of efficacy[7] | Phase IIa: 65% ACR20 at 400mg vs 27% placebo. Phase IIb: No significant difference from placebo.[7] |
| CE-224,535 | Rheumatoid Arthritis | Phase II | Lack of efficacy[8] | Week 12 ACR20: 34.0% vs 36.2% for placebo[8] |
| SGM-1019 | NASH | Phase II | Safety concerns[7] | Trial prematurely terminated[7] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. While comprehensive protocols for all cited experiments are not always publicly available, this section outlines the general methodologies employed in the evaluation of these P2X7R antagonists.
In Vitro Potency Assays
The potency of P2X7R antagonists is typically determined using in vitro assays that measure the inhibition of ATP-induced responses in cells expressing the P2X7 receptor. A common method involves:
-
Cell Culture: Utilizing cell lines (e.g., HEK293) stably transfected with the human P2X7R.
-
Stimulation: Challenging the cells with a P2X7R agonist, such as ATP or BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate).
-
Measurement of Response: Quantifying the cellular response, which can be:
-
Calcium Influx: Measured using fluorescent calcium indicators (e.g., Fura-2, Fluo-4).
-
IL-1β Release: Measured from the cell supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Pore Formation: Assessed by the uptake of fluorescent dyes like YO-PRO-1 or ethidium (B1194527) bromide.
-
-
Inhibition Curve: Generating a dose-response curve by pre-incubating the cells with varying concentrations of the antagonist before agonist stimulation to determine the IC50 or pIC50 value.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
For this compound, PK/PD modeling was a critical component in the decision to halt its development. This approach involves:
-
Pharmacokinetic Data Collection: Measuring the drug concentration in blood or plasma over time after administration in clinical trial participants.
-
Pharmacodynamic Data Collection: Measuring a biomarker of drug activity, such as the ex vivo inhibition of LPS- and ATP-stimulated IL-1β release from whole blood samples taken from participants.
-
Model Development: Using mathematical models to describe the relationship between drug concentration (PK) and the observed biological effect (PD).
-
Simulation: Using the established model to simulate the expected level of target engagement and therapeutic effect at different dosing regimens and to predict the exposure levels associated with potential adverse effects.
Clinical Efficacy Trials in Rheumatoid Arthritis
The clinical trials for AZD9056 and CE-224,535 in RA followed a standard randomized, double-blind, placebo-controlled design:
-
Patient Population: Enrolling patients with a confirmed diagnosis of active RA who have had an inadequate response to standard therapies like methotrexate.
-
Treatment Arms: Randomizing patients to receive different doses of the investigational drug or a placebo, in addition to their background therapy.
-
Primary Endpoint: The primary measure of efficacy was typically the American College of Rheumatology 20% (ACR20) response rate at a specific time point (e.g., 12 or 24 weeks). The ACR20 represents a 20% improvement in tender and swollen joint counts, as well as at least a 20% improvement in three of the following five criteria: patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of pain, C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR), and a health assessment questionnaire (HAQ) score.
-
Secondary Endpoints: Included higher levels of improvement (ACR50, ACR70), changes in individual components of the ACR score, and safety and tolerability assessments.
Visualizing the Landscape of P2X7R Antagonist Development
To better understand the relationships and outcomes discussed, the following diagrams illustrate the P2X7R signaling pathway and the clinical trial journey of these failed antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist AZD9056 on the signs and symptoms of rheumatoid arthritis in patients with active disease despite treatment with methotrexate or sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Characterisation of the pharmacodynamic effects of the P2X7 receptor antagonist JNJ-54175446 using an oral dexamphetamine challenge model in healthy males in a randomised, double-blind, placebo-controlled, multiple ascending dose trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
- 8. alzdiscovery.org [alzdiscovery.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for GSK1482160
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety information and detailed operational plans for the proper disposal of GSK1482160, a potent and selective P2X7 receptor antagonist. Given its biological activity and the presence of halogenated functional groups, this compound must be handled and disposed of as hazardous chemical waste. Adherence to these procedures is vital to ensure personal safety, protect the environment, and maintain regulatory compliance.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult your institution's specific safety protocols and the general principles of safe laboratory practice.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a lab coat, and closed-toe shoes.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
II. Hazard Assessment of this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure and available toxicological data indicate that it should be treated as a hazardous substance.
Chemical Structure Analysis:
-
Chlorinated Aromatic Ring: The presence of a 2-chloro-3-(trifluoromethyl)phenyl group suggests potential for environmental persistence and toxicity, common characteristics of halogenated aromatic compounds.
-
Trifluoromethyl Group: This group can also contribute to the compound's persistence and potential for bioaccumulation.
-
Prolinamide Moiety: While the core amino acid structure is common, the overall molecule is a synthetic compound with potent biological activity.
Toxicological Profile Summary:
| Metric | Value |
| No-Observed-Adverse-Effect Level (NOAEL) | In 28-day toxicology studies, the NOAEL was determined to be 100 mg/kg/day in rats and 30 mg/kg/day in dogs. |
| Human Clinical Data | The clinical development of this compound was discontinued (B1498344) following a serious adverse event in a healthy volunteer who experienced an asymptomatic run of accelerated idioventricular rhythm at a high dose. This indicates the potential for significant cardiovascular effects at high concentrations. |
Given this information, this compound should be presumed to be a biologically active and potentially toxic compound. Therefore, all waste containing this substance must be disposed of as hazardous chemical waste.
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated materials.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams. For example, avoid mixing with strong oxidizing or reducing agents unless it is part of a validated inactivation procedure.
Step 2: Waste Container Labeling
Accurate labeling is a legal requirement and essential for safe disposal.
-
Each waste container must be labeled with the words "Hazardous Waste ".
-
The full chemical name, "This compound " or "N-((2-chloro-3-(trifluoromethyl)phenyl)methyl)-1-methyl-5-oxo-L-prolinamide ", must be clearly written. Avoid abbreviations or chemical formulas.
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the date when the first waste was added to the container (the "accumulation start date").
-
Include the name and contact information of the generating researcher or laboratory.
Step 3: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Container Integrity: Ensure waste containers are in good condition, compatible with the waste, and kept securely closed except when adding waste.
-
Secondary Containment: Store liquid waste containers in secondary containment bins to prevent the spread of potential spills.
-
Storage Location: The SAA should be located at or near the point of waste generation and away from areas of high traffic, heat sources, and drains.
Step 4: Scheduling Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for your full waste containers.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow your institution's specific procedures for requesting a waste pickup.
IV. Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the compound (e.g., ethanol, acetone).
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly. Subsequent rinses may also need to be collected as hazardous waste depending on your institution's policies.
-
Air Drying: Allow the rinsed container to air dry completely in a fume hood.
-
Defacing Labels: Before disposal in the regular trash or glass recycling, completely remove or deface the original chemical label.
V. Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for segregating this compound waste.
Caption: Procedure for decontaminating empty this compound containers.
Essential Safety and Logistical Information for Handling GSK1482160
For Research Use Only. Not for human or veterinary use.
This document provides essential guidance for the safe handling, storage, and disposal of GSK1482160, a potent P2X7 receptor modulator intended for laboratory research. Given the absence of a formal Safety Data Sheet (SDS), a conservative approach based on established protocols for handling potent, novel chemical compounds is mandatory.
Hazard Communication
The toxicological properties of this compound have not been extensively characterized. Therefore, it should be handled as a potentially hazardous substance. All personnel must review this guide and any available institutional safety protocols before working with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted prior to any handling of this compound to ensure the appropriate level of personal protection. The following table outlines recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Certified Chemical Fume Hood or Enclosure- Disposable Lab Coat with Knit Cuffs- Double Nitrile Gloves- Safety Goggles or Face Shield | High risk of aerosolization and inhalation of fine particles. Containment and respiratory protection are critical. Double gloving provides an additional barrier against dermal exposure. |
| Solution Preparation and Handling | - Certified Chemical Fume Hood- Disposable Lab Coat- Nitrile Gloves- Safety Goggles | Minimizes inhalation of vapors and protects against splashes. |
| In Vitro and In Vivo Administration | - Lab Coat- Nitrile Gloves- Safety Glasses | Standard laboratory practice to prevent incidental contact. |
Storage and Handling
Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.
| Parameter | Guideline |
| Storage Temperature (Solid) | Store at -20°C for long-term stability. |
| Storage (In Solution) | Store solutions at -80°C. |
| Handling Environment | All manipulations of the solid compound or concentrated stock solutions should be performed in a certified chemical fume hood. |
| Solubility | Soluble in DMSO. |
Spill and Emergency Procedures
Spill:
-
Minor Spill (Solid): Gently cover the spill with absorbent paper towels. Moisten the towels with a suitable solvent (e.g., ethanol) to prevent raising dust. Carefully wipe the area, working from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Minor Spill (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed container for hazardous waste disposal.
-
Major Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, sealed hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known. |
| Contaminated PPE | Dispose of as hazardous waste in a sealed bag. |
Experimental Workflow
The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
